molecular formula C7H11IN2 B567803 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole CAS No. 1215295-86-5

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Cat. No.: B567803
CAS No.: 1215295-86-5
M. Wt: 250.083
InChI Key: ZOUBXDOZFBNWCB-UHFFFAOYSA-N
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Description

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole is a halogenated heterocyclic compound of significant interest in scientific research and development. It serves as a versatile synthetic intermediate, with the iodine atom at the 4-position enabling various metal-catalyzed cross-coupling reactions, such as the CuI-catalyzed C–O coupling to create alkoxypyrazoles . This reactivity makes it a valuable building block for constructing more complex molecules in medicinal chemistry and materials science. Pyrazole derivatives are extensively studied for their diverse biological activities. Structural analogs of this compound have demonstrated potential as inhibitors for enzymes like liver alcohol dehydrogenase (LAD) and cytochrome P450 . Furthermore, related iodopyrazoles are known to interact with biological targets such as alcohol dehydrogenases in humans, indicating their relevance in biochemical probe development . The specific substitution pattern of the isopropyl and methyl groups on the pyrazole ring can fine-tune the compound's steric and electronic properties, influencing its binding affinity and selectivity in various applications, including potential anti-inflammatory, antitumor, and antimicrobial agents . The molecular structure features a five-membered aromatic ring with two adjacent nitrogen atoms. The crystal structures of similar 4-halogenated pyrazoles reveal that they can form various hydrogen-bonding motifs, such as catemers or trimers, which is a critical consideration in supramolecular chemistry and drug design for understanding solid-state properties and solubility . Attention: This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-3-methyl-1-propan-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IN2/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUBXDOZFBNWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1I)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673669
Record name 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215295-86-5
Record name 4-Iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"physicochemical properties of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with the pyrazole nucleus standing out as a "privileged scaffold".[1][2] Its remarkable versatility and presence in numerous approved therapeutic agents underscore its importance in drug discovery.[3][4][5] Pyrazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]

This guide focuses on a specific, functionalized derivative: This compound . The strategic introduction of an iodine atom at the C4 position, coupled with an N1-isopropyl and a C3-methyl group, imparts a unique combination of steric and electronic properties. These substitutions are not trivial; they are deliberate modifications designed to modulate lipophilicity, metabolic stability, and target engagement. Understanding the fundamental physicochemical properties of this molecule is therefore a critical prerequisite for any researcher, scientist, or drug development professional aiming to utilize it as a synthetic intermediate or a potential bioactive agent. This document provides a comprehensive analysis of its chemical identity, predicted physicochemical parameters, and the authoritative experimental protocols required for their empirical validation.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent research. The structural features and key identifiers for this compound are summarized below. The structure consists of a five-membered pyrazole ring, substituted at the 1-position with an isopropyl group, at the 3-position with a methyl group, and at the 4-position with an iodine atom.

Identifier Value Source
IUPAC Name This compound[6]
CAS Number 1215295-86-5[6][7]
Molecular Formula C₇H₁₁IN₂[6][8]
Molecular Weight 250.08 g/mol [6][8]
SMILES String CC1=NN(C=C1I)C(C)C[6]
InChI Key ZOUBXDOZFBNWCB-UHFFFAOYSA-N[6]

Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery
cLogP (Octanol/Water) 2.85Indicates moderate to high lipophilicity, suggesting good potential for membrane permeability but also a possible risk of non-specific binding if too high.
Aqueous Solubility (logS) -3.1Predicts low aqueous solubility, a common challenge for lipophilic compounds that can impact formulation and oral bioavailability.
pKa (Most Basic) 1.85The pyrazole ring is weakly basic. This low pKa suggests it will be predominantly in its neutral form at physiological pH (7.4), which influences its interaction with targets and its solubility.
Boiling Point 255.7 °C (at 760 mmHg)Important for purification and assessing volatility.
Topological Polar Surface Area (TPSA) 17.5 ŲA low TPSA is strongly correlated with good cell membrane permeability and potential for blood-brain barrier penetration.

Expected Analytical & Spectroscopic Data

For unambiguous structural confirmation and purity assessment, a combination of spectroscopic methods is required. Based on the known structure, the expected spectral data are as follows:

  • ¹H NMR (Proton NMR):

    • Isopropyl CH: A septet is expected around 4.4-4.6 ppm.

    • Pyrazole C5-H: A singlet is expected around 7.4-7.6 ppm.

    • Methyl C3-CH₃: A singlet is expected around 2.2-2.4 ppm.

    • Isopropyl CH₃: A doublet is expected around 1.4-1.5 ppm, integrating to 6 protons.

  • ¹³C NMR (Carbon NMR):

    • Expected peaks would correspond to the three distinct methyl carbons, the isopropyl methine carbon, and the three unique pyrazole ring carbons. The carbon bearing the iodine (C4) would be significantly shifted downfield.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ is expected at m/z ≈ 250.0. The isotopic pattern of iodine (¹²⁷I is 100% abundant) simplifies interpretation. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₁₁IN₂.

  • Infrared (IR) Spectroscopy:

    • C-H stretching: Aliphatic C-H stretches from the methyl and isopropyl groups are expected around 2900-3000 cm⁻¹.

    • C=N and C=C stretching: Ring vibrations are expected in the 1400-1600 cm⁻¹ region.

    • C-I stretching: A weak absorption is expected in the far-IR region, typically below 600 cm⁻¹.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, authoritative methodologies for the empirical determination of key physicochemical properties. These protocols are grounded in internationally accepted standards, such as the OECD Guidelines for the Testing of Chemicals, ensuring data reliability and reproducibility.[9][10][11]

Workflow for Comprehensive Physicochemical Characterization

The logical flow for characterizing a novel compound like this compound is crucial. It begins with ensuring the purity of the sample, which is a prerequisite for accurate measurement of its intrinsic properties.

G cluster_0 Sample Preparation & Purity cluster_1 Core Property Determination cluster_2 Structural Confirmation Synthesis Synthesis or Procurement Purity Protocol 3: Purity Analysis (HPLC) Synthesis->Purity Solubility Protocol 1: Aqueous Solubility Purity->Solubility LogP Protocol 2: Lipophilicity (LogP/LogD) Purity->LogP pKa pKa Determination (Potentiometric Titration) Purity->pKa NMR NMR Spectroscopy (¹H, ¹³C) Purity->NMR MS Mass Spectrometry (HRMS) Purity->MS

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 and is considered the gold standard for solubility measurement.

Causality: The shake-flask method establishes a thermodynamic equilibrium between the solid solute and the solvent (water), ensuring the measured concentration represents the true saturation solubility. Temperature control is critical as solubility is temperature-dependent.

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of purified water (e.g., 10 mL) in a sealed, clean glass vial. The excess solid is necessary to ensure saturation is reached.

  • Equilibration: Place the vial in a mechanical shaker or agitator within a temperature-controlled water bath set to 25 °C (or other desired temperature). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been maintained.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the water bath for at least 24 hours to allow the undissolved solid to sediment. For colloidal suspensions, centrifugation at a controlled temperature is required.

  • Sampling: Carefully withdraw a sample from the clear, supernatant aqueous phase using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

Protocol 2: Determination of Lipophilicity (LogP/LogD by Shake-Flask Method)

This protocol, based on OECD Guideline 107, measures the partition coefficient (P) between n-octanol and water, which is a key indicator of a molecule's lipophilicity.[12][13][14]

Causality: Lipophilicity is a measure of a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one. This partitioning behavior is fundamental to predicting a drug's absorption and distribution. Pre-saturating the solvents is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD measurement) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous buffer (e.g., a 1:1 volume ratio).

  • Equilibration: Seal the vessel and shake it at a controlled temperature (25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can cause emulsions.

  • Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.

  • Sampling & Quantification: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase by HPLC or another suitable analytical method.

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP (or LogD at a specific pH) is the base-10 logarithm of this ratio: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Implications for Drug Development and Research

The physicochemical profile of a molecule dictates its fate in biological systems. Understanding these properties allows for rational drug design and the prediction of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) profile.[15][16]

Structure-Property Relationships (SPR)

Each substituent on the pyrazole core deliberately modifies its properties. This diagram illustrates the interplay between the molecular structure and its resulting physicochemical characteristics.

G cluster_0 Molecular Structure cluster_1 Key Substituents cluster_2 Physicochemical Properties Compound This compound Iodo 4-Iodo Lipophilicity Lipophilicity (LogP) (Increased) Iodo->Lipophilicity Metabolism Metabolic Stability (Potentially Blocked) Iodo->Metabolism Solubility Aqueous Solubility (Decreased) Iodo->Solubility Isopropyl 1-Isopropyl Isopropyl->Lipophilicity Size Molecular Size/Steric Bulk (Increased) Isopropyl->Size Methyl 3-Methyl Methyl->Lipophilicity

Caption: Key Structure-Property Relationships.

  • 4-Iodo Group: The large, lipophilic iodine atom significantly increases the molecule's LogP, which can enhance membrane permeability. It also blocks a potential site of metabolism (C4), which may increase the compound's half-life.

  • 1-Isopropyl Group: This bulky alkyl group further increases lipophilicity and provides steric hindrance around the N1 position, potentially shielding the pyrazole ring from certain metabolic enzymes.

  • 3-Methyl Group: A small lipophilic addition that can influence target binding through van der Waals interactions.

ADME Profile Inference

The measured and predicted physicochemical properties serve as inputs for forecasting the molecule's ADME behavior.

G cluster_0 Input Physicochemical Properties cluster_1 Inferred ADME Profile LogP High LogP (~2.85) Absorption Absorption: Likely permeability-limited; may require enabling formulation. LogP->Absorption Distribution Distribution: High volume of distribution expected; potential for high tissue/plasma protein binding. LogP->Distribution Excretion Excretion: Likely hepatic clearance due to lipophilicity. LogP->Excretion Solubility Low Solubility (logS ~ -3.1) Solubility->Absorption pKa Low Basicity (pKa ~ 1.85) pKa->Absorption TPSA Low TPSA (~17.5 Ų) TPSA->Absorption Metabolism Metabolism: C4 position blocked by iodine; metabolism may occur on alkyl groups.

Caption: Inference of ADME Profile from Physicochemical Data.

This profile suggests that while the compound may readily cross cell membranes, its low aqueous solubility could be a limiting factor for oral absorption, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV candidate. Its high lipophilicity suggests extensive distribution into tissues and a potential for high plasma protein binding, which would affect the free drug concentration.

Conclusion

This compound is a synthetic building block with a distinct physicochemical profile engineered by its specific substitution pattern. Its predicted high lipophilicity, low aqueous solubility, and low polar surface area suggest a molecule capable of penetrating biological membranes but one that may present formulation challenges. The provided authoritative protocols for solubility and lipophilicity determination offer a clear path for researchers to validate these computational predictions experimentally. A thorough understanding of these foundational properties is not merely academic; it is an essential, cost-saving, and scientifically rigorous step in leveraging this and similar molecules for advanced applications in drug discovery and materials science.

References

  • OECD (2006), OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Summary of Considerations in the Report from the OECD Expert Group on Physical Chemistry, OECD Publishing, Paris.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.), The Role of Pyrazole Derivatives in Modern Drug Discovery.

  • Future Medicinal Chemistry (n.d.), Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.

  • OECD (n.d.), OECD Guidelines for the Testing of Chemicals, Section 1.

  • ElectronicsAndBooks (n.d.), Predicting ADME properties in silico: methods and models.

  • Alfa Chemistry (n.d.), CAS 1215295-86-5 this compound.

  • Sigma-Aldrich (n.d.), 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR.

  • OECD (n.d.), Guidelines for the Testing of Chemicals.

  • Khan, S. (2026), PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.

  • Alam, M. A. (2023), Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information.

  • MDPI (n.d.), Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.

  • OECD (2006), OECD Guidelines for the Testing of Chemicals / Section 1. Google Books.

  • Chemycal (2017), OECD Guidelines for the Testing of Chemicals.

  • protocols.io (2024), LogP / LogD shake-flask method.

  • Chemical-Suppliers (n.d.), this compound | CAS 1215295-86-5.

  • Shin, H.K., et al. (n.d.), Predicting ADME Properties of Chemicals. ResearchGate.

  • Encyclopedia.pub (2022), Methods for Determination of Lipophilicity.

  • YouTube (2023), Prediction of physico-chemical and ADME properties with ACD/Percepta.

  • ResearchGate (n.d.), LogP / LogD shake-flask method v1.

  • PubMed (2015), Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.

  • PubMed Central (n.d.), The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.

  • JoVE (2019), A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.

  • ResearchGate (n.d.), Predicting ADME Properties of Chemicals.

  • ChemScene (n.d.), this compound.

Sources

An In-depth Technical Guide to 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS No. 1215295-86-5)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, a key heterocyclic building block in modern medicinal chemistry. The document details its synthesis, physicochemical properties, and reactivity, with a particular focus on its application as a versatile intermediate in the development of novel therapeutic agents. The synthesis section offers a detailed, two-step experimental protocol, starting from readily available precursors. The guide elucidates the mechanistic principles behind the regioselective iodination of the pyrazole core, a critical transformation for its synthetic utility. Furthermore, this guide explores the strategic importance of the 4-iodo substituent, which serves as a reactive handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document is intended to be a valuable resource for researchers engaged in drug discovery and development, providing both theoretical insights and practical methodologies for the effective utilization of this important scaffold.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The unique structural and electronic properties of the pyrazole nucleus allow for diverse interactions with biological targets, making it a versatile template for drug design.[2] The metabolic stability of pyrazole derivatives is a significant factor in their prevalence in recently approved pharmaceuticals.[3]

The functionalization of the pyrazole core is a cornerstone of modern medicinal chemistry, enabling the synthesis of a diverse array of therapeutic agents. Among the various strategies, the introduction of a halogen atom, particularly iodine, at the C4 position provides a versatile handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions.[4][5] This approach allows for the construction of complex molecular architectures and the exploration of novel chemical space in drug discovery programs.[4] this compound (CAS No. 1215295-86-5) is a prime example of such a functionalized building block, strategically designed for facile diversification.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its key properties can be derived from supplier information and predicted based on the analysis of its structural analogues.

PropertyValueSource
CAS Number 1215295-86-5[6]
Molecular Formula C₇H₁₁IN₂[6]
Molecular Weight 250.08 g/mol [6]
Appearance Predicted: Off-white to pale yellow solidInferred from related compounds
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, DMSO)Inferred from related compounds
Melting Point Not available in the literature
Boiling Point Not available in the literature
Spectroscopic Characterization (Predicted)

The following spectroscopic data is predicted based on the structure of this compound and known chemical shifts for similar compounds.

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50s1HC5-H
~4.50sept1HN-CH(CH₃)₂
~2.20s3HC3-CH₃
~1.50d6HN-CH(CH₃)₂

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ) ppmAssignment
~150.0C3
~135.0C5
~55.0C4
~50.0N-CH(CH₃)₂
~22.0N-CH(CH₃)₂
~12.0C3-CH₃

Infrared (IR) Spectroscopy: Expected characteristic peaks include C-H stretching (aliphatic and aromatic), C=C and C=N stretching of the pyrazole ring, and C-I stretching.

Mass Spectrometry (MS): The molecular ion peak (M⁺) is expected at m/z = 250.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the construction of the pyrazole core, followed by a regioselective iodination at the C4 position.

Synthesis Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Regioselective Iodination A Isopropylhydrazine C 1-Isopropyl-3-methyl-1H-pyrazole A->C B Acetylacetone (2,4-pentanedione) B->C E This compound C->E D Iodinating Agent (e.g., I₂/H₂O₂) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Isopropyl-3-methyl-1H-pyrazole

This procedure is adapted from standard Knorr-type pyrazole syntheses.

  • Materials:

    • Isopropylhydrazine

    • Acetylacetone (2,4-pentanedione)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

    • Slowly add acetylacetone (1.0 eq) to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Regioselective Iodination to Yield this compound

This protocol utilizes a green and efficient iodination method.

  • Materials:

    • 1-Isopropyl-3-methyl-1H-pyrazole (from Step 1)

    • Iodine (I₂)

    • 30% Hydrogen Peroxide (H₂O₂)

    • Water

    • Ethyl acetate

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

  • Procedure:

    • To a suspension of 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) in water, add iodine (I₂) (0.5 eq).

    • Add 30% hydrogen peroxide (H₂O₂) (0.6 eq) dropwise to the stirred mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Extract the reaction mixture with ethyl acetate (3 x volume of water).

    • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to quench any unreacted iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or recrystallization to afford the final product.

Mechanism of Regioselective Iodination

The electrophilic iodination of the 1,3-disubstituted pyrazole occurs preferentially at the C4 position. This high regioselectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and thus most susceptible to electrophilic attack.[4] The reaction proceeds via a classical electrophilic aromatic substitution mechanism. In the iodine/hydrogen peroxide system, a potent electrophilic iodine species (I⁺) is generated in situ, which is then attacked by the electron-rich pyrazole ring.

G A Generation of Electrophile I₂ + H₂O₂ → 2 HOI → I⁺ B Nucleophilic Attack Pyrazole + I⁺ → Wheland Intermediate A->B Electrophile formation C Deprotonation Wheland Intermediate → 4-Iodopyrazole + H⁺ B->C Aromatization

Caption: Simplified mechanism of electrophilic iodination of pyrazole.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of more complex molecules, primarily through palladium- and copper-catalyzed cross-coupling reactions.[5] The carbon-iodine bond is the most reactive among the halogens in these transformations, often allowing for milder reaction conditions and broader substrate scope.

Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a widely used method for constructing biaryl structures, which are common motifs in kinase inhibitors.[5]

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize substituted alkynes, which are valuable precursors for a variety of heterocyclic systems.[5]

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by reacting with amines. This is a powerful tool for introducing diverse amine functionalities.[5]

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • C-O Coupling Reactions: Synthesis of ethers and other oxygen-containing compounds.

Workflow for Library Synthesis

G A This compound B Suzuki Coupling + R-B(OH)₂ A->B C Sonogashira Coupling + R-C≡CH A->C D Buchwald-Hartwig + R₂NH A->D E Library of Diverse Pyrazole Derivatives B->E C->E D->E

Caption: Diversification of the pyrazole scaffold via cross-coupling reactions.

Safety and Handling

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be followed when handling this compound and the reagents for its synthesis.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Synthesis Hazards:

    • Isopropylhydrazine: Is a potential carcinogen and is toxic. Handle with extreme care.

    • Hydrogen Peroxide (30%): Is a strong oxidizer. Avoid contact with combustible materials.

    • Iodine: Is corrosive and can cause burns.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward, regioselective synthesis and the high reactivity of the C-I bond in cross-coupling reactions make it an ideal starting material for the creation of diverse libraries of novel compounds. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this important scaffold in their pursuit of new therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • Sci-Hub. A mild and efficient method for the regioselective iodination of pyrazoles. Tetrahedron Letters. 2001. Available from: [Link] (Specific DOI not provided in search result)

  • ResearchGate. Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Available from: [Link]

  • ResearchGate. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PubMed Central. Available from: [Link]

Sources

A Technical Guide to Determining the Solubility of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Chemistry Division Subject: Methodologies and Predictive Insights for Characterizing the Solubility of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Executive Summary

The characterization of a compound's solubility is a cornerstone of chemical research and development, influencing everything from reaction kinetics to bioavailability in drug discovery.[1][2] This guide addresses the solubility of this compound (CAS 1215295-86-5), a substituted pyrazole for which public domain solubility data is scarce.[3][4][5] Rather than a simple data sheet, this document provides a comprehensive framework for researchers to determine and interpret the solubility of this compound. It combines a theoretical analysis of the molecule's structure with a detailed, field-proven experimental protocol. The methodologies outlined herein are designed to be robust, repeatable, and grounded in established principles of physical chemistry.

Molecular Profile and Solubility Predictions

To predict the solubility of this compound, we must first analyze its structural components and their inherent polarities. This analysis is guided by the fundamental principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[6][7]

Molecular Structure: C₇H₁₁IN₂ Molecular Weight: 250.08 g/mol [4]

  • Pyrazole Core: The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the ring itself has aromatic character, the presence of the two nitrogen atoms introduces a significant dipole moment, rendering the core moderately polar. Unsubstituted pyrazole, for instance, is more soluble in organic solvents like ethanol and acetone than in water.[8][9][10]

  • Alkyl Substituents (Isopropyl and Methyl): The N-isopropyl group and the C-methyl group are nonpolar, aliphatic moieties. These groups increase the molecule's lipophilicity (affinity for nonpolar environments) and steric bulk.

  • Iodo Group: The iodine atom at the 4-position is a key feature. Halogens, particularly larger ones like iodine, increase a molecule's lipophilicity.[11][12] While the carbon-iodine bond has a dipole, iodine's low electronegativity (similar to carbon) means this effect is less pronounced than with fluorine or chlorine.[13] More importantly, the large, polarizable electron cloud of iodine enhances van der Waals and London dispersion forces, which are crucial for interactions with nonpolar and weakly polar solvents.[13]

Predicted Solubility Behavior: Based on this hybrid structure—a polar heterocyclic core functionalized with nonpolar alkyl groups and a lipophilic iodine atom—this compound is predicted to exhibit the following solubility characteristics:

  • Low solubility in highly polar protic solvents like water.

  • Moderate to high solubility in polar aprotic solvents (e.g., Acetone, Tetrahydrofuran, Ethyl Acetate) where dipole-dipole interactions can occur without the disruptive hydrogen bonding network of water.

  • High solubility in nonpolar and weakly polar solvents (e.g., Toluene, Dichloromethane, Hexane) due to the combined lipophilicity of the alkyl groups and the polarizable iodine atom.

The following diagram illustrates the relationship between the solute's molecular features and different solvent classes.

G cluster_solute Solute: this compound cluster_features Molecular Features cluster_solvents Solvent Classes Solute C₇H₁₁IN₂ Pyrazole Polar Pyrazole Core (Dipole Moment) Alkyl Nonpolar Alkyl Groups (Lipophilicity) Iodine Polarizable Iodo Group (van der Waals Forces) Polar Polar Protic (e.g., Water, Methanol) Pyrazole->Polar Unfavorable (H-bond disruption) Aprotic Polar Aprotic (e.g., Acetone, THF) Pyrazole->Aprotic Favorable (Dipole-Dipole) Alkyl->Polar Unfavorable Nonpolar Nonpolar (e.g., Toluene, Hexane) Alkyl->Nonpolar Favorable (Dispersion Forces) Iodine->Aprotic Favorable Iodine->Nonpolar Favorable (Polarizability)

Caption: Predicted solute-solvent interactions.

Experimental Determination of Solubility

To quantitatively assess the solubility, the isothermal shake-flask method is the gold standard, recognized for its reliability in determining equilibrium solubility.[14] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.

A diverse set of solvents should be chosen to cover a range of polarities and interaction types. The following table provides a recommended list.

Solvent Class Relative Polarity Rationale for Inclusion
HexaneNonpolar0.009Represents purely aliphatic, nonpolar interactions.
TolueneNonpolar (Aromatic)0.099Tests solubility in an aromatic, nonpolar environment.
Dichloromethane (DCM)Weakly Polar Aprotic0.309A common, versatile solvent for halogenated compounds.[15]
Diethyl EtherWeakly Polar Aprotic0.117Tests role of a non-hydrogen-bonding ether oxygen.
Ethyl AcetatePolar Aprotic0.228An ester with moderate polarity.
Tetrahydrofuran (THF)Polar Aprotic0.207A cyclic ether, often a better solvent than acyclic ethers.
AcetonePolar Aprotic0.355A ketone with a strong dipole moment.
AcetonitrilePolar Aprotic0.460A highly polar solvent common in synthesis and analysis.
MethanolPolar Protic0.762A simple alcohol, tests hydrogen bonding capability.
WaterPolar Protic1.000Establishes baseline aqueous solubility.
Solvent property data sourced from publicly available solvent tables.[16][17][18][19]

This protocol is designed as a self-validating system to ensure equilibrium is reached and results are accurate.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials (20 mL) with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a series of labeled scintillation vials. The key is to ensure solid material remains undissolved at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of each selected solvent to the corresponding vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 150 rpm). Allow the mixtures to equilibrate for at least 24 hours. A longer duration (48 hours) is recommended to ensure thermodynamic equilibrium is reached, especially for poorly soluble systems.[2][20]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve must be prepared using standards of known concentration.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) × (Dilution factor)

The following diagram outlines this experimental workflow.

G start Start prep 1. Preparation Add excess solute to vials start->prep solvent 2. Solvent Addition Add 5.0 mL of each solvent prep->solvent equilibrate 3. Equilibration Shake at 25°C for 24-48h solvent->equilibrate settle 4. Phase Separation Let stand for 2h equilibrate->settle sample 5. Sampling & Filtration Filter supernatant (0.22 µm) settle->sample dilute 6. Dilution Dilute sample for analysis sample->dilute quantify 7. Quantification Analyze via HPLC or UV-Vis dilute->quantify calculate 8. Calculation Determine solubility (mg/mL) quantify->calculate end End calculate->end

Sources

A Comprehensive Technical Guide to the Stability and Storage of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS No. 1215295-86-5). As a valuable iodinated heterocyclic intermediate in pharmaceutical and agrochemical synthesis, ensuring its chemical integrity is paramount for reproducible research and development outcomes.[1][2] While specific, publicly available stability studies on this compound are limited, this document synthesizes foundational chemical principles, data from structurally similar analogues, and field-proven methodologies to establish best practices for its handling and storage. Furthermore, it details a proposed experimental framework for conducting forced degradation studies to elucidate its intrinsic stability and potential degradation pathways. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the purity, potency, and integrity of this compound.

Compound Identity and Physicochemical Profile

This compound is a substituted pyrazole derivative. The presence of a carbon-iodine bond makes it a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[2][3] Understanding its fundamental properties is the first step in developing an effective stability and storage strategy.

PropertyValueSource
CAS Number 1215295-86-5[4]
Molecular Formula C₇H₁₁IN₂[4]
Molecular Weight 250.08 g/mol [4]
Appearance Solid (predicted, based on analogues)[5]
Synonyms 4-iodo-3-methyl-1-(propan-2-yl)-1H-pyrazole[4]

Foundational Stability Analysis: A Mechanistic Perspective

The stability of a chemical entity is governed by its molecular structure and its interaction with external environmental factors. For this compound, the key areas of potential instability are the pyrazole ring and, most significantly, the carbon-iodine bond.

Intrinsic Structural Liabilities
  • The Carbon-Iodine (C-I) Bond: The C-I bond is the most significant functional group influencing the compound's stability. It is considerably weaker than C-Br or C-Cl bonds, making it susceptible to cleavage under relatively low energy conditions, particularly exposure to light (photolysis).

  • The Pyrazole Ring: The pyrazole ring itself is a relatively stable aromatic heterocycle. However, like many heterocyclic systems, it can be susceptible to photodegradation upon prolonged exposure to UV light.[6] It is generally resilient to hydrolysis except under extreme pH conditions.

Extrinsic Environmental Factors
  • Light: This is arguably the most critical factor. Organo-iodine compounds are known to be light-sensitive.[7] UV or even high-intensity visible light can provide sufficient energy to induce homolytic cleavage of the C-I bond, generating radical intermediates that can lead to a cascade of degradation products and discoloration.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[7] For solid materials, high heat can also lead to sublimation, a phenomenon where a solid transitions directly to a gas, which can be a concern for iodine-containing compounds.[8]

  • Atmosphere (Oxygen): While the compound is not expected to be acutely air-sensitive, long-term exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities, can promote slow oxidative degradation pathways. Storing under an inert atmosphere (e.g., nitrogen or argon) is a preventative best practice.[6]

  • Moisture and pH: The compound should be protected from moisture to prevent potential hydrolysis, although this is considered a lower risk compared to photolytic or thermal degradation.[6] Contact with strong acids or bases should be avoided as they can catalyze decomposition.

Predicted Degradation Pathways

While empirical data for this specific molecule is not publicly available, we can predict the most probable degradation routes based on its structure and the behavior of related compounds.

main This compound radicals Radical Intermediates main->radicals Homolytic Cleavage oxidized Oxidized Pyrazole Species main->oxidized Oxidation sublimation Sublimation (Gas Phase) main->sublimation Phase Transition light Light (UV/Visible) light->radicals heat Elevated Temperature heat->sublimation oxygen Oxygen / Oxidants oxygen->oxidized deiodinated De-iodinated Impurity (1-isopropyl-3-methyl-1H-pyrazole) radicals->deiodinated H-atom abstraction oligomers Oligomers / Colored Impurities radicals->oligomers Recombination cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot Aliquot Stock into Multiple Vials prep_stock->aliquot control Control (No Stress) aliquot->control acid Acidic (0.1M HCl, 60°C) aliquot->acid base Basic (0.1M NaOH, RT) aliquot->base oxidative Oxidative (3% H₂O₂, RT) aliquot->oxidative thermal Thermal (Solid, 80°C) aliquot->thermal photo Photolytic (UV/Vis Light) aliquot->photo quench Neutralize / Quench Reactions control->quench acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze All Samples by HPLC-UV/MS quench->analyze compare Compare Stress Samples to Control analyze->compare identify Identify & Quantify Degradants compare->identify

Caption: Experimental workflow for a forced degradation study.

Detailed Protocol: Forced Degradation

This protocol is a template and should be adapted based on available equipment and preliminary observations.

  • Preparation of Stock Solution: Accurately prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile (ACN).

  • Application of Stress:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a known quantity of the solid compound in a vial in an oven at 80°C for 48 hours. After incubation, dissolve to the stock concentration.

    • Photodegradation: Expose a vial of the stock solution to a calibrated light source (e.g., a photostability chamber providing ICH Q1B-compliant exposure) for a defined period.

    • Control Sample: Store one vial of the stock solution under recommended conditions (2-8°C, protected from light).

  • Sample Processing: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak identification.

Data Presentation and Interpretation

The results should be tabulated to clearly show the impact of each stress condition.

Stress ConditionIncubation Time/Temp% Assay of Parent Compound% DegradationNumber of Degradants
ControlN/A100.00.00
Acidic (0.1M HCl)24 h @ 60°C
Basic (0.1M NaOH)8 h @ RT
Oxidative (3% H₂O₂)24 h @ RT
Thermal (Solid)48 h @ 80°C
Photolytic(Specify exposure)

Interpretation: A significant loss of the parent compound under a specific condition (e.g., >5-10% degradation) indicates a key instability. The chromatograms will reveal the retention times and UV spectra of any degradation products, which can be further characterized by MS to elucidate their structures.

Conclusion

This compound is a valuable synthetic intermediate whose chemical integrity is critical for its successful application. Based on the analysis of its structure and data from related compounds, it is predicted to be primarily sensitive to light and, to a lesser extent, elevated temperatures . Therefore, stringent adherence to storage conditions—specifically refrigeration (2-8°C) in a tightly sealed, opaque container under an inert atmosphere —is mandatory to ensure its long-term stability. For projects requiring a definitive understanding of its stability profile, the execution of a comprehensive forced degradation study as outlined in this guide is strongly recommended to empirically validate these predictions and proactively identify any potential liabilities in its handling and use.

References

  • ChemBK. (2024). 4-Iodo pyrazole. Retrieved from [Link]

  • AWS. (2015). 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved from [Link]

  • Safety Data Sheet. (2015). IPA-ISOPROPYL ALCOHOL. Retrieved from [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • E-Journal of Chemistry. (2011). An easy, safe and simple method for the iodination of heterocyclic compounds in water. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

  • EPOS™. (n.d.). Storage and administration of iodine contrast agents in Slovenian hospitals. Retrieved from [Link]

  • Reddit. (2022). storing iodine : r/chemistry. Retrieved from [Link]

  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS No. 1215295-86-5) is not extensively available in public literature. The following guide has been compiled by extrapolating information from Safety Data Sheets (SDS) and technical documentation for structurally similar iodinated pyrazole derivatives. It is imperative that this compound be handled with the utmost caution, assuming it possesses hazards similar to or greater than its analogues. All laboratory procedures should be conducted following a thorough, site-specific risk assessment.

Introduction and Chemical Profile

This compound is a substituted pyrazole derivative. The pyrazole scaffold is a common motif in medicinal chemistry, and halogenated intermediates like this compound are valuable building blocks for synthesizing more complex molecules through cross-coupling reactions.[1][2] Its utility in drug discovery necessitates a clear understanding of its potential hazards to ensure safe handling and application.

Chemical Identity:

  • Molecular Formula: C₇H₁₁IN₂[3]

  • Molecular Weight: 250.08 g/mol [3][4]

  • Structure:

    • SMILES: CC(C)N1C=C(C(=N1)C)I[3]

    • InChI Key: UWRMEIAPKOQNFE-UHFFFAOYSA-N[5]

  • Physical Form: Expected to be a solid at room temperature, similar to other iodopyrazoles.[6]

PropertyValueSource
CAS Number 1215295-86-5[4]
Molecular Formula C₇H₁₁IN₂[3]
Molecular Weight 250.08 g/mol [3][4]
Predicted Boiling Point 253.3 ± 20.0 °C[4]
Predicted Density 1.70 ± 0.1 g/cm³[4]

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not established, the classifications for analogous iodopyrazoles are consistent.[7][8][9][10][11][12] Therefore, it is prudent to assume the following classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7][8][10]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7][8][9][10][13]

  • Serious Eye Damage/Eye Irritation (Category 2A or 1): Causes serious eye irritation, and potentially serious eye damage.[7][8][10][13]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[7][8][9][10][13]

Hazard Pictogram:

GHS07 (Exclamation Mark)

Signal Word: Warning or Danger [7][13]

Hazard Statements (Assumed):

  • H302: Harmful if swallowed.[7][8]

  • H315: Causes skin irritation.[9][13]

  • H318/H319: Causes serious eye damage/irritation.[8][13]

  • H335: May cause respiratory irritation.[9][13]

Potential Health Effects: Symptoms of exposure may include nausea, vomiting, abdominal pain, headache, skin redness and pain, and respiratory tract discomfort such as coughing, sore throat, and shortness of breath.[13] The chronic effects of this substance are largely unknown.[13]

Risk Management and Safety Protocols

A hierarchical approach to risk control is essential for handling this compound. The following diagram illustrates the preferred order of control measures.

Hazard_Controls cluster_Controls Hierarchy of Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use Less Hazardous Reagent) Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Most Effective Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls

The primary method for controlling exposure is to handle the material in a well-functioning chemical fume hood.[11][14] This is critical to prevent inhalation of any dust or aerosols.[13]

  • Ventilation: Use only in an area with adequate exhaust ventilation. A certified chemical fume hood is mandatory for all weighing and transfer operations.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8][10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier between the researcher and the chemical.

PPE TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[8]Protects against splashes and airborne particles causing serious eye irritation.[10][13]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile).[8]Prevents skin contact which can cause irritation.[8][13] Gloves should be inspected before use and disposed of properly.
Skin/Body Protection A lab coat and closed-toe shoes are required. Additional protective clothing may be necessary based on the scale of the operation.[8][10]Minimizes the risk of accidental skin exposure.
Respiratory Protection Not typically required if work is conducted within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[8]Prevents inhalation, which can lead to respiratory tract irritation.[9][13]
Safe Handling and Storage

Handling Workflow:

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Assess Conduct Risk Assessment Don_PPE Don PPE (Gloves, Goggles, Coat) Assess->Don_PPE Prep_Workstation Prepare Fume Hood Don_PPE->Prep_Workstation Weigh Weigh Compound in Hood Prep_Workstation->Weigh Begin Work Transfer Transfer/Dispense Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Decontaminate Decontaminate Glassware & Work Surfaces Reaction->Decontaminate Complete Work Dispose Dispose of Waste Properly Decontaminate->Dispose Doff_PPE Remove & Dispose PPE Dispose->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Standard workflow for safely handling chemical reagents.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[8][12] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[13][14]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[12] Keep the container tightly closed when not in use.[13][15] Some suppliers recommend refrigerated storage (2-8°C) under dry conditions.[3] Store locked up and away from incompatible materials such as strong oxidizing agents.[9][10][12]

Emergency and First-Aid Procedures

Immediate action is crucial in the event of an exposure.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[10][13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][13] Contaminated clothing should be removed and washed before reuse.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[10][13]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9][10]

Accidental Release and Disposal

Spill Response:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, but avoid procedures that would aerosolize the spilled solid.

  • Contain: Wearing appropriate PPE, contain the spill. Avoid generating dust.

  • Clean-up: Carefully sweep or scoop the solid material into a suitable container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal: Dispose of the compound and any contaminated materials in accordance with all local, regional, national, and international regulations.[13] Dissolving the material in a combustible solvent for incineration in a licensed facility is a potential disposal route, but a certified waste disposal service should be consulted.[8]

Chemical Reactivity and Stability

  • Stability: The product is generally stable under recommended storage conditions.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9][12]

  • Hazardous Decomposition Products: Upon combustion, hazardous products such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen iodide may be formed.[13]

Conclusion

This compound is a valuable research chemical that must be handled with care. The primary hazards are acute oral toxicity, skin and eye irritation, and respiratory irritation. By implementing robust engineering controls, adhering to strict handling protocols, and utilizing appropriate personal protective equipment, researchers can mitigate the risks associated with this compound. Always consult the most recent Safety Data Sheet for related compounds and perform a thorough risk assessment before beginning any new experimental procedure.

References

  • 4-Iodo-1-methyl-1H-pyrazole Safety D
  • 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2. Sigma-Aldrich.
  • 4-Iodopyrazole | C3H3IN2. PubChem - NIH.
  • Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2021). Biosynth.
  • Safety Data Sheet for 3-Iodo-1H-pyrazole. (2024). CymitQuimica.
  • Safety Data Sheet for 4-Iodopyrazole. (2025). Fisher Scientific.
  • Safety D
  • This compound. ChemScene.
  • This compound(SALTD
  • Safety Data Sheet for Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxyl
  • Safety Data Sheet for 3(5)-ISOPROPYL-4-NITRO-1H-PYRAZOLE. (2024). CymitQuimica.
  • 4-Iodo-1-isobutyl-1H-pyrazole AldrichCPR 918487-09-9. Sigma-Aldrich.
  • 3-Iodo-1-methyl-1H-pyrazole - Safety D
  • 4-iodo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole. (2025). Chemsrc.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC - NIH.
  • Food and Chemical Toxicology. (2020). Fragrance Material Safety Assessment Center - Elsevier.
  • 4-iodo-1-isopropyl-5-methyl-1h-pyrazole. (n.d.). PubChemLite.

Sources

Iodinated Pyrazole Derivatives: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its synthetic tractability and ability to engage in various biological interactions have cemented its importance in drug discovery. The strategic introduction of an iodine atom onto this scaffold dramatically amplifies its utility, transforming it into a versatile and powerful intermediate. The carbon-iodine bond serves as a highly reactive handle for a suite of cross-coupling reactions, enabling late-stage functionalization and the rapid generation of molecular diversity.[4] Furthermore, the iodine atom itself can participate in halogen bonding, a critical non-covalent interaction that can enhance ligand-target affinity.[5] This guide provides an in-depth exploration of the synthesis of iodinated pyrazoles, their application as pivotal synthetic building blocks, and their role in the development of targeted therapeutics across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases.

The Strategic Importance of the Pyrazole Scaffold and Iodination

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many successful drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and several kinase inhibitors used in oncology.[1][6] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and its capacity to act as both a hydrogen bond donor and acceptor.

Halogenation is a fundamental strategy in medicinal chemistry to modulate a compound's pharmacological profile. While fluorine and chlorine are often used to influence metabolic stability and lipophilicity, iodine offers unique advantages. The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making iodinated heterocycles exceptionally valuable for synthetic diversification.[4][7] This allows chemists to build a core iodinated intermediate and subsequently introduce a wide array of substituents to probe the structure-activity relationship (SAR) of a compound series.

This guide will illuminate the causality behind synthetic choices and the mechanistic basis of the biological activities of this important class of molecules.

Synthesis of Iodinated Pyrazoles: A Methodological Overview

The regioselective introduction of iodine onto the pyrazole ring is a critical first step. The choice of methodology is dictated by the desired regioisomer and the electronic properties of the substituents already present on the ring.

Direct Electrophilic C-H Iodination

The C4 position of the pyrazole ring is electron-rich and thus most susceptible to electrophilic aromatic substitution. This makes direct C-H iodination at this position the most common and straightforward approach.

  • Mechanism: The reaction proceeds via the attack of the electron-rich pyrazole ring on an electrophilic iodine species (I⁺). The choice of iodinating system is crucial for generating this electrophile under conditions compatible with the substrate.

  • Common Reagents and Causality:

    • I₂ with an Oxidant: Using molecular iodine (I₂) in combination with an oxidizing agent like hydrogen peroxide (H₂O₂) or potassium iodate (KIO₃) is a highly effective and often "green" approach.[8][9][10] The oxidant converts I₂ into a more potent electrophilic species. The H₂O₂ system is particularly attractive as its only byproduct is water.[9]

    • N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine, often used for substrates that are sensitive to harsher, more acidic conditions.[11]

    • Iodine Monochloride (ICl): ICl is a highly polarized and reactive reagent that can efficiently iodinate even less reactive pyrazole systems. It has been successfully used in a one-pot dehydration/iodination sequence starting from 5-hydroxy-4,5-dihydro-1H-pyrazoles.[7]

Iodination via Directed Ortho-Metalation

To access regioisomers that are not favored by the inherent electronics of the pyrazole ring, such as C5-iodo derivatives, a directed metalation strategy is employed.

  • Mechanism: This method involves the deprotonation of a specific C-H bond using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to form a pyrazolyl-lithium intermediate. This highly nucleophilic species is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodine atom with high regioselectivity.[12]

  • Causality and Application: While powerful, this method requires stringent anhydrous conditions and often cryogenic temperatures. Its use is justified when the C5-iodo isomer is essential for the desired biological target engagement or as a synthetic handle for subsequent diversification where the C4 position is blocked or undesired.

G cluster_0 Synthetic Routes to Iodinated Pyrazoles cluster_1 Direct C-H Iodination (C4-Selective) cluster_2 Directed Metalation (C5-Selective) start Substituted Pyrazole Core reagents Electrophilic Iodine Source (e.g., I₂/H₂O₂, NIS, ICl) start->reagents step1 1. Deprotonation (n-BuLi, THF, -78°C) start->step1 product_c4 4-Iodopyrazole reagents->product_c4 Electrophilic Substitution step2 2. Quench with I₂ step1->step2 product_c5 5-Iodopyrazole step2->product_c5

Figure 1: Key synthetic strategies for the regioselective iodination of pyrazoles.

The 4-Iodopyrazole Scaffold: A Hub for Molecular Diversity

The true power of iodinated pyrazoles in medicinal chemistry lies in their role as versatile synthetic intermediates. The 4-iodopyrazole, in particular, has emerged as a cornerstone building block for constructing complex molecular architectures.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond's reactivity enables a variety of palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. This capability is paramount for lead optimization, where analogues are systematically prepared to enhance potency and selectivity.[4][7]

  • Suzuki-Miyaura Coupling: Reacting the 4-iodopyrazole with boronic acids or esters to introduce diverse aryl and heteroaryl moieties. This is one of the most widely used methods for elaborating the core scaffold.[4][12]

  • Sonogashira Coupling: Coupling with terminal alkynes to generate 4-alkynylpyrazoles. This reaction introduces a rigid linear linker, which can be valuable for spanning binding pockets.[4][12]

  • Other Couplings: The Heck, Stille, and Buchwald-Hartwig reactions are also employed to further expand the accessible chemical space from the iodinated precursor.[4]

G cluster_0 Utility of 4-Iodopyrazole in Cross-Coupling cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling core 4-Iodopyrazole Intermediate suzuki_reagent R-B(OH)₂ core->suzuki_reagent Pd Catalyst sonogashira_reagent R-C≡C-H core->sonogashira_reagent Pd/Cu Catalyst heck_reagent Alkene core->heck_reagent Pd Catalyst suzuki_product 4-Aryl/Heteroaryl Pyrazoles suzuki_reagent->suzuki_product sonogashira_product 4-Alkynyl Pyrazoles sonogashira_reagent->sonogashira_product heck_product 4-Alkene Pyrazoles heck_reagent->heck_product

Figure 2: The 4-iodopyrazole as a central precursor for diverse derivatives via cross-coupling.

Therapeutic Applications and Biological Activities

The synthetic flexibility afforded by iodinated pyrazoles has been leveraged to develop potent and selective modulators of various biological targets.

Kinase Inhibitors for Oncology

The pyrazole scaffold is a key feature in numerous kinase inhibitors, as it can effectively mimic the hinge-binding interactions of the native ATP ligand.[6][13] Iodinated pyrazoles are instrumental in the synthesis of these complex molecules.[4] Of the 74 small molecule kinase inhibitors approved by the US FDA, 8 contain a pyrazole ring, including Crizotinib and Ruxolitinib, underscoring the scaffold's importance.[14]

  • Target Examples: Research has demonstrated pyrazole-based inhibitors, developed from iodinated intermediates, targeting c-Jun N-terminal kinases (JNKs), c-Met, Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[4]

  • Mechanism of Action: These inhibitors typically function by competing with ATP for its binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and halting aberrant signaling cascades that drive cancer cell proliferation.[15][16]

G-Protein Coupled Receptor (GPCR) Antagonists

Iodinated pyrazoles have been crucial in developing ligands for GPCRs, which are implicated in a vast range of physiological processes and diseases.

  • Cannabinoid (CB1) Receptor Antagonists: Structure-activity relationship studies on pyrazole-based CB1 antagonists identified that a p-iodophenyl group at the 5-position of the pyrazole ring was optimal for potent activity.[17] Such compounds have potential applications in treating metabolic disorders. The presence of iodine also provides a route to developing radiolabeled ligands for in vivo imaging techniques like single-photon emission computed tomography (SPECT).[17]

Antimicrobial Agents

With the rise of multidrug-resistant bacteria, novel scaffolds for antibiotics are urgently needed. Pyrazole derivatives have shown significant promise in this area.

  • Broad-Spectrum Activity: Various substituted pyrazoles have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[18][19] The ability to rapidly diversify the pyrazole core using iodinated precursors is a key advantage in the search for new antimicrobial leads.[20]

Agents for Neurodegenerative Disorders

The pyrazole scaffold is being actively investigated for the treatment of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[21][22]

  • Targeted Inhibition: Pyrazoline derivatives, closely related to pyrazoles, have been shown to inhibit key enzymes implicated in these diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[23][24] The synthetic pathways to these molecules often rely on the functionalization of halogenated heterocyclic cores.

Summary of Biological Activities

The following table summarizes representative data for compounds derived from or incorporating the iodinated pyrazole concept.

Compound Class Biological Target Therapeutic Area Reported Potency (IC₅₀ / MIC) Reference(s)
Pyrazole-based Multi-CDK Inhibitor (AT7519)CDK2 / CDK5Oncology24 nM / 23 nM[4]
5-(p-iodophenyl)pyrazole derivativeCannabinoid Receptor 1 (CB1)Metabolic/NeuropsychiatricHigh Potency (Specific Ki not stated)[17]
Aminoguanidine-derived diphenyl pyrazolesE. coli / S. aureusInfectious DiseaseMIC = 1-8 µg/mL[18]
Imidazo-pyridine substituted pyrazolesGram-negative bacteriaInfectious DiseaseMBC < 1 µg/mL[18]
3,5-diphenylpyrazole derivativeMeprin α (metalloprotease)Inflammation/FibrosisLow nanomolar range[25]

Experimental Protocol: Green Synthesis of a 4-Iodopyrazole Derivative

This protocol describes a practical and environmentally conscious method for the 4-iodination of a generic 1-aryl-3,5-dimethylpyrazole, adapted from methodologies emphasizing green chemistry principles.[9]

Objective: To synthesize 4-iodo-1-aryl-3,5-dimethylpyrazole via an I₂/H₂O₂ mediated reaction in an aqueous medium.

Materials:

  • 1-Aryl-3,5-dimethylpyrazole (1.0 eq)

  • Molecular Iodine (I₂) (0.5 - 1.0 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (0.6 - 1.2 eq)

  • Water (as solvent)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 1-aryl-3,5-dimethylpyrazole (1.0 eq) and water.

  • Reagent Addition: Add molecular iodine (I₂) to the suspension. Stir vigorously.

  • Initiation: Slowly add 30% hydrogen peroxide (H₂O₂) dropwise to the stirring mixture at room temperature. The causality here is critical: H₂O₂ acts as the in-situ oxidant to generate the electrophilic iodine species necessary for the reaction. The slow addition maintains control over the reaction rate and temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary from 2 to 12 hours depending on the substrate.

  • Work-up - Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted iodine (indicated by the disappearance of the brown color).

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Work-up - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-iodo-1-aryl-3,5-dimethylpyrazole.

Self-Validation: The success of the synthesis is validated by standard analytical techniques: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and regiochemistry of iodination, and Mass Spectrometry to confirm the molecular weight. The purity can be assessed by HPLC.

Conclusion and Future Perspectives

Iodinated pyrazole derivatives represent a class of molecules with profound importance in medicinal chemistry. Their value is twofold: the iodine atom serves as an exceptionally versatile synthetic handle for building molecular complexity through cross-coupling chemistry, and it can directly contribute to target binding through halogen bonding. This guide has demonstrated the key synthetic strategies to access these compounds and highlighted their successful application in developing inhibitors and antagonists for a wide range of therapeutic targets.

The future for iodinated pyrazoles remains bright. Their utility in creating diverse chemical libraries for high-throughput screening will continue to be exploited. Furthermore, the use of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) can transform these molecules into powerful probes for in vivo imaging (SPECT, PET) and targeted radiotherapy, opening new avenues in diagnostics and personalized medicine. As our understanding of subtle molecular interactions like halogen bonding deepens, the rational design of next-generation iodinated pyrazole therapeutics will undoubtedly lead to more potent, selective, and effective medicines.

References

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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Potential of Substituted Pyrazole Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Recognized as a "privileged scaffold," its structural versatility and unique physicochemical properties have enabled its incorporation into a multitude of clinically successful therapeutic agents.[1][2] Pyrazole-containing drugs have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Approved drugs such as the anti-inflammatory celecoxib, the anti-cancer agent ruxolitinib, and the analgesic difenamizole underscore the therapeutic potential of this moiety.[4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthetic methodologies, key therapeutic applications, mechanisms of action, and critical structure-activity relationships (SAR) that define the biological potential of substituted pyrazole compounds. Detailed experimental protocols and mechanistic pathways are presented to equip scientists with the foundational knowledge required to innovate within this rich chemical space.

The Pyrazole Core: Physicochemical Properties and Synthetic Foundations

The pyrazole ring's utility in drug design is rooted in its distinct electronic and structural features. It can act as both a hydrogen bond donor (at the N-1 position) and a hydrogen bond acceptor (at the N-2 position), facilitating strong interactions with biological targets.[5][6] Its aromaticity confers stability, while its relatively low lipophilicity compared to a benzene ring can improve the physicochemical properties of drug candidates.[5][6]

The vast chemical space of substituted pyrazoles is accessible through several robust synthetic strategies, which have evolved from classical methods to modern, highly efficient reactions.

Key Synthetic Methodologies
  • Knorr Pyrazole Synthesis (Cyclocondensation): This foundational method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][7] It remains a fundamental and widely used approach for generating simple pyrazole structures.

  • [3+2] Dipolar Cycloaddition: A powerful strategy for forming the five-membered ring, this reaction typically involves a diazo compound reacting with an alkyne or alkene.[1][8] This method offers excellent control over regioselectivity.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the pyrazole core with high efficiency and atom economy.[4][8] This approach is particularly valuable for rapidly generating diverse libraries of compounds for high-throughput screening.

G cluster_start Starting Materials cluster_reaction Reaction Pathways A 1,3-Dicarbonyls R1 Knorr Synthesis (Cyclocondensation) A->R1 B Hydrazines B->R1 C Diazo Compounds R2 [3+2] Cycloaddition C->R2 D Alkynes / Alkenes D->R2 End Substituted Pyrazole Core R1->End R2->End

Caption: High-level overview of major synthetic routes to the pyrazole core.

Anti-inflammatory Potential: Targeting the Arachidonic Acid Cascade

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9] While traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, this can lead to gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme in the stomach.[9] The pyrazole scaffold was instrumental in developing selective COX-2 inhibitors, such as Celecoxib, which demonstrate potent anti-inflammatory effects with a more favorable safety profile.[9] The design of these molecules leverages subtle differences in the active sites of COX-1 and COX-2, allowing the pyrazole-based structure to bind preferentially to COX-2.

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at Inflammation Site) AA->COX2 PGs_G Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PGs_G PGs_I Prostaglandins (Pain, Fever, Inflammation) COX2->PGs_I Inhibitor Substituted Pyrazole (e.g., Celecoxib) Inhibitor->Block Block->COX2

Caption: Mechanism of selective COX-2 inhibition by pyrazole compounds.

Structure-Activity Relationship (SAR) for COX-2 Selectivity

The selectivity of pyrazole derivatives for COX-2 is highly dependent on the nature and position of their substituents.

PositionSubstituent TypeImpact on COX-2 Selectivity & PotencyRationale
N-1 Aryl group (e.g., phenyl)Essential The N-1 aryl ring often occupies a hydrophobic pocket in the COX-2 active site.
C-3 Phenyl or substituted phenylImportant Contributes to overall binding affinity.
C-4 Halogens (F, Cl) or CF3Enhances Potency Can increase binding interactions and metabolic stability.
C-5 Aryl with sulfonamide (SO2NH2) or methylsulfonyl (SO2Me) groupCritical for Selectivity This group fits into a specific side pocket present in COX-2 but not COX-1, acting as the primary determinant of selectivity.[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This self-validating in vivo assay is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To determine the ability of a test pyrazole compound to reduce acute inflammation.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are divided into groups (n=6):

    • Group I: Control (Vehicle, e.g., 0.5% carboxymethyl cellulose).

    • Group II: Standard (e.g., Indomethacin or Celecoxib, 10 mg/kg).

    • Group III-V: Test Pyrazole Compound at different doses (e.g., 10, 20, 50 mg/kg).

  • Compound Administration: The vehicle, standard, or test compound is administered orally (p.o.). The choice of oral administration is to assess the compound's systemic efficacy after absorption.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Paw volume is measured immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • The percentage increase in paw volume is calculated.

    • The percentage inhibition of edema is calculated for treated groups relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw edema in the control group and Vt is the mean paw edema in the treated group.

    • Statistical significance is determined using ANOVA followed by a post-hoc test. A statistically significant reduction in paw edema compared to the control group indicates anti-inflammatory activity.[12]

Anticancer Potential: Targeting Dysregulated Cell Signaling

The pyrazole scaffold is a key component in numerous drugs targeting various hallmarks of cancer, most notably as inhibitors of protein kinases.[1][13] Kinases are crucial enzymes in cell signaling pathways that, when dysregulated, can drive uncontrolled cell proliferation and survival.[13]

Mechanism of Action: Protein Kinase Inhibition

Many pyrazole-based anticancer drugs function as ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[13] For example, Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK/STAT pathway implicated in myeloproliferative neoplasms.[1]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor Pyrazole-based Kinase Inhibitor (e.g., Ruxolitinib) Inhibitor->Block Block->JAK blocks ATP binding site

Sources

Methodological & Application

The Versatile Synthon: A Guide to the Application of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole as a versatile building block in modern synthetic organic chemistry. The strategic placement of the iodo group at the C4 position, combined with the N1-isopropyl and C3-methyl substituents, offers a unique substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, step-by-step protocols, and a critical analysis of the causality behind experimental choices. The protocols provided are extrapolated from established methodologies for structurally similar 4-iodopyrazoles and are designed to be robust starting points for reaction optimization.

Introduction: The Strategic Value of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it a desirable feature in drug candidates. The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological properties of lead compounds.[2] this compound, in particular, is a valuable intermediate due to the reactivity of the carbon-iodine bond, which serves as a handle for introducing molecular diversity through cross-coupling reactions.[3][4]

The N1-isopropyl group provides steric bulk, which can influence the conformation of the molecule and its interactions with biological targets. The C3-methyl group can also play a role in directing binding and modifying the electronic properties of the pyrazole ring. This guide will focus on the practical application of this specific synthon in several key cross-coupling reactions that are foundational to modern drug discovery and materials science.

Diagram: The Central Role of this compound in Synthesis

Cross_Coupling_Hub cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck-Mizoroki Reaction cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main This compound suzuki_product 4-Aryl/Vinyl-1-isopropyl-3-methyl-1H-pyrazole main->suzuki_product C-C Bond Formation heck_product 4-Alkenyl-1-isopropyl-3-methyl-1H-pyrazole main->heck_product C-C Bond Formation sonogashira_product 4-Alkynyl-1-isopropyl-3-methyl-1H-pyrazole main->sonogashira_product C-C Bond Formation buchwald_product 4-Amino-1-isopropyl-3-methyl-1H-pyrazole main->buchwald_product C-N Bond Formation suzuki_reagent R-B(OH)2 suzuki_product->suzuki_reagent Pd catalyst, Base heck_reagent Alkene heck_product->heck_reagent Pd catalyst, Base sonogashira_reagent Terminal Alkyne sonogashira_product->sonogashira_reagent Pd/Cu catalyst, Base buchwald_reagent Amine buchwald_product->buchwald_reagent Pd or Cu catalyst, Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex [R-Pd(II)-I]L2 pd0->pd_complex Oxidative Addition (R-I) alkynyl_pd_complex [R-Pd(II)-C≡CR']L2 pd_complex->alkynyl_pd_complex Transmetalation (from Cu cycle) alkynyl_pd_complex->pd0 Regeneration product R-C≡CR' alkynyl_pd_complex->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex To Pd Cycle alkyne H-C≡CR' alkyne->cu_acetylide Base, Cu(I)X cu_salt Cu(I)X

Sources

Application Notes & Protocols: Strategic Sonogashira Coupling with 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyrazole-Alkyne Scaffolds

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its efficiency in constructing carbon-carbon bonds between sp² and sp hybridized centers.[1][2] First reported in 1975, this palladium and copper co-catalyzed transformation is renowned for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it indispensable in the synthesis of complex molecular architectures.[2][3]

Within the landscape of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents due to its diverse biological activities.[4][5] The ability to strategically functionalize the pyrazole ring is therefore of paramount importance in drug discovery. The target substrate, 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, serves as a highly valuable building block. The carbon-iodine bond at the C4 position is the most reactive of the halides for oxidative addition to palladium, often enabling high-efficiency couplings at or near room temperature.[6][7][8]

This guide provides an in-depth analysis and field-proven protocols for the Sonogashira coupling of this specific iodo-pyrazole. We will delve into the mechanistic underpinnings, explore the rationale behind reagent selection, and present detailed, step-by-step procedures designed for reproducibility and success in research, discovery, and development settings.

Mechanistic Rationale: A Dual Catalytic Symphony

The efficacy of the Sonogashira coupling hinges on a synergistic, dual catalytic cycle involving both palladium and copper.[2][9] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The process can be dissected into two interconnected cycles:

  • The Palladium Cycle: The catalytically active Palladium(0) species initiates the cycle by undergoing oxidative addition into the C-I bond of the 4-iodo-pyrazole, forming a Pd(II)-aryl complex.

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with a Copper(I) salt (typically CuI) in the presence of an amine base. This deprotonates the alkyne to form a highly reactive copper(I) acetylide intermediate.[6][8]

  • Transmetalation: The pivotal step involves the transfer of the acetylide ligand from the copper to the palladium(II) center, regenerating the copper catalyst and forming a diorganopalladium(II) complex.

  • Reductive Elimination: This final, irreversible step yields the desired 4-alkynyl-pyrazole product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent a common side reaction—the copper-mediated homocoupling of the alkyne (Glaser coupling).[3]

Sonogashira_Catalytic_Cycle Figure 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano L₂Pd(II)(Ar)(C≡CR') Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR' RedElim->Product Alkyne H-C≡CR' Cu_Acetylide Cu(I)-C≡CR' Alkyne->Cu_Acetylide Base Base (e.g., Et₃N) Base->Alkyne Deprotonation CuI Cu(I)I CuI->Alkyne Cu_Acetylide->Transmetal Acetylide Transfer ArylHalide Ar-I (4-Iodo-pyrazole) ArylHalide->OxAdd

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Core Protocol Components: An Evidence-Based Selection

The success of the coupling is dictated by the careful selection of each component. The high reactivity of the 4-iodo-pyrazole substrate allows for a wide operational window, but optimal results are achieved through informed choices.

ComponentRecommended ReagentsRationale & Expert Insights
Aryl Halide This compoundThe C-I bond is significantly weaker than C-Br or C-Cl, facilitating rapid oxidative addition and often allowing for room temperature reactions.[7][8] This high reactivity minimizes the need for harsh conditions that could degrade complex substrates.
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[6] Pd(PPh₃)₄ is a direct source of Pd(0). Both are reliable choices. For challenging couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can enhance activity.[1][10]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst for generating the crucial copper acetylide intermediate, which accelerates the transmetalation step.[6][10][11] Its presence is key for high reaction rates under mild conditions.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)An amine base serves two critical functions: it neutralizes the HI acid generated during the reaction and acts as a solvent or co-solvent.[6][9] Diisopropylamine is also a common choice.[8]
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or neat amine baseThe solvent must dissolve all components of the reaction. THF is an excellent general-purpose choice. DMF, being more polar, can sometimes accelerate reactions but requires higher temperatures for removal. For many substrates, running the reaction in neat TEA is sufficient.[6] Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.[12]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Reagents are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.[9]

Protocol 1: Standard Palladium/Copper Co-Catalyzed Coupling

This protocol is a robust and reliable starting point for a wide variety of terminal alkynes.

Materials & Reagents:

ReagentM.W.Amount (1.0 mmol scale)MolesEquivalents
This compound264.09264.1 mg1.01.0
Terminal AlkyneVariableVariable1.21.2
PdCl₂(PPh₃)₂701.9014.0 mg0.022 mol%
Copper(I) Iodide (CuI)190.457.6 mg0.044 mol%
Triethylamine (TEA)101.193.0 mL~21.5~21.5
Anhydrous THF-5.0 mL--

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Flask Purging: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an anaerobic environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (3.0 equiv or more) via syringe. Stir the resulting suspension for 5 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (start at room temperature, but 50-80 °C may be required for less reactive alkynes) and stir.[9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[9]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Experimental_Workflow Figure 2: General Experimental Workflow start Start: Assemble Dry Glassware setup Add Solids: Iodo-pyrazole, Pd Catalyst, CuI start->setup purge Evacuate & Backfill with Inert Gas (3x) setup->purge add_liquids Add Anhydrous Solvent (THF) & Base (TEA) via Syringe purge->add_liquids add_alkyne Add Terminal Alkyne (dropwise) add_liquids->add_alkyne react Stir at RT or Heat (e.g., 50-80 °C) add_alkyne->react monitor Monitor by TLC/LC-MS Until Completion react->monitor monitor->react Incomplete workup Cool, Dilute & Filter through Celite monitor->workup Complete extract Aqueous Washes (NH₄Cl, Brine) workup->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for the setup, execution, and purification of the Sonogashira coupling.

Troubleshooting & Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently inert atmosphere (O₂ present).3. "Wet" reagents or solvents.4. Reaction temperature too low.1. Use fresh catalyst. Ensure Pd(II) precatalysts have a means of in situ reduction.2. Improve degassing/purging technique. Maintain positive inert gas pressure.3. Use freshly distilled/dried solvents and high-purity reagents.4. Gradually increase reaction temperature (e.g., to 50 °C or 80 °C).
Significant Alkyne Homocoupling (Glaser Product) 1. Reaction conditions favor the copper cycle side reaction.2. High concentration of copper acetylide.1. Switch to a copper-free protocol . Use a palladium catalyst with a suitable ligand (e.g., a phosphine or N-heterocyclic carbene) that facilitates the reaction without CuI.[3]2. Reduce the amount of CuI (e.g., to 1-2 mol%).3. Add the alkyne slowly via syringe pump to keep its instantaneous concentration low.[13]
Dehalogenation of Pyrazole Substrate The iodo-pyrazole is reduced back to the protonated version instead of coupling.1. This can occur with highly reactive iodides under forcing conditions.[7]2. Use a milder, non-nucleophilic base like DBU in place of an amine.3. Ensure the reaction temperature is as low as possible for the coupling to proceed.4. Reduce reaction time once the starting material is consumed.
Formation of Dark Tar or Catalyst Decomposition 1. Reaction temperature is too high.2. Presence of oxygen.1. Lower the reaction temperature. Some substrates require milder conditions.2. Ensure scrupulous exclusion of air.[14]

References

  • Sonogashira coupling - Wikipedia. Wikipedia. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health (NIH). [Link]

  • Sonogashira Coupling. Organic Synthesis. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. B P International. [Link]

  • Sonogashira Coupling Tips. Reddit. [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] The targeted functionalization of the pyrazole ring is a critical strategy for modulating the pharmacological properties of lead compounds. Among the various methods for creating carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and broad substrate scope.[2][3] This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, a key intermediate for the synthesis of novel bioactive molecules. We will delve into the critical parameters of the reaction, offer detailed experimental protocols, and explain the mechanistic rationale behind the selection of specific conditions.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or its ester.[3][4] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.[4][5] The relatively weak C-I bond of the iodopyrazole facilitates this step, often allowing for milder reaction conditions compared to bromo- or chloro-pyrazoles.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3][4][7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired 4-aryl-1-isopropyl-3-methyl-1H-pyrazole product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-R(L_n) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R Product 4-Aryl-1-isopropyl-3-methyl-1H-pyrazole (Ar-R) RedElim->Product ArylIodide This compound (Ar-I) ArylIodide->OxAdd BoronicAcid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) BoronicAcid->Transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine Reactants: - this compound - Boronic Acid - Base - Catalyst Inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reactants->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heating 4. Heat with Stirring (Conventional or Microwave) Solvent->Heating Monitoring 5. Monitor Progress (TLC or LC-MS) Heating->Monitoring Quench 6. Cool and Dilute Monitoring->Quench Extract 7. Extraction Quench->Extract Dry 8. Dry and Concentrate Extract->Dry Purify 9. Column Chromatography Dry->Purify

Sources

Synthetic Routes to Functionalized Pyrazoles Using 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Role of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities. The strategic functionalization of the pyrazole ring is paramount in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile. Among the various synthetic handles available, the iodo group at the C4 position of the pyrazole ring stands out as a particularly versatile and reactive functional group for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of synthetic methodologies for the functionalization of This compound . This specific building block offers a unique combination of steric and electronic properties conferred by the isopropyl group at the N1 position and the methyl group at the C3 position, making it a valuable starting material for the synthesis of novel drug candidates. The high reactivity of the carbon-iodine bond facilitates a variety of transition metal-catalyzed cross-coupling reactions, allowing for the efficient formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds.[1][2]

This document will detail field-proven protocols for several key transformations, including the Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and copper-catalyzed C-O bond formation. While the protocols provided are based on established methodologies for structurally analogous 4-iodopyrazoles, they serve as robust starting points that may be further optimized for this specific substrate.

I. Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] The reaction of this compound with various aryl- or heteroarylboronic acids or their esters provides a direct route to 4-aryl- and 4-heteroarylpyrazoles.

Causality Behind Experimental Choices:

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. The C-I bond in 4-iodopyrazoles is significantly weaker than the corresponding C-Br or C-Cl bonds, facilitating a more facile oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions.[1] The choice of a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, can enhance the rate of both oxidative addition and reductive elimination, leading to higher yields and shorter reaction times. The base is crucial for the transmetalation step, and the choice of an appropriate base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent system (e.g., dioxane/water, DME/water) is critical for reaction efficiency.[3][4]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Boronic Acid, and Base in a Reaction Vessel catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Degassed Solvent System catalyst->solvent degas Degas the Reaction Mixture solvent->degas heat Heat to Reaction Temperature (e.g., 80-120 °C) degas->heat monitor Monitor Progress by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with Organic Solvent and Wash with Water/Brine cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated 4-Aryl/Heteroaryl Pyrazole purify->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk tube or sealed reaction vial

Procedure:

  • To a Schlenk tube, add this compound, the boronic acid, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(OAc)₂ and SPhos under a positive flow of the inert gas.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted pyrazole.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.0-1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (3:1 v/v)

  • Microwave reaction vial

Procedure:

  • To a microwave vial, add this compound and the arylboronic acid.

  • Add DME and water to the vial.

  • Purge the vial with nitrogen.

  • Add Pd(PPh₃)₄ and Cs₂CO₃ to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 90-140 °C for 5-20 minutes.[3][4]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction vial to room temperature.

  • Work-up the reaction as described in the conventional protocol (steps 8-10).

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%) (Analogous Systems)
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O80Not SpecifiedGood to Excellent[3]
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O906 hNot Specified[3]
Pd(PPh₃)₄Cs₂CO₃DME/H₂O90 (MW)5-12 minNot Specified[3]

II. Palladium- and Copper-Catalyzed C(sp)-C(sp²) Bond Formation: The Sonogashira Coupling

The Sonogashira coupling provides a highly efficient method for the synthesis of 4-alkynylpyrazoles by reacting this compound with terminal alkynes.[5] This transformation is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[1]

Causality Behind Experimental Choices:

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[5] The palladium cycle involves the oxidative addition of the 4-iodopyrazole to a Pd(0) species. The copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination then yields the 4-alkynylpyrazole and regenerates the Pd(0) catalyst. The choice of a suitable base, such as an amine (e.g., triethylamine or diisopropylethylamine), is crucial as it serves both as a proton scavenger and as a solvent in some cases.

Catalytic Cycles of the Sonogashira Coupling

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(I)L2 alkynyl_pd_complex R-Pd(II)(C≡CR')L2 pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 product R-C≡CR' alkynyl_pd_complex->product Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide Base, Cu(I)I start R-I start->pd_complex Oxidative Addition

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous THF or DMF (optional)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous triethylamine (or a mixture of THF/TEA).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 50-80 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynylpyrazole.[1][6]

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%) (Analogous Systems)
PdCl₂(PPh₃)₂ / CuITEATHF50-802-12 hHigh[6]
Pd(PPh₃)₄ / CuIEt₃NDMFRT to 80Not SpecifiedGood[7]

III. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[8] This reaction provides a direct route to 4-aminopyrazole derivatives from this compound.

Causality Behind Experimental Choices:

The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product.[9] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is critical for the deprotonation of the coordinated amine. The selection of a suitable bulky, electron-rich phosphine ligand is also paramount for achieving high catalytic activity and preventing side reactions.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos or other suitable biarylphosphine ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Potassium phosphate (K₃PO₄) (1.5-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add NaOt-Bu, the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (toluene or dioxane).

  • Add this compound and the amine via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%) (Analogous Systems)
Pd₂(dba)₃ / XantphosNaOt-BuToluene80-11012-24 hGood[10]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene10012-24 hGood[11]

IV. Copper-Catalyzed C-O Bond Formation: Synthesis of 4-Alkoxypyrazoles

Copper-catalyzed Ullmann-type reactions offer a complementary approach to palladium-catalyzed methods for the formation of C-heteroatom bonds. The direct 4-alkoxylation of 4-iodopyrazoles with alcohols can be achieved using a copper(I) iodide catalyst.[2]

Causality Behind Experimental Choices:

This transformation typically requires a copper(I) salt (e.g., CuI), a ligand (often a phenanthroline derivative), and a strong base (e.g., K₂CO₃ or t-BuOK).[12] Microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times.[2] The alcohol often serves as both the reactant and the solvent.

Protocol 5: Microwave-Assisted Copper-Catalyzed C-O Coupling

Materials:

  • This compound (1.0 equiv)

  • Alcohol (as solvent)

  • Copper(I) iodide (CuI) (20 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 equiv)

  • Microwave reaction vial

Procedure:

  • In a microwave reaction vial, combine this compound, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.

  • Add the desired alcohol (typically 2-3 mL).

  • Carefully add potassium tert-butoxide.

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 1 hour with stirring.[2]

  • After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.[12]

Catalyst SystemBaseSolventTemperature (°C)TimeYield (%) (Analogous Systems)
CuI / 3,4,7,8-Tetramethyl-1,10-phenanthrolinet-BuOKAlcohol130 (MW)1 h66%[2]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse array of functionalized pyrazoles. The methodologies outlined in this guide, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and copper-catalyzed coupling reactions, provide robust and efficient pathways to novel compounds of interest to the pharmaceutical and agrochemical industries. The provided protocols, based on well-established procedures for analogous systems, offer a solid foundation for researchers to explore the rich chemistry of this promising synthetic intermediate.

References

  • Eller, G. A., Vilkauskaitė, G., Arbačiauskienė, E., Šačkus, A., & Holzer, W. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(4), 551-562. [Link]

  • Usami, Y., Kubo, Y., Takagaki, T., Kuroiwa, N., Ono, J., Nishikawa, K., ... & Yoneyama, H. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]

  • Jankevica, G., & Turks, M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

  • Usami, Y., Kubo, Y., Takagaki, T., Kuroiwa, N., Ono, J., Nishikawa, K., ... & Yoneyama, H. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. [Link]

  • Usami, Y., Kubo, Y., Takagaki, T., Kuroiwa, N., Ono, J., Nishikawa, K., ... & Yoneyama, H. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. MDPI. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Jankevica, G., & Turks, M. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Molecules. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4853. [Link]

  • Organic & Biomolecular Chemistry. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. [Link]

  • Al-Hamdani, A. A. S., & Al-Majidi, S. M. H. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Molecules, 28(2), 735. [Link]

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Application Notes and Protocols: Catalyst Selection for Reactions Involving 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

The functionalized pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, with this compound serving as a highly versatile and reactive building block. The presence of the isopropyl group at the N1 position and the methyl group at the C3 position provides specific steric and electronic properties that can be exploited to fine-tune the characteristics of the final products. The carbon-iodine bond at the C4 position is the key reactive site, offering a gateway to a multitude of transformations, most notably transition metal-catalyzed cross-coupling reactions.[1][2] The reactivity of the C-I bond is the highest among halogens, generally following the trend I > Br > Cl, which allows for milder reaction conditions and often faster reaction times.[2][3]

This guide provides a comprehensive overview of catalyst selection for the most pertinent reactions of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. We will delve into the rationale behind the choice of catalysts, ligands, bases, and solvents, and provide detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically involving the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4] For this compound, this reaction is invaluable for synthesizing 4-aryl, 4-heteroaryl, and 4-vinyl pyrazole derivatives.

Catalyst System Selection: A Multifactorial Approach

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst system.[4]

  • Palladium Source: Both Palladium(0) and Palladium(II) pre-catalysts are effective.

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A reliable choice, particularly for less challenging couplings. It is often used directly as the active Pd(0) source.[4]

    • Pd(OAc)₂ (Palladium(II) Acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : These are air-stable pre-catalysts that form the active Pd(0) species in situ in the presence of a phosphine ligand.[4][5] This approach allows for greater flexibility in tuning the catalytic activity by varying the ligand.

  • Ligands: The Key to Efficiency and Scope: The ligand plays a critical role in stabilizing the palladium center, facilitating oxidative addition and reductive elimination, and preventing catalyst decomposition.[6][7] For a substrate like this compound, which has some steric bulk, the choice of ligand is paramount.

    • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often the ligands of choice.[4][8] Their steric bulk promotes the formation of a monoligated palladium species, which is highly active in the catalytic cycle, while their electron-rich nature facilitates the oxidative addition step.[6][9]

    • Buchwald Precatalysts: Using pre-formed palladium precatalysts, such as XPhos Pd G2 , can lead to more reproducible results and higher efficiency as they are designed to readily generate the active catalytic species.[4]

  • Base and Solvent System: The base is crucial for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[4] The solvent system must solubilize both the organic substrates and the inorganic base.

    • Bases: Carbonates (e.g., Cs₂CO₃ , K₂CO₃ , Na₂CO₃ ) and phosphates (e.g., K₃PO₄ ) are commonly used.[4][10] Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.

    • Solvents: A mixture of an organic solvent and water is typical. Ethereal solvents like 1,4-dioxane or 1,2-dimethoxyethane (DME) mixed with water (e.g., in a 4:1 ratio) are excellent choices.[1][4]

Data Presentation: Suzuki-Miyaura Coupling Conditions
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O802-18 hGood to Excellent[1]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃ (2.5)DME/H₂O905-12 min (MW)90[4]
Heteroarylboronic acidXPhos Pd G2 (2-5)-K₃PO₄ (2)1,4-Dioxane/H₂O90-1206-18 hGood to Excellent[4]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a rapid and efficient method for the synthesis of 4-aryl-1-isopropyl-3-methyl-1H-pyrazoles.

  • Reaction Setup: To a microwave vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).

  • Solvent Addition: Add a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 3 mL DME and 1.2 mL H₂O for a 0.5 mmol scale reaction).[4]

  • Inert Atmosphere: Purge the vial with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).[4]

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90-120 °C for 5-20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I Oxidative_Addition Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) R-B(OR)2 Base Transmetalation Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Reductive_Elimination Reductive Elimination Catalyst Catalyst Product Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[11] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[11][12]

Catalyst System Selection: The Synergy of Palladium and Copper
  • Palladium Catalyst: Similar to the Suzuki coupling, Pd(0) and Pd(II) pre-catalysts are used.

    • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) Dichloride) and Pd(PPh₃)₄ are classic choices and often provide good results.[1][13]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][14]

  • Ligands: While triphenylphosphine is often sufficient, more specialized ligands can be beneficial in some cases.

  • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. The base also serves as the solvent in many cases.[1][5]

Data Presentation: Sonogashira Coupling Conditions
Coupling PartnerPalladium Catalyst (mol%)Copper Catalyst (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)-Et₃NRoom Temp2-6 hGood
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF6012 hGood
Propargyl alcoholPd(OAc)₂ (2)CuI (4)Et₃N (3)DMF804 hModerate to Good
Experimental Protocol: General Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[1]

  • Solvent and Base: Add an anhydrous amine solvent, such as triethylamine.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the ammonium salts. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired 4-alkynylpyrazole.

Diagram: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Ar-I (Oxidative Addition) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Cu-C≡CR (Transmetalation) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR (Reductive Elimination) CuI CuI Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) To Transmetalation Cu-C≡CR->CuI HC≡CR H-C≡CR (Alkyne) HC≡CR->Cu-C≡CR Base, CuI

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[15][16] It allows for the coupling of this compound with a wide range of primary and secondary amines.

Catalyst System Selection: Tailoring for the Amine

The choice of the catalytic system is highly dependent on the nature of the amine coupling partner.[15]

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.

  • Ligands: The selection of the ligand is critical to avoid side reactions like β-hydride elimination, especially with amines possessing β-hydrogens.[15]

    • For amines lacking β-hydrogens (e.g., anilines, bulky amines): Ligands like tBuDavePhos have proven effective.[17][18]

    • For amines with β-hydrogens (e.g., primary and secondary alkylamines): Bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or sterically hindered ligands are often necessary to promote reductive elimination over β-hydride elimination.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are the most common choices.[18]

In some cases, particularly for alkylamines with β-hydrogens, a copper-catalyzed system (Ullmann condensation) can be a complementary and effective alternative.[19]

Data Presentation: Buchwald-Hartwig Amination Conditions
AminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
PiperidinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2)Xylene160 (MW)10 minGood[18]
AnilinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.5)Toluene10012-24 hGood
Primary AlkylaminePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane11018 hModerate to Good
Experimental Protocol: General Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: Add the amine (1.2 equiv) and the base (e.g., NaOtBu, 1.5 equiv).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - 4-Iodo-pyrazole - Pd Catalyst & Ligand - Base - Anhydrous Solvent start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert add_amine Add Amine inert->add_amine heat Heat Reaction (80-110 °C) add_amine->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Work-up: - Cool & Dilute - Filter - Wash monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Final Product: 4-Amino-pyrazole purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Perspectives

This compound is a powerful synthetic intermediate, and its value is fully realized through the application of modern cross-coupling methodologies. The selection of the appropriate catalyst system is not a one-size-fits-all approach but rather a nuanced decision based on the desired transformation and the nature of the coupling partners. For Suzuki-Miyaura reactions, palladium catalysts with bulky, electron-rich phosphine ligands like SPhos and XPhos are highly recommended. For Sonogashira couplings, the classic Pd/Cu co-catalyst system remains the workhorse. In the case of Buchwald-Hartwig aminations, the ligand must be carefully chosen based on the structure of the amine to ensure high yields and minimize side reactions. The protocols provided herein serve as robust starting points for the synthesis of a diverse array of functionalized pyrazoles, paving the way for new discoveries in drug development and materials science.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles.
  • BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Stille Coupling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). Chemistry.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles.
  • BenchChem. (2025).
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (n.d.). NIH.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
  • Developing Ligands for Palladium(II)
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • Ligand electronic influence in Pd-c
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Sonogashira cross-coupling reaction. (2020). YouTube.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). MDPI.

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"experimental procedure for the iodination of 1-isopropyl-3-methyl-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Regioselective C4-Iodination of 1-isopropyl-3-methyl-1H-pyrazole: A Comprehensive Guide for Synthetic Chemists

Introduction: The Strategic Value of Iodinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of an iodine atom onto the pyrazole ring, particularly at the C4-position, transforms it into a highly versatile synthetic intermediate.[1] This functionalization provides a crucial handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[1] These reactions enable the construction of complex molecular architectures, facilitating the exploration of novel chemical space in drug discovery programs and the development of advanced organic materials.

This application note provides a robust and detailed protocol for the regioselective iodination of 1-isopropyl-3-methyl-1H-pyrazole, yielding the C4-iodinated product. We will delve into the mechanistic underpinnings of this high regioselectivity and present a step-by-step procedure using N-Iodosuccinimide (NIS), a reliable and efficient electrophilic iodinating agent.

Mechanism and Rationale for C4-Regioselectivity

The iodination of 1-isopropyl-3-methyl-1H-pyrazole proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The regioselectivity of this attack is governed by the electronic directing effects of the ring nitrogen atoms and the substituents.

The C4 position of the 1,3-disubstituted pyrazole ring is the most electron-rich and sterically accessible site, rendering it the most nucleophilic position for electrophilic attack.[1] The N1-isopropyl and C3-methyl groups are electron-donating, further activating the ring towards substitution and reinforcing the inherent nucleophilicity of the C4 position. The reaction is initiated by the generation of a potent electrophilic iodine species (I⁺), typically from N-Iodosuccinimide activated by a catalytic amount of acid.[2][3] The pyrazole's C4 carbon then attacks this electrophile, forming a resonance-stabilized cationic intermediate (a sigma complex or arenium ion). Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the final 4-iodo-1-isopropyl-3-methyl-1H-pyrazole product.

Reaction_Mechanism sub 1-isopropyl-3-methyl- 1H-pyrazole sigma Sigma Complex (Resonance Stabilized) sub->sigma Nucleophilic Attack on I⁺ at C4 nis NIS + H⁺ (e.g., TFA) i_plus Electrophilic Iodine (I⁺) nis->i_plus Activation product 4-iodo-1-isopropyl-3-methyl- 1H-pyrazole sigma->product Deprotonation h_plus_out H⁺ sigma->h_plus_out

Caption: The electrophilic aromatic substitution mechanism for C4-iodination of pyrazole.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating in-process monitoring and a thorough purification strategy to ensure high purity of the final product.

Materials and Equipment

Table 1: Reagents and Materials

Reagent / MaterialGradeSupplier ExampleNotes
1-isopropyl-3-methyl-1H-pyrazole>97%Sigma-AldrichStarting material.
N-Iodosuccinimide (NIS)>98%Acros OrganicsIodinating agent. Handle in a fume hood.
Dichloromethane (DCM)Anhydrous, >99.8%Fisher ChemicalReaction solvent.
Trifluoroacetic Acid (TFA)Reagent Grade, >99%Alfa AesarAcid catalyst. Corrosive.
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentVWR ChemicalsFor quenching excess iodine.
Sodium Bicarbonate (NaHCO₃)ACS ReagentEMD MilliporeFor neutralization wash.
Brine (Saturated NaCl solution)-Lab PreparedFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichDrying agent.
Silica Gel60 Å, 230-400 meshSiliCycle Inc.For column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring.
Ethyl Acetate & HexanesHPLC GradeVWR ChemicalsEluent for column chromatography.

Table 2: Equipment

EquipmentSpecification / Use
Round-bottom flask (100 mL)Reaction vessel.
Magnetic stirrer and stir barFor reaction agitation.
Ice-water bathFor temperature control.
Separatory funnel (250 mL)For liquid-liquid extraction.
Rotary evaporatorFor solvent removal under reduced pressure.
Glass column for chromatographyFor product purification.
Thin-Layer Chromatography (TLC) chamberFor reaction monitoring.
UV Lamp (254 nm)For visualizing TLC plates.
Standard laboratory glasswareBeakers, graduated cylinders, Erlenmeyer flasks.
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration). Place the flask in an ice-water bath and stir the solution for 10 minutes to cool to 0 °C.

  • Addition of Reagents: To the cooled, stirring solution, add N-Iodosuccinimide (NIS) (1.1 eq) in one portion. Following this, add trifluoroacetic acid (TFA) (0.1 eq) dropwise via syringe. Causality Note: NIS is the source of electrophilic iodine. The catalytic amount of strong acid (TFA) protonates the NIS, significantly increasing its electrophilicity and accelerating the reaction rate.[3]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) every 30-60 minutes. Use a 20:80 ethyl acetate/hexanes mixture as the eluent. The reaction is complete when the starting material spot is no longer visible by UV light on the TLC plate.

  • Workup - Quenching: Upon completion, cool the reaction mixture again in an ice bath. Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the orange/brown color from any residual iodine dissipates. Trustworthiness Note: This step is critical to remove excess electrophilic iodine, preventing potential side reactions during extraction and ensuring a cleaner crude product.

  • Workup - Extraction and Washing: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA, followed by water, and finally with brine.[2]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate. Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected yield is typically in the range of 85-95%.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental process, from setup to final product characterization.

Experimental_Workflow start Start: Prepare Reagents setup Dissolve Substrate in DCM Cool to 0 °C start->setup react Add NIS and Catalytic TFA Stir and Monitor by TLC setup->react quench Quench with Na₂S₂O₃ (aq) react->quench Upon Completion extract Extract with DCM Wash with NaHCO₃ and Brine quench->extract dry Dry Organic Layer (MgSO₄) Concentrate via Rotovap extract->dry purify Purify by Column Chromatography dry->purify end Characterize Final Product (NMR, MS) purify->end

Caption: A typical workflow for the synthesis and purification of this compound.

Conclusion

This application note details a highly efficient and regioselective protocol for the C4-iodination of 1-isopropyl-3-methyl-1H-pyrazole using N-Iodosuccinimide. The method is robust, high-yielding, and relies on common laboratory reagents and techniques. The resulting 4-iodopyrazole is a valuable building block, primed for further elaboration through cross-coupling chemistry, thereby serving as a critical starting point for diverse research and development programs in the pharmaceutical and chemical industries.

References

  • An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. Benchchem.
  • Hobosyan, N. G., Balyan, K., et al. (2025). Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II) Acetate. ChemistryOpen.
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • Vasilevskij, S.F., Belov, A.I., & Shvartsberg, M.S. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izv. Sib. Otd. Akad. Nauk SSSR, Ser. Khim. Nauk, 5(15), 100-104.
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI.
  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

Sources

Application Note & Protocol Guide: Advanced Crystallization Strategies for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in organic chemistry and medicinal chemistry.

Introduction: The Crystallization Challenge of Substituted Pyrazoles

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole and its derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. The presence of a bulky isopropyl group, a methyl group, and a halogen atom (iodine) on the pyrazole scaffold creates a unique combination of steric and electronic properties. These features, while synthetically advantageous, often present considerable challenges in obtaining high-quality single crystals suitable for X-ray diffraction or in developing a robust, scalable crystallization process for bulk material purification.

This guide provides a detailed exploration of various crystallization techniques tailored to this specific class of molecules. It moves beyond simple procedural lists to explain the underlying principles, enabling researchers to rationally design and troubleshoot their crystallization experiments. The protocols described herein are designed to be self-validating, with clear checkpoints and expected outcomes.

Foundational Principles: Solubility, Supersaturation, and Nucleation

Successful crystallization is a controlled precipitation process that hinges on creating a supersaturated solution from which an ordered solid phase (the crystal) can emerge. For our target pyrazole derivatives, understanding the interplay of the key variables is critical.

  • Solubility Screening: The first and most crucial step is to determine the solubility profile of the this compound derivative in a range of solvents. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, or a solvent/anti-solvent system where the compound is soluble in the solvent but insoluble in the anti-solvent.

  • Supersaturation: This is the thermodynamic driving force for crystallization. It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility. This state can be achieved by several methods, which form the basis of the techniques discussed below:

    • Cooling the solution

    • Slowly evaporating the solvent

    • Adding an "anti-solvent" in which the solute is insoluble.

  • Nucleation and Crystal Growth: Nucleation is the initial formation of a stable crystalline entity from the supersaturated solution. This is followed by crystal growth, where more molecules from the solution deposit onto the nucleus in an ordered fashion. The goal of our techniques is to control the rate of nucleation to favor the growth of a few large, well-ordered crystals rather than many small, imperfect ones.

Table 1: Representative Solvent Properties for Crystallization Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Use Case
Hexane691.89Good anti-solvent, suitable for slow evaporation of non-polar compounds.
Ethyl Acetate776.02Medium polarity solvent, often used in combination with hexane.
Isopropanol8218.3Can form hydrogen bonds; good for cooling crystallizations.
Acetonitrile8237.5Polar aprotic solvent, useful for compounds with moderate polarity.
Dichloromethane (DCM)409.08Volatile solvent, excellent for vapor diffusion and slow evaporation methods.
Toluene1112.38High boiling point, useful for slow cooling crystallizations.

Experimental Workflows and Protocols

The choice of crystallization method is dictated by the properties of the compound and the desired outcome (e.g., single crystals for structural analysis vs. bulk purification).

Workflow Overview: A Rational Approach to Crystallization

The following diagram illustrates a systematic workflow for approaching the crystallization of a new this compound derivative.

G A Start: Purified Pyrazole Derivative B Solubility Screening (Table 1) A->B  Initial Characterization C Select Promising Solvent Systems B->C  Identify suitable solvents D Attempt Crystallization Methods C->D E Slow Evaporation (Protocol 1) D->E  Volatile Solvents F Vapor Diffusion (Protocol 2) D->F  Solvent/Anti-solvent Pairs G Cooling Crystallization (Protocol 3) D->G  Temp-dependent Solubility H Analyze Results (Microscopy, X-ray) E->H F->H G->H I No Crystals / Poor Quality H->I  Optimization Needed J High-Quality Crystals Obtained H->J  Success I->C  Refine Solvent System / Method K End: Structure/Purity Analysis J->K

Caption: Rational workflow for crystallization of pyrazole derivatives.

Protocol 1: Slow Evaporation Method

This is often the simplest method and is effective for moderately volatile solvents. The principle is to slowly increase the concentration of the solute to the point of supersaturation by allowing the solvent to evaporate over time.

  • Rationale: The slow rate of evaporation prevents rapid nucleation, thereby encouraging the growth of larger, more ordered crystals. The iodinated pyrazole's relatively non-polar nature often makes it amenable to solvents like ethyl acetate or dichloromethane, which have suitable volatility.

  • Step-by-Step Protocol:

    • Preparation: Dissolve 5-10 mg of the purified this compound derivative in the minimum amount of a suitable solvent (e.g., ethyl acetate/hexane mixture, 1:1 v/v) in a small, clean vial. Ensure the compound is fully dissolved; gentle warming may be necessary.

    • Setup: Cover the vial with a cap or parafilm. Using a needle, pierce 1-3 small holes in the covering. The number of holes controls the rate of evaporation; fewer holes lead to slower evaporation and often better crystals.

    • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature).

    • Monitoring: Observe the vial daily for crystal growth. This process can take anywhere from a few days to several weeks.

    • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash gently with a small amount of cold solvent and air dry.

Protocol 2: Vapor Diffusion (Liquid-Vapor) Method

This technique is highly effective for generating high-quality single crystals from very small amounts of material. It involves slowly introducing an "anti-solvent" (a liquid in which the compound is insoluble) in the vapor phase into a solution of the compound.

  • Rationale: The gradual diffusion of the anti-solvent vapor into the solution slowly decreases the solubility of the pyrazole derivative, leading to a controlled approach to supersaturation. This is a very gentle method that minimizes mechanical disturbances.

  • Step-by-Step Protocol:

    • Preparation:

      • In a small inner vial (e.g., a 1 mL vial), dissolve 2-5 mg of the pyrazole derivative in a small volume (e.g., 0.5 mL) of a relatively volatile solvent in which it is soluble (e.g., Dichloromethane).

      • In a larger outer vial or beaker (e.g., a 20 mL vial), add a larger volume (e.g., 2-3 mL) of an anti-solvent in which the compound is insoluble but which is miscible with the solvent (e.g., Hexane).

    • Setup: Carefully place the open inner vial inside the larger outer vial, ensuring the liquid levels are not in contact. Seal the outer vial tightly.

    • Incubation: Store the setup in a stable, vibration-free environment. The more volatile solvent from the inner vial will slowly evaporate and mix with the anti-solvent vapor in the headspace, while the less volatile anti-solvent vapor will diffuse into the inner vial.

    • Monitoring & Harvesting: Check for crystal growth at the interface of the solution in the inner vial. The process can be slow. Once crystals are formed, harvest them as described in Protocol 1.

G cluster_0 Sealed Outer Vial cluster_1 Vial Inner Vial (Pyrazole in DCM) Reservoir Outer Reservoir (Hexane Anti-solvent) DCM_Vapor DCM Vapor Out DCM_Vapor->Reservoir Evaporation Hexane_Vapor Hexane Vapor In Hexane_Vapor->Vial Diffusion

Caption: Schematic of the Liquid-Vapor Diffusion setup.

Protocol 3: Slow Cooling Crystallization

This classical method is ideal for compounds that exhibit a significant increase in solubility with temperature. It is also highly scalable for bulk purification.

  • Rationale: By preparing a saturated solution at a high temperature and then allowing it to cool slowly, the solubility decreases, leading to a state of supersaturation and subsequent crystallization. The rate of cooling is the critical parameter; slow cooling allows for the formation of larger, purer crystals.

  • Step-by-Step Protocol:

    • Preparation: In a flask, add the pyrazole derivative to a suitable solvent (e.g., isopropanol or acetonitrile).

    • Dissolution: Heat the mixture with stirring until the compound fully dissolves. Add a small amount of additional solvent to ensure the solution is just below saturation at that temperature.

    • Hot Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration through a pre-warmed filter funnel to remove impurities that could act as unwanted nucleation sites.

    • Cooling: Cover the flask and place it in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to ensure a very slow cooling rate to room temperature.

    • Further Cooling: For maximum yield, the flask can then be moved to a refrigerator (4 °C) or freezer (-20 °C) after it has reached room temperature.

    • Harvesting: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; compound may be too soluble.Try a different solvent or a solvent/anti-solvent mixture. Increase concentration. For cooling, try a lower final temperature.
Formation of Oil / Amorphous Solid Supersaturation was reached too quickly; compound "crashed out." The compound may be impure.Slow down the process (slower evaporation, slower cooling, slower diffusion). Re-purify the starting material (e.g., via column chromatography).
Too Many Small Crystals Nucleation rate is too high.Reduce the rate of supersaturation. Decrease the concentration of the solute. Ensure the crystallization vessel is scrupulously clean.
Crystals are Poorly Formed Crystal growth is inhibited or too rapid.Try a different solvent system. Add a co-solvent. Slow down the crystallization process further.

Conclusion and Best Practices

The crystallization of this compound derivatives is a multifactorial process that requires patience and systematic experimentation. The key to success lies in a methodical screening of solvents and a controlled approach to achieving supersaturation. For single-crystal X-ray diffraction, the vapor diffusion method often yields the best results, while for bulk purification, slow cooling is typically more practical and scalable. Always begin with the highest purity material available, as impurities can significantly hinder the crystallization process.

References

  • Title: Crystal Growth of Organic Materials Source: American Chemical Society URL: [Link]

  • Title: Crystallization Source: University of Rochester, Department of Chemistry URL: [Link]

Scale-Up Synthesis of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the presence of a synthetically versatile iodine atom at the C4 position of the pyrazole ring. This functional group serves as a crucial handle for introducing molecular complexity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The resulting highly functionalized pyrazole derivatives are integral to the discovery of novel therapeutic agents across a spectrum of diseases.

This application note provides a comprehensive guide for the multi-gram scale synthesis of this compound. The protocol is designed for researchers, scientists, and professionals in drug development, offering a robust and scalable two-step process. The synthesis begins with the formation of the pyrazole core via a Paal-Knorr condensation, followed by a regioselective iodination. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and process optimization for successful scale-up.

Synthetic Strategy: A Two-Step Approach

The synthesis is logically divided into two main stages: the construction of the pyrazole ring followed by its selective iodination. This approach allows for the purification of the intermediate, ensuring the final product is of high purity.

Step 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole

The initial step involves the condensation of isopropylhydrazine with acetylacetone (2,4-pentanedione) in the presence of an acid catalyst. This reaction, a variation of the Paal-Knorr synthesis, is a reliable method for constructing the pyrazole core.[1] A critical consideration in this step is the potential for the formation of a regioisomeric byproduct, 1-isopropyl-5-methyl-1H-pyrazole. Controlling the reaction temperature can influence the regioselectivity of the initial condensation.[2]

Step 2: Iodination of 1-isopropyl-3-methyl-1H-pyrazole

The second step is the electrophilic iodination of the synthesized 1-isopropyl-3-methyl-1H-pyrazole. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack, with the C4 position being the most nucleophilic.[3] Several iodinating agents can be employed for this transformation, including N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and molecular iodine in the presence of an oxidizing agent. For this protocol, we will focus on the use of N-Iodosuccinimide (NIS) in an acidic medium, a method known for its efficiency and good regioselectivity.[3]

Process Workflow Diagram

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Iodination Isopropylhydrazine Isopropylhydrazine Condensation Condensation Isopropylhydrazine->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation Crude_Pyrazole Crude 1-isopropyl-3-methyl-1H-pyrazole Condensation->Crude_Pyrazole Purification_1 Purification (Distillation) Crude_Pyrazole->Purification_1 Pure_Pyrazole 1-isopropyl-3-methyl-1H-pyrazole Purification_1->Pure_Pyrazole Iodination_Reaction Iodination Pure_Pyrazole->Iodination_Reaction NIS N-Iodosuccinimide NIS->Iodination_Reaction Acid Sulfuric Acid Acid->Iodination_Reaction Crude_Iodopyrazole Crude this compound Iodination_Reaction->Crude_Iodopyrazole Workup Aqueous Workup Crude_Iodopyrazole->Workup Purification_2 Purification (Chromatography/Recrystallization) Workup->Purification_2 Final_Product This compound Purification_2->Final_Product

Caption: Synthetic workflow for the scale-up synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole

Materials:

  • Isopropylhydrazine

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Vacuum distillation apparatus or column chromatography setup

Procedure:

  • To a solution of isopropylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.[1]

  • Slowly add acetylacetone (1.0 eq) to the solution at room temperature.[1]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[1]

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1-isopropyl-3-methyl-1H-pyrazole.[1][2]

Key Process Parameters and Expected Outcome:

ParameterValueRationale/Notes
Reactant Ratio Isopropylhydrazine:Acetylacetone (1:1)Equimolar ratio is optimal for this condensation.
Catalyst Glacial Acetic Acid (catalytic)Facilitates the condensation reaction.
Solvent EthanolA common and effective solvent for this reaction.
Temperature RefluxDrives the reaction to completion. Lower temperatures may improve regioselectivity.[2]
Reaction Time 4-12 hoursMonitor by TLC for completion.
Purification Vacuum Distillation or Column ChromatographyEssential to remove the regioisomeric byproduct.
Expected Yield 70-85%Yield after purification.
PART 2: Synthesis of this compound

Materials:

  • 1-isopropyl-3-methyl-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid

  • Acetonitrile or Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Separatory funnel

  • Column chromatography setup or recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) in acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Iodosuccinimide (1.1 eq) to the solution.[3]

  • Carefully add concentrated sulfuric acid (catalytic to stoichiometric amount) dropwise to the reaction mixture while maintaining the temperature below 10 °C.[3]

  • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.[4]

Key Process Parameters and Expected Outcome:

ParameterValueRationale/Notes
Reactant Ratio Pyrazole:NIS (1:1.1)A slight excess of NIS ensures complete conversion of the starting material.
Acid Concentrated H₂SO₄ (catalytic/stoichiometric)Enhances the electrophilicity of the iodinating agent.[3]
Solvent Acetonitrile or DichloromethaneProvides a suitable reaction medium.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reaction Time 2-6 hoursMonitor by TLC for completion.
Purification Column Chromatography or RecrystallizationEffective for removing unreacted NIS and succinimide byproduct.[4]
Expected Yield 80-95%Yield after purification.

Process Safety and Hazard Analysis

Scaling up chemical syntheses requires a thorough understanding of the potential hazards associated with the reagents and reaction conditions.

  • Isopropylhydrazine: This reagent is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed.

  • N-Iodosuccinimide (NIS): An oxidizing agent that can cause skin and eye irritation.[5] Avoid contact with combustible materials.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

  • Iodination Reaction: The iodination reaction can be exothermic. Proper temperature control is crucial, especially during the addition of sulfuric acid.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any work.

Conclusion

The two-step synthesis of this compound detailed in this application note provides a reliable and scalable route to this valuable synthetic intermediate. By carefully controlling reaction parameters, particularly temperature and stoichiometry, and by implementing appropriate purification strategies, researchers can obtain high yields of the desired product. The emphasis on safety and understanding the chemical principles behind each step will ensure a successful and safe scale-up process, facilitating the advancement of drug discovery and development programs.

References

  • SAFETY DATA SHEET - N-Iodosuccinimide. Sciforum. Available from: [Link]

Sources

Troubleshooting & Optimization

"common side reactions in the synthesis of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific electrophilic iodination.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions based on established chemical principles.

Issue 1: Incomplete Conversion to this compound

Symptom: Significant amount of starting material, 1-isopropyl-3-methyl-1H-pyrazole, remains in the final reaction mixture as observed by TLC or LC-MS analysis.

Potential Causes & Troubleshooting Strategies:

  • Insufficient Electrophilicity of the Iodinating Agent: Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent to generate a more potent iodinating species (I⁺).[1]

    • Solution: If using I₂, ensure the presence of a suitable oxidizing agent such as ceric ammonium nitrate (CAN), hydrogen peroxide (H₂O₂), or iodic acid (HIO₃).[2][3] The choice of oxidant can be critical; for instance, CAN has been shown to be effective for the C4-iodination of substituted pyrazoles.[2]

  • Suboptimal Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature.

    • Solution: While room temperature may be sufficient for some protocols, gentle heating or refluxing in a suitable solvent like acetonitrile might be necessary to drive the reaction to completion, especially if less reactive iodinating agents are used.[2] However, be cautious as excessive heat can promote side reactions.

  • Inadequate Reaction Time: The reaction may simply need more time to complete.

    • Solution: Monitor the reaction progress closely using TLC. If the reaction stalls, consider extending the reaction time before resorting to more drastic changes in conditions.

Issue 2: Formation of Di-iodinated Byproducts

Symptom: Mass spectrometry analysis indicates the presence of a di-iodo-1-isopropyl-3-methyl-1H-pyrazole isomer.

Potential Causes & Troubleshooting Strategies:

  • Overly Activating Conditions: The pyrazole ring, with its two nitrogen atoms and alkyl substituents (isopropyl and methyl), is an electron-rich system, making it susceptible to multiple iodinations.[3]

    • Solution:

      • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use a slight excess (e.g., 1.1 equivalents) rather than a large excess.

      • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second iodination.

      • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a milder iodinating agent compared to I₂/oxidant systems and can offer better control over mono-iodination.

Issue 3: Presence of Isomeric Iodopyrazoles

Symptom: NMR analysis suggests the presence of an iodo-pyrazole isomer other than the desired 4-iodo product.

Potential Causes & Troubleshooting Strategies:

  • Loss of Regioselectivity: While the C4 position of the pyrazole ring is generally the most nucleophilic and susceptible to electrophilic attack, harsh reaction conditions can sometimes lead to substitution at other positions.[2]

    • Solution:

      • Milder Conditions: Employ milder iodinating agents (e.g., NIS) and lower reaction temperatures.

      • Avoid Strong Bases: Deprotonation of the pyrazole ring can alter the regioselectivity of electrophilic attack. While not directly applicable to N-substituted pyrazoles, it's a general principle to consider in pyrazole chemistry.

Issue 4: Halogenation of Alkyl Substituents

Symptom: Mass spectrometry and NMR data are consistent with the iodination of the isopropyl or methyl group.

Potential Causes & Troubleshooting Strategies:

  • Radical Reactions: Some iodination conditions, especially at higher temperatures or under UV light, can initiate radical chain reactions, leading to halogenation of the alkyl side chains.

    • Solution:

      • Control Temperature: Maintain a controlled and moderate reaction temperature.

      • Exclude Light: Protect the reaction from light by using an amber glass flask or by wrapping the reaction vessel in aluminum foil.

      • Choice of Reagents: Conditions that favor electrophilic aromatic substitution over radical reactions are preferred. For instance, using I₂ with an appropriate oxidant in a polar solvent is less likely to induce radical side reactions compared to harsher methods.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for the synthesis of this compound?

A1: Several effective methods for the electrophilic iodination of pyrazoles can be adapted for this specific molecule:

MethodReagentsTypical SolventsKey Advantages
Iodine/CAN I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileHigh regioselectivity for the C4 position, effective for many substituted pyrazoles.[2]
N-Iodosuccinimide (NIS) NIS, often with a catalytic amount of acidDichloromethane, AcetonitrileMild conditions, good for controlling mono-iodination.
Iodine/Hydrogen Peroxide I₂, H₂O₂Water, Acetic Acid"Green" and practical method with water as a potential solvent.[3]
Iodine Monochloride (ICl) ICl, a weak base (e.g., Li₂CO₃)DichloromethaneHighly reactive, effective at room temperature. The base is crucial to neutralize in situ generated HCl.[4]

Q2: How do the isopropyl and methyl groups influence the iodination reaction?

A2: Both the N1-isopropyl and C3-methyl groups are electron-donating substituents. They increase the electron density of the pyrazole ring, making it more reactive towards electrophilic substitution. This enhanced reactivity generally favors iodination at the C4 position. However, it also increases the risk of over-iodination (di-iodination) if the reaction conditions are not carefully controlled.

Q3: My purification by column chromatography is challenging. Any tips?

A3: The starting material and the 4-iodo product may have similar polarities, making separation difficult.

  • Dry Loading: For column chromatography, consider dry loading the crude product onto silica gel. This often provides better separation than wet loading.

  • Solvent System Optimization: Carefully optimize your eluent system using TLC. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method, especially for larger scales.

Q4: Can the isopropyl group be cleaved or modified under the reaction conditions?

A4: The N-isopropyl group is generally stable under most electrophilic iodination conditions. However, highly acidic conditions, especially at elevated temperatures, could potentially lead to dealkylation as a minor side reaction. It is advisable to use the mildest conditions necessary to achieve the desired transformation.

Visualizing the Reaction and Workflow

Generalized Reaction Mechanism

G cluster_0 Electrophilic Iodination Mechanism Start 1-isopropyl-3-methyl-1H-pyrazole + I⁺ Intermediate Arenium Ion Intermediate Start->Intermediate Nucleophilic attack of pyrazole ring Product This compound + H⁺ Intermediate->Product Deprotonation

Caption: Generalized mechanism for the electrophilic iodination of the pyrazole.

Experimental Workflow

G Start Combine pyrazole substrate and iodinating agent in solvent Reaction Stir at appropriate temperature (Monitor by TLC) Start->Reaction Workup Quench reaction (e.g., with Na₂S₂O₃ solution) Reaction->Workup Extraction Extract with organic solvent, wash, and dry Workup->Extraction Purification Purify by column chromatography or recrystallization Extraction->Purification Characterization Characterize product (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for the synthesis and purification.

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (n.d.). OUCI. Retrieved January 15, 2026, from [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 9225-9229. [Link]

  • Vasilevskij, S. F., Belov, A. I., & Shvartsberg, M. S. (1985). Peculiarities of iodination of pyrazoles by iodine and iodic acid. Izv. Sib. Otd. Akad. Nauk SSSR, Ser. Khim. Nauk, 5(15), 100-104. [Link]

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666-6670. [Link]

  • Iodine promoted pyrazole synthesis. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Topics in Medicinal Chemistry, 11(13), 1774-1799. [Link]

  • Alonso, F., Moglie, Y., & Radivoy, G. (2011). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Tetrahedron Letters, 52(49), 6572-6575. [Link]

  • Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of crude 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS No. 1215295-86-5)[1]. This document is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques. Our goal is to empower you to overcome common purification challenges, ensuring the high purity and integrity of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound. Each problem is presented with potential causes and actionable solutions.

Issue 1: Multiple Spots on TLC, Including a Persistent Impurity Close to the Product Spot
  • Symptom: Your Thin-Layer Chromatography (TLC) analysis of the crude product shows multiple spots. After a preliminary purification attempt (e.g., flash chromatography), one impurity spot remains, having an Rf value very close to your desired product. NMR analysis may show duplicate sets of peaks.[2]

  • Potential Cause: This is a classic sign of regioisomer formation. During the synthesis of substituted pyrazoles, particularly from unsymmetrical precursors like the reaction between isopropylhydrazine and a 1,3-dicarbonyl compound, the formation of an isomeric pyrazole is a common side reaction.[3] For this target molecule, the likely regioisomeric impurity is 4-Iodo-1-isopropyl-5-methyl-1H-pyrazole. These isomers often have very similar polarities, making them difficult to separate using standard chromatographic conditions.

  • Solutions:

    • Optimize Column Chromatography: Standard silica gel chromatography is often the most effective method for separating regioisomers.[3][4]

      • Fine-Tune the Eluent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane or heptane).[4][5] Test numerous solvent ratios with TLC to find the system that provides the maximum possible separation (ΔRf) between the two spots. An ideal Rf for the target compound is typically between 0.2 and 0.4 for optimal separation.[4]

      • Increase Column Length and Reduce Particle Size: Employ a longer chromatography column and/or use silica gel with a smaller particle size (e.g., 25-40 µm) to increase the number of theoretical plates and improve resolution.

    • Recrystallization (Fractional Crystallization): If the product is a solid and the isomeric impurity is present in a smaller amount, fractional crystallization may be effective. This process relies on slight differences in solubility between the two isomers.

      • Experiment with various solvent systems. Good starting points for iodo-pyrazoles include ethanol, methanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[4][6][7]

      • The process may need to be repeated multiple times to achieve high purity, often with a reduction in yield for each successive crystallization.

Issue 2: Low or No Recovery of Product from Silica Gel Column
  • Symptom: After loading your crude material onto a standard silica gel column and eluting with the chosen solvent system, you recover very little of your target compound. You may observe significant streaking on the TLC plate.

  • Potential Cause: The pyrazole nucleus is basic due to the lone pair of electrons on the sp²-hybridized nitrogen atom. This basicity can cause the compound to interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to irreversible adsorption or degradation on the column.[6][8]

  • Solutions:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use.

      • Protocol: Prepare a slurry of your silica gel in the chosen non-polar eluent (e.g., hexane). Add a small amount of a basic modifier, such as triethylamine (Et₃N), typically 0.5-1% by volume of the eluent.[6][8] Allow the slurry to mix for a few minutes before packing the column. Run the column using an eluent that also contains the same percentage of triethylamine.

    • Use an Alternative Stationary Phase:

      • Neutral Alumina: Neutral alumina is an excellent alternative to silica gel for the purification of basic compounds and can prevent the issues of strong adsorption.[6]

      • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water) can be an effective, albeit more expensive, alternative.[8]

Issue 3: Purified Product is a Yellow or Brownish Oil/Solid
  • Symptom: Your final, otherwise pure product has a distinct yellow or brown color.

  • Potential Cause: The color is likely due to trace impurities or degradation products.[4] Hydrazine starting materials can sometimes generate colored byproducts during the synthesis.[9] Additionally, iodo-substituted aromatic compounds can be sensitive to light and may slowly decompose, releasing trace amounts of iodine (I₂), which is colored.

  • Solutions:

    • Activated Charcoal Treatment: This is a classic method for removing colored impurities.

      • Protocol: Dissolve the colored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight relative to your compound). Stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal. Remove the solvent in vacuo. The product may require subsequent recrystallization.[4]

    • Silica Gel Plug Filtration: This is a faster method for removing highly polar, colored impurities.

      • Protocol: Pack a short column or a fritted funnel with a plug of silica gel. Dissolve your compound in a minimal amount of a relatively non-polar solvent (e.g., 5% ethyl acetate in hexane) and pass it through the plug. The desired, less polar product should elute quickly, while the colored impurities are retained on the silica.[4]

Issue 4: Product Fails to Solidify or "Oils Out" During Recrystallization
  • Symptom: Your product is obtained as a viscous oil after solvent removal, even though it is expected to be a solid. Alternatively, during recrystallization, the compound separates as an oil layer instead of forming crystals upon cooling.

  • Potential Cause:

    • Residual Solvent: The presence of even small amounts of solvent can significantly depress the melting point of a compound, causing it to remain an oil.[4]

    • Impurities: The presence of impurities also lowers the melting point and can inhibit crystal lattice formation.[8]

    • Supersaturation/Rapid Cooling: The solution may be too concentrated, or it may have been cooled too quickly, causing the compound to come out of solution faster than crystals can form.[8]

  • Solutions:

    • Thorough Solvent Removal: Ensure all volatile solvents are removed, first with a rotary evaporator and then by placing the sample under high vacuum for several hours.[4] Gentle heating may be applied if the compound is thermally stable.

    • Address "Oiling Out":

      • Reheat and Add More Solvent: If the compound oils out, reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.[8]

      • Slow Cooling: Allow the solution to cool very slowly to room temperature, and then place it in a refrigerator. Insulating the flask can promote slow cooling.[8]

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal from a previous successful batch.[8]

      • Change Solvents: The boiling point of the chosen solvent may be higher than the melting point of your compound. Select a solvent with a lower boiling point.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for crude this compound?

For a crude mixture with unknown impurities, flash column chromatography on silica gel is the most robust and widely applicable starting method.[4][8] It is highly effective at separating compounds with different polarities, including unreacted starting materials and most side-products.[10] If the compound is found to be sensitive to silica, the modifications described in Issue 2 should be implemented. For material that is already >90% pure, recrystallization can be a more efficient final polishing step.[8]

Q2: How do I select an appropriate solvent system for column chromatography?

The process begins with TLC analysis.[4]

  • Spotting: Dissolve a small amount of your crude material in a volatile solvent like dichloromethane and spot it on a silica gel TLC plate.

  • Developing: Place the plate in a developing chamber with a pre-selected solvent system. A good starting point for halogenated pyrazoles is a mixture of hexane and ethyl acetate.[4]

  • Optimization: Test various ratios (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate). The goal is to find a system where your target compound has an Rf value of approximately 0.2-0.4 and is well-separated from all major impurities.[4] This Rf range ensures the compound spends enough time on the stationary phase to separate effectively without requiring an excessive volume of eluent.

Q3: Can I use an acid-base extraction to purify my pyrazole?

Yes, this can be a very effective technique, especially for removing non-basic impurities. Pyrazoles can be protonated by an acid to form water-soluble salts.[4][11][12]

  • Dissolve the crude material in an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The protonated pyrazole salt will move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and carefully neutralize it by adding a base (e.g., NaOH or NaHCO₃) until the solution is basic.

  • The neutral pyrazole product will precipitate out or can be extracted back into a fresh organic solvent.

  • The recovered product can then be further purified if necessary.

Q4: Is this compound stable during purification and storage?

While the pyrazole ring itself is generally stable, the presence of the iodo-substituent introduces potential instability.[13] Aromatic iodides can be sensitive to light and may slowly decompose over time (photodegradation).[14] It is recommended to:

  • Minimize exposure to direct light during purification by wrapping chromatography columns and collection flasks in aluminum foil.[13]

  • Store the final product in an amber vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is preferable) to prolong its shelf life.[14]

  • The aldehyde functional group, if present as an impurity or in a similar compound, is susceptible to oxidation.[13][14]

Data Presentation & Protocols
Table 1: Common Solvent Systems for Pyrazole Purification
Purification MethodSolvent System (Typical Starting Ratios)Properties & Rationale
Normal-Phase Chromatography Hexane / Ethyl Acetate (95:5 to 80:20)Excellent general-purpose system with tunable polarity. Good for separating moderately polar compounds from non-polar impurities.[4][5]
Dichloromethane / Methanol (99:1 to 95:5)A more polar system for pyrazoles with polar functional groups. Dichloromethane provides good solubility.
Recrystallization Ethanol or MethanolGood for polar, crystalline pyrazoles. The compound should be soluble in hot solvent and poorly soluble when cold.[6][15]
Ethanol / WaterA mixed-solvent system where water acts as an anti-solvent. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears, then cool slowly.[6]
Hexane / Ethyl AcetateGood for less polar compounds. Dissolve in a minimal amount of hot ethyl acetate and add hot hexane as the anti-solvent.[16]
Experimental Protocol: Flash Chromatography with Deactivated Silica

This protocol provides a general procedure for purifying 1 g of crude this compound.

  • TLC Analysis: Determine the optimal eluent system (e.g., 90:10 hexane:ethyl acetate) that gives the product an Rf of ~0.3.

  • Column Packing:

    • In a beaker, prepare a slurry of 40 g of silica gel in ~150 mL of hexane.

    • Add 1.5 mL of triethylamine (Et₃N) to the slurry and stir for 5 minutes.

    • Pour the slurry into a glass column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[4] Add a thin layer of sand to the top.

  • Sample Loading:

    • Dissolve the 1 g of crude product in a minimal amount of dichloromethane (~2-3 mL).

    • In a separate small flask, add ~2 g of silica gel and then add the product solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder ("dry loading").[8]

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen solvent system (90:10 hexane:ethyl acetate, containing 1% Et₃N).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[4]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Further dry the product under high vacuum to remove any residual solvent and triethylamine.[4]

Visualizations
Purification Method Selection Workflow

Purification_Decision_Tree start Crude Product (this compound) is_solid Is the product a solid or an oil? start->is_solid purity_check Purity > 90%? is_solid->purity_check Solid chromatography Perform Flash Column Chromatography is_solid->chromatography Oil purity_check->chromatography No / Unsure recrystallize Attempt Recrystallization purity_check->recrystallize Yes acid_base Consider Acid-Base Extraction for specific impurities chromatography->acid_base check_silica_sensitivity Check for Silica Sensitivity (Streaking on TLC, low recovery) chromatography->check_silica_sensitivity final_product Pure Product recrystallize->final_product check_silica_sensitivity->final_product No deactivate_silica Use Deactivated Silica (add 1% Et3N) or Alumina check_silica_sensitivity->deactivate_silica Yes deactivate_silica->final_product

Caption: Decision tree for selecting a purification method.

References
  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem.
  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles. Benchchem.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
  • Purification of Amino-Pyrazoles. Reddit.
  • Troubleshooting the reaction mechanism of pyrazole formation. Benchchem.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
  • Process for the purification of pyrazoles. Google Patents.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Method for purifying pyrazoles. Google Patents.
  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • This compound. Alfa Chemistry.
  • Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
  • An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.

Sources

Technical Support Center: Optimizing Yield and Purity of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific iodination reaction. Here, we will dissect common challenges, offer practical solutions, and delve into the chemical principles that govern the success of your synthesis, ensuring you can achieve optimal yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This guide addresses specific issues you may encounter during the synthesis of this compound in a direct question-and-answer format.

Question 1: I'm experiencing low or no yield of the desired 4-iodo product. What are the likely causes and how can I fix it?

Answer: Low yields in the iodination of 1-isopropyl-3-methyl-1H-pyrazole can often be traced back to several key factors related to reagent choice, reaction conditions, and the inherent reactivity of your substrate.

  • Suboptimal Iodinating Agent: The electrophilicity of your iodine source is paramount. While molecular iodine (I₂) is a common choice, its reactivity may be insufficient for achieving a high yield with this specific pyrazole.[1]

    • Solution: Consider employing a more potent iodinating system.

      • N-Iodosuccinimide (NIS): Often used with a catalytic amount of an acid like trifluoroacetic acid (TFA), NIS can be highly effective for electron-rich heterocycles.[1][2]

      • In Situ Generation of I+: A combination of an iodide salt (e.g., NaI or KI) with an oxidizing agent such as hydrogen peroxide (H₂O₂) or Ceric Ammonium Nitrate (CAN) can generate a more powerful electrophilic iodine species directly in the reaction mixture.[1][3][4] The I₂/H₂O₂ system in water is also an environmentally friendly option.[3][5]

      • Iodine Monochloride (ICl): This reagent is a potent source of electrophilic iodine and can be very effective, though it may require a base like lithium carbonate to neutralize the HCl byproduct.[3][6]

  • Inadequate Reaction Conditions: Temperature and solvent choice play a critical role in reaction kinetics and ultimate yield.

    • Solution:

      • Temperature: If you are using a milder iodinating agent, gentle heating may be necessary to drive the reaction to completion. However, be cautious, as excessive heat can lead to side reactions. Start at room temperature and gradually increase if monitoring indicates a sluggish reaction.

      • Solvent: The solvent should fully dissolve your starting pyrazole. Common choices include acetonitrile, dichloromethane, or even water for certain "green" protocols.[1][3]

  • Deactivated Starting Material: While the isopropyl and methyl groups are weakly activating, any unforeseen electron-withdrawing impurities in your starting material could hinder the electrophilic substitution.

    • Solution: Ensure the purity of your 1-isopropyl-3-methyl-1H-pyrazole starting material through techniques like distillation or chromatography before proceeding with the iodination.

Question 2: My characterization (NMR, GC-MS) shows the presence of isomeric impurities. How can I improve the regioselectivity for the 4-position?

Answer: Achieving high regioselectivity is a common goal in pyrazole chemistry. Electrophilic substitution on the pyrazole ring is electronically favored at the 4-position due to it being the most nucleophilic site.[7] However, competing side reactions can occur.

  • Understanding the Mechanism: The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring attacks the electrophilic iodine species (I⁺). The directing effects of the N1-isopropyl and C3-methyl groups favor this attack at the C4 position.[7]

  • Potential for 5-Iodination: While less common under electrophilic conditions for this substrate, substitution at the C5 position can sometimes occur. A different strategy involving lithiation with n-butyllithium followed by quenching with iodine is typically required for selective C5 iodination.[3][4] If you are seeing significant 5-iodo isomer, it may indicate a radical or alternative mechanism is at play, possibly due to impurities or inappropriate conditions.

  • Di-iodination: The formation of di-iodinated products can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long after the mono-iodination is complete.

    • Solution:

      • Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Aim for a 1.0 to 1.1 molar equivalent relative to your starting pyrazole.

      • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-iodination.

Question 3: I'm struggling with the purification of the final product. What are the best practices for isolating pure this compound?

Answer: Effective purification is crucial for obtaining a high-purity final product. Iodinated compounds can sometimes be challenging to handle.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, it is essential to quench any remaining iodine. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite until the characteristic iodine color disappears.[3]

    • Extraction: Extract your product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and then brine to remove any water-soluble impurities.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for purifying the crude product. Use silica gel as the stationary phase and a solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, to separate your product from any remaining starting material or byproducts.[3]

    • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity. It may be possible to form an acid addition salt to facilitate crystallization.[8]

    • Distillation: If the product is a thermally stable liquid, Kugelrohr distillation under high vacuum can be an effective purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the iodination of 1-isopropyl-3-methyl-1H-pyrazole?

A1: The reaction follows an electrophilic aromatic substitution pathway. An electrophilic iodine species, I⁺, is generated from your chosen iodinating agent. The electron-rich pyrazole ring, acting as a nucleophile, attacks the I⁺. This attack preferentially occurs at the C4 position, which is the most electron-dense position on the ring, leading to the formation of a sigma complex intermediate. A base then removes a proton from the C4 position to restore aromaticity, yielding the final this compound product.[7]

Electrophilic Iodination of Pyrazole cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Product Pyrazole 1-isopropyl-3-methyl-1H-pyrazole SigmaComplex Sigma Complex Intermediate Pyrazole->SigmaComplex Electrophilic Attack at C4 IodinatingAgent Iodinating Agent (e.g., I₂, NIS) FinalProduct This compound SigmaComplex->FinalProduct Deprotonation

Caption: General workflow for the electrophilic iodination of the pyrazole.

Q2: Which iodinating agent is the best choice for this synthesis?

A2: The "best" agent depends on factors like desired reactivity, cost, and safety considerations. Below is a comparison of common methods.

Iodination MethodReagentsTypical SolventTemperatureTypical Yield (%)Notes
Molecular Iodine/Oxidant I₂, H₂O₂WaterRoom Temp63-100Environmentally friendly and practical.[3][5]
CAN-mediated I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxHighEffective for many pyrazoles, including those with electron-withdrawing groups.[3][4]
N-Iodosuccinimide NIS, cat. TFAAcetonitrile80 °CHighA powerful system, especially for less reactive substrates.[1][2]
Iodine Monochloride ICl, Li₂CO₃DichloromethaneRoom Tempup to 95Highly reactive; the base is crucial to neutralize the HCl byproduct.[3][6]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot will indicate the reaction's progress. Staining with potassium permanganate or visualization under UV light can aid in seeing the spots.

Q4: What are the key safety precautions I should take during this reaction?

A4: Iodination reactions require careful handling of reagents.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Some procedures may recommend double gloving.[9]

  • Ventilation: Perform all manipulations in a well-ventilated fume hood to avoid inhaling any volatile iodine species.[9][10]

  • Reagent Handling: Iodine can cause skin and respiratory irritation.[11] Avoid direct contact.

  • Quenching: Have a solution of sodium thiosulfate readily available to neutralize any spills and for the reaction work-up.[9]

  • pH Control: In some iodination procedures, maintaining a neutral or slightly basic pH can reduce the volatility of iodine.[9][10]

Experimental Protocol: Ceric Ammonium Nitrate (CAN) Mediated Iodination

This protocol is adapted from established methods for the C4-iodination of substituted pyrazoles and offers a robust starting point for your optimization.[3][4]

Materials:

  • 1-isopropyl-3-methyl-1H-pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-isopropyl-3-methyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (1.1 equivalents) and elemental iodine (1.3 equivalents).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (15 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeIodination Optimize Iodinating Agent (e.g., NIS, ICl, I₂/CAN) CheckYield->OptimizeIodination Yes CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry Yes Success High Yield & Purity CheckPurity->Success No OptimizeConditions Adjust Temp. & Solvent OptimizeIodination->OptimizeConditions OptimizeConditions->CheckYield ImprovePurification Refine Work-up & Chromatography CheckStoichiometry->ImprovePurification ImprovePurification->CheckPurity

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

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Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole. The pyrazole scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is critical.[1] This document provides in-depth, field-proven insights to diagnose and resolve issues leading to low reaction yields, moving beyond generic advice to address the specific chemical nature of this substituted iodopyrazole.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design from the outset.

Q1: What are the primary chemical challenges specific to the Suzuki coupling of this compound that can lead to low yields?

A1: The primary challenges stem from a combination of factors:

  • High Reactivity of the C-I Bond: While the carbon-iodine bond's reactivity facilitates the initial oxidative addition to the palladium catalyst, it also increases the susceptibility to a key side reaction: deiodination (reduction of the C-I bond to C-H).[2][3]

  • Steric Hindrance: The presence of the N-isopropyl and C3-methyl groups introduces steric bulk around the pyrazole core. This can hinder the approach of the catalyst and the coupling partners, potentially slowing down the desired reaction and allowing side reactions to become more competitive.

  • Catalyst Inhibition: Pyrazole is a nitrogen-rich heterocycle.[4] Although the N1 position is protected by the isopropyl group, the N2 lone pair can still coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species.

  • Boronic Acid Instability: Like many Suzuki couplings, this reaction is sensitive to the quality of the boronic acid or ester, which can degrade via protodeboronation or formation of boroxine anhydrides.[5][6]

Q2: What is the best "first-pass" catalyst and ligand system for this specific substrate?

A2: For a sterically hindered and potentially coordinating substrate like this, a robust catalyst system is required. While classic Pd(PPh₃)₄ can be effective, a more reliable starting point is a combination of a Palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.[2]

Catalyst System ComponentRecommendationRationaleTypical Loading
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃These are stable Pd(II) and Pd(0) sources that are readily activated in situ.1-2 mol% Pd
Ligand SPhos or XPhosThese Buchwald ligands are bulky and electron-rich, which accelerates both oxidative addition and reductive elimination, often outcompeting side reactions.[2][7]2-4 mol%

Using a pre-formed catalyst, such as an XPhos Pd G2 or G3 precatalyst, is also an excellent and highly recommended strategy to ensure efficient generation of the active catalytic species.[2]

Q3: How should I select the optimal base and solvent system?

A3: The base is not merely a proton scavenger; it is critical for activating the boronic acid in the transmetalation step.[8] The solvent's role is to solubilize both the organic substrates and the inorganic base. A biphasic system is often ideal.

  • Base Selection: Potassium phosphate (K₃PO₄) is an excellent starting choice. It is a strong enough base to facilitate transmetalation but often gives lower rates of protodeboronation compared to hydroxides.[9] Carbonates like Cs₂CO₃ or K₂CO₃ are also very effective and widely used.[2]

  • Solvent System: A mixture of an ethereal or aromatic solvent with water is standard. A good starting point is 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 5:1 ratio.[2] This combination effectively dissolves the organic components while allowing the inorganic base to function.

Q4: My boronic acid partner is unstable under the reaction conditions, leading to protodeboronation. What are my options?

A4: Protodeboronation is a common failure mode, especially with electron-deficient or heteroaromatic boronic acids at elevated temperatures.[4]

  • Use a Milder Base: If using a strong base, switch to a milder one like potassium fluoride (KF) or a carbonate.[2][8]

  • Anhydrous Conditions: Using anhydrous K₃PO₄ in a solvent like anhydrous dioxane can significantly reduce the rate of protodeboronation.[9]

  • Use Boronate Esters: Boronate esters, particularly pinacol esters (BPin), are generally more stable than their corresponding boronic acids.[1]

  • Slow-Release Boronates: MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable and slowly release the boronic acid under basic conditions, keeping its ambient concentration low and minimizing degradation.[10]

Section 2: Detailed Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific experimental failures.

Problem 1: The reaction has stalled. TLC/LCMS analysis shows a high percentage of unreacted this compound.

This is the most common failure mode and typically points to an issue with the catalyst's activity or the key transmetalation step.

start Stalled Reaction: High % of Starting Material cause1 Cause A: Catalyst Inactivation start->cause1 cause2 Cause B: Ineffective Transmetalation start->cause2 subcause1a Oxygen Contamination? cause1->subcause1a subcause1b Poor Ligand Choice? cause1->subcause1b subcause1c High Temperature? cause1->subcause1c subcause2a Poor Base/Solvent Combo? cause2->subcause2a subcause2b Poor Boronic Acid Quality? cause2->subcause2b sol1a Solution: Thoroughly degas all solvents and reaction mixture (Ar bubbling or freeze-pump-thaw). [14] Maintain positive Ar/N2 pressure. subcause1a->sol1a sol1b Solution: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) to stabilize the Pd(0) center and promote the catalytic cycle. [1] subcause1b->sol1b sol1c Solution: Lower reaction temperature. Consider microwave heating for shorter reaction times at target temperature. [9] subcause1c->sol1c sol2a Solution: Screen bases (K3PO4, Cs2CO3). Ensure solvent choice allows for base solubility/activity. Toluene/H2O or Dioxane/H2O are reliable starting points. [1] subcause2a->sol2a sol2b Solution: Use fresh boronic acid. Consider converting it to a more stable pinacol (BPin) or MIDA ester. [20] subcause2b->sol2b ArI Py-I (Starting Material) Pd_complex Py-Pd(II)-I (Oxidative Addition) ArI->Pd_complex + Pd(0) ArB Ar'-B(OR)2 (Boronic Ester) Homocoupling Ar'-Ar' (Homocoupling) ArB->Homocoupling O2, Base Pd0 Pd(0)Ln Transmetalation Py-Pd(II)-Ar' Pd_complex->Transmetalation + Ar'-B(OR)2 (Base-mediated) Deiodination Py-H (Deiodination) Pd_complex->Deiodination Protic Source (H2O, etc.) Product Py-Ar' (Desired Product) Transmetalation->Product Reductive Elimination Product->Pd0

Caption: Desired catalytic cycle and common competing side reaction pathways.

Problem 3: A black precipitate (Palladium Black) forms during the reaction.
  • Causality: The formation of a black precipitate is a clear visual indicator of catalyst decomposition. [10]The active, soluble Pd(0) species has agglomerated into inactive, insoluble palladium metal. This is typically caused by:

    • High Temperatures: The catalytic complex can become thermally unstable. [10] * Inadequate Ligand Stabilization: If the ligand concentration is too low or the ligand itself is not robust enough to stabilize the Pd(0) center at the reaction temperature, decomposition will occur. [10]* Solutions:

    • Reduce Temperature: Lower the reaction temperature by 10-20 °C.

    • Increase Ligand:Pd Ratio: Increase the ligand to palladium ratio slightly (e.g., from 2:1 to 3:1 L:Pd) to ensure the palladium center remains saturated and stabilized.

    • Switch to a More Stable Ligand: Use a more robust ligand, such as a biaryl phosphine (SPhos, XPhos) or an N-heterocyclic carbene (NHC) based ligand, which are known to form highly stable palladium complexes. [7][11]

Section 3: Optimized Experimental Protocols

The following protocols provide robust starting points for your experiments.

Protocol 1: General Screening Conditions (Conventional Heating)

This protocol is designed as a reliable baseline for the Suzuki coupling of this compound.

  • Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%) in a portion of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (5:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling Argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Rapid Microwave-Assisted Protocol

Microwave irradiation can significantly shorten reaction times and often improves yields by minimizing thermal decomposition. [2][12]

  • Reaction Setup: To a microwave reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), cesium carbonate (Cs₂CO₃, 2.5 equiv), and XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).

  • Solvent Addition: Add a degassed mixture of 1,2-Dimethoxyethane (DME) and Water (4:1 v/v) to the vial.

  • Sealing: Seal the vial with a crimp cap.

  • Reaction: Place the vial in the microwave reactor and irradiate at 100-120 °C for 15-45 minutes.

  • Workup & Purification: Follow steps 7-8 from Protocol 1.

References

  • The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. (2019). MDPI. Retrieved from [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2024). Reddit. Retrieved from [Link]

  • The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). RSC Publishing. Retrieved from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar. Retrieved from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Optimization of conditions for the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki-Miyaura cross-coupling reactions. (2018). PubMed. Retrieved from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. (2018). RSC Publishing. Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. Retrieved from [Link]

Sources

"deiodination of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole under reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Deiodination of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting the deiodination of this compound. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, efficient, and reproducible.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the reaction.

Q1: My deiodination reaction has stalled or shows low conversion. What are the likely causes and how can I fix it?

A1: Stalled or incomplete reactions are common and can usually be traced back to catalyst deactivation, insufficient reagent activity, or suboptimal reaction conditions.

  • Catalyst Inactivation: The most frequent culprit is the deactivation of the palladium catalyst. This can be caused by oxygen in the reaction vessel, impurities in the starting material or solvent, or poisoning by iodide ions that are generated in situ.

    • Solution 1: Rigorous Degassing. Ensure your solvent and reaction mixture are thoroughly de-gassed before adding the catalyst. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (20-30 minutes) are critical.

    • Solution 2: Add a Base. The HI or H-I species generated during the reaction can poison the Pd catalyst. Including a non-nucleophilic base, such as triethylamine (Et3N), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3), can scavenge the acid and protect the catalyst.

    • Solution 3: Catalyst Health. Ensure your catalyst (e.g., Pd/C) is fresh and has been stored properly under an inert atmosphere. If in doubt, use a new bottle.

  • Insufficient Reducing Agent: If you are using a transfer hydrogenation method with a hydrogen donor like formic acid or ammonium formate, its concentration may be depleted.

    • Solution: Add a fresh portion of the hydrogen donor to the reaction mixture. Monitor the reaction by TLC or LC-MS to see if it restarts.

  • Suboptimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently warm the reaction mixture. For many palladium-catalyzed hydrogenations, a temperature of 40-60 °C can significantly increase the reaction rate without promoting side reactions.

Q2: I'm observing significant byproduct formation. What are these impurities and how can I prevent them?

A2: Byproduct formation often points to side reactions involving the pyrazole ring or the isopropyl group, especially under harsh conditions.

  • Potential Side Reaction 1: Reductive N-Dealkylation. The N-isopropyl group could potentially be cleaved under certain reductive conditions, especially with aggressive catalysts or high temperatures, leading to 4-iodo-3-methyl-1H-pyrazole or its deiodinated product.

    • Prevention: Use milder reaction conditions. Prefer palladium on carbon (Pd/C) over more aggressive catalysts like Raney Nickel. Keep the temperature as low as feasible to achieve a reasonable reaction rate.

  • Potential Side Reaction 2: Ring Hydrogenation. While less common for pyrazoles due to their aromatic stability, forcing conditions (high pressure, high temperature, rhodium catalysts) could lead to partial or complete saturation of the pyrazole ring.

    • Prevention: Stick to standard, mild deiodination protocols. Palladium is generally selective for dehalogenation over aromatic ring reduction.

Troubleshooting Decision Workflow

G Start Reaction Stalled / Low Conversion Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Reagents Check Reagents & Conditions Start->Check_Reagents Degas Degas Solvent & Headspace Rigorously Check_Catalyst->Degas Is system O2-free? Add_Base Add Stoichiometric Base (e.g., Et3N) Check_Catalyst->Add_Base Is HI poisoning possible? New_Catalyst Use Fresh Pd/C Catalyst Check_Catalyst->New_Catalyst Is catalyst old? Add_H_Source Add More H-Donor (e.g., HCO2NH4) Check_Reagents->Add_H_Source Using H-donor? Increase_Temp Increase Temperature to 40-60 °C Check_Reagents->Increase_Temp Is reaction at RT? Impurity_Check Byproduct Formation Observed Analyze_Impurity Analyze Byproduct Structure (LC-MS / NMR) Impurity_Check->Analyze_Impurity Mild_Conditions Use Milder Conditions (Lower Temp, Less Catalyst) Analyze_Impurity->Mild_Conditions Suspect Dealkylation or Ring Reduction? End Re-run Reaction

Caption: A decision tree for troubleshooting common deiodination issues.

Part 2: Frequently Asked Questions (FAQs)

Q3: What are the most reliable methods for the deiodination of this iodo-pyrazole?

A3: Catalytic hydrogenation is the most common and reliable method for this transformation. The C-I bond is the weakest of the carbon-halogen bonds, making it particularly susceptible to reductive cleavage.

  • Method 1: Catalytic Hydrogenation with H2 gas. This is the classic approach. It involves using a palladium catalyst (typically 5-10 mol% Pd on activated carbon) in a suitable solvent under an atmosphere of hydrogen gas (from a balloon or a Parr shaker). It is clean and effective.

  • Method 2: Catalytic Transfer Hydrogenation. This method avoids the need for handling flammable hydrogen gas. Instead, a hydrogen donor molecule is used in the presence of the palladium catalyst. Common donors include ammonium formate (HCO2NH4), formic acid (HCO2H), or cyclohexene. This is often more convenient for small-scale lab synthesis.

Q4: How do I select the optimal catalyst and solvent for my reaction?

A4: The choice of catalyst and solvent is crucial for a successful reaction.

Catalyst Selection:

  • 10% Pd/C: This is the workhorse catalyst for dehalogenations. It is highly active, relatively inexpensive, and generally provides excellent selectivity for C-I bond cleavage. For most applications, this is the best starting point.

  • Raney Nickel: While effective for many reductions, Raney Ni can be more aggressive and may lead to side reactions like N-dealkylation or ring reduction. It should be used with caution and at lower temperatures.

Solvent Selection:

  • The ideal solvent should fully dissolve the starting material and be inert to the reaction conditions.

  • Alcohols (Methanol, Ethanol): These are excellent choices as they are polar and readily dissolve the hydrogen source (especially salts like ammonium formate).

  • Ethereal Solvents (THF, Dioxane): Also good options, particularly if your substrate has limited solubility in alcohols.

  • Ethyl Acetate (EtOAc): A common solvent for hydrogenations, compatible with the substrate and catalyst.

ParameterRecommended ChoiceRationale
Catalyst 10% Palladium on Carbon (Pd/C)High activity and selectivity for C-I cleavage.
Catalyst Loading 5 - 10 mol %Balances reaction rate with cost and ease of removal.
Hydrogen Source H2 gas (1 atm) or Ammonium FormateH2 is cleaner; formate is safer and more convenient.
Solvent Methanol or EthanolExcellent solubility for substrate and H-donors.
Base (Additive) Triethylamine (1.1 eq)Scavenges HI to prevent catalyst poisoning.
Temperature 25 - 50 °CProvides a good reaction rate without promoting byproducts.
Q5: How should I monitor the reaction progress effectively?

A5: Monitoring the reaction is key to knowing when it is complete and avoiding the formation of byproducts from over-reaction.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against a spot of your starting material (this compound). The product, being less polar, will have a higher Rf value. The disappearance of the starting material spot indicates completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can directly observe the disappearance of the mass peak corresponding to your starting material and the appearance of the mass peak for your desired product. This is the preferred method for unambiguous monitoring.

General Experimental Workflow

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup A 1. Dissolve Substrate in Solvent B 2. Add Base (e.g., Et3N, 1.1 eq) A->B C 3. Degas Mixture (N2 or Ar sparge) B->C D 4. Add Pd/C Catalyst (under inert atm) C->D E 5. Introduce H2 Source (H2 balloon or H-donor) D->E F 6. Stir at RT or Warm (Monitor by TLC/LC-MS) E->F G 7. Filter through Celite to remove Pd/C F->G H 8. Concentrate Filtrate in vacuo G->H I 9. Purify Crude Product (Column Chromatography) H->I

Caption: A standard workflow for catalytic deiodination.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Source: Accounts of Chemical Research. [Link]

  • Title: A General and Efficient Method for the Reductive Dehalogenation of Aryl and Heteroaryl Halides using Pd/C and Et3N. Source: The Journal of Organic Chemistry. [Link]

  • Title: Catalytic Transfer Hydrogenation. Source: Organic Reactions. [Link]

  • Title: A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Source: Angewandte Chemie International Edition. [Link]

Technical Support Center: Synthesis of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-iodo-1-isopropyl-3-methyl-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The iodinated pyrazole core is a versatile building block, particularly for constructing complex molecules through cross-coupling reactions. However, its synthesis is not without challenges, and effective impurity management is critical for downstream success.

This guide provides in-depth, experience-driven answers to common problems encountered during synthesis and purification, moving beyond simple procedural steps to explain the underlying chemical principles.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific experimental failures and unexpected outcomes in a direct question-and-answer format.

Question 1: My initial synthesis of the 1-isopropyl-3-methyl-1H-pyrazole precursor shows two spots on TLC and complex NMR signals. What is the likely impurity and how can I prevent it?

Answer:

The most probable impurity is the regioisomer, 1-isopropyl-5-methyl-1H-pyrazole . This arises from the initial Knorr-type condensation between isopropylhydrazine and the asymmetric β-diketone, acetylacetone (2,4-pentanedione). The hydrazine can attack either of the two carbonyl carbons, leading to a mixture of products.[1]

Causality and Prevention:

The regioselectivity of this reaction is notoriously difficult to control completely and is influenced by factors like solvent and temperature.

  • Reaction Temperature: Lowering the reaction temperature during the initial condensation can sometimes favor the formation of the desired 3-methyl isomer over the 5-methyl isomer.[1]

  • Acid Catalyst: The choice and amount of acid catalyst can influence the reaction pathway. While often performed with a catalytic amount of acetic acid, exploring other mild acid catalysts may alter the isomeric ratio.

Mitigation Strategy:

If a mixture of regioisomers is formed, it is crucial to purify the precursor before proceeding to the iodination step.

  • Column Chromatography: The most effective method for separating these isomers is silica gel column chromatography.[1] A gradient elution with a hexane/ethyl acetate solvent system is typically successful.

  • Analytical Monitoring: Use ¹H NMR to confirm the purity of the fractions. The chemical shifts of the methyl and pyrazole ring protons will be distinct for each isomer.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Analysis & Purification cluster_2 Step 3: Iodination start React Isopropylhydrazine + Acetylacetone reaction Knorr Condensation start->reaction outcome Crude Product Mixture reaction->outcome analysis Analyze by TLC/NMR outcome->analysis purify Column Chromatography (Hexane/EtOAc) analysis->purify Isomer Detected pure_precursor Pure 1-isopropyl-3-methyl-1H-pyrazole analysis->pure_precursor Single Isomer purify->pure_precursor next_step Proceed to Iodination pure_precursor->next_step

Sources

Technical Support Center: Regioselective Functionalization of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this versatile heterocyclic scaffold. Here, we address common challenges in achieving regiocontrol, offering troubleshooting advice, detailed protocols, and mechanistic insights to streamline your synthetic efforts.

Introduction: The Challenge of Regioselectivity in Substituted Pyrazoles

The pyrazole core is a privileged scaffold in medicinal chemistry and materials science.[1] Your specific substrate, this compound, presents multiple potential sites for functionalization: the C-I bond at the 4-position, the C-H bond at the 5-position, and the C-H bonds of the N-isopropyl and C-methyl groups. Achieving selective reaction at a single desired position is a common and significant challenge. The electronic nature of the pyrazole ring, where the C4-position is the most electron-rich, complicates direct C-H functionalization at other sites.[1] This guide provides a focused, problem-solving approach to steer your reactions toward the desired regioisomer.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My primary goal is to functionalize the C5-position via C-H activation, but I'm observing poor selectivity. What are the key factors to control?

Answer: This is a classic challenge. The C5-proton is the most acidic on the pyrazole ring, making it the most likely site for deprotonation or concerted metalation-deprotonation in C-H activation cycles.[2] However, achieving high selectivity requires careful optimization to prevent competing pathways.

Core Problem: Undesired reactions, such as oxidative addition into the C4-I bond or functionalization of other C-H bonds, are competing with the desired C5-functionalization.

Troubleshooting Workflow:

G cluster_start cluster_catalyst 1. Catalyst & Ligand System cluster_base 2. Base Selection cluster_solvent 3. Solvent Effects cluster_end start Start: Poor C5-Selectivity cat_check Is a Pd(OAc)₂ / Ligand system in use? start->cat_check cat_advice Screen Ligands: - Bulky phosphines (e.g., XPhos, RuPhos) - N-heterocyclic carbenes (NHCs) to favor C-H activation. cat_check->cat_advice Yes/No base_check Is a strong, non-nucleophilic base used? cat_advice->base_check base_advice Use bulky carboxylate bases: - K₂CO₃ is common, but pivalates (e.g., KOPiv) can be more effective for C-H activation. base_check->base_advice Yes/No solvent_check Are you using a polar aprotic solvent? base_advice->solvent_check solvent_advice Solvent choice is critical: - Protic solvents can enhance C-H acidity. - Screen DMA, NMP, or alcohols like t-AmylOH. solvent_check->solvent_advice Yes/No end_node Outcome: Improved C5-Regioselectivity solvent_advice->end_node

Caption: Troubleshooting workflow for C5-functionalization.

Mechanistic Considerations:

Transition-metal-catalyzed C-H functionalization is the preferred method for this transformation.[3] The regioselectivity is governed by a combination of factors:

  • Acidity of C-H bonds: The C5-H is the most acidic proton on the pyrazole ring, making it susceptible to deprotonation by a strong base or a concerted metalation-deprotonation (CMD) mechanism.

  • Steric Hindrance: The N-isopropyl and C3-methyl groups create a specific steric environment around the C5-position, which can be exploited by using bulky ligands on the metal catalyst to favor this site.

  • Directing Group Ability: The N2 atom of the pyrazole ring acts as a Lewis basic site, directing the organometallic catalyst to the adjacent C3 and C5 positions.[2] Given that C3 is substituted, C5 becomes the primary target for this directed functionalization.

Recommended Protocol: Palladium-Catalyzed Direct C5-Arylation

This protocol provides a starting point for the direct arylation of the C5-position.

ComponentReagentStoichiometryAmount (for 1 mmol substrate)
Substrate This compound1.0 equiv278 mg
Coupling Partner Aryl Bromide1.2 equiv1.2 mmol
Catalyst Pd(OAc)₂5 mol%11.2 mg
Ligand SPhos10 mol%41.0 mg
Base K₂CO₃2.5 equiv345 mg
Solvent 1,4-Dioxane-5 mL

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the this compound, aryl bromide, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the C5-arylated product.

Question 2: I am trying to perform a Suzuki or Sonogashira coupling at the C4-Iodo position, but my yields are low and I see byproducts. What could be the issue?

Answer: While the C4-iodo group is a standard handle for cross-coupling, the electron-rich nature of the pyrazole ring and the presence of other reactive sites can lead to complications.

Potential Causes & Solutions:

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion 1. Inactive Catalyst: The palladium(0) active species may not be forming efficiently. 2. Inappropriate Ligand: The ligand may not be suitable for the specific pyrazole substrate.1. Use a pre-catalyst like Pd(PPh₃)₄ or screen different palladium sources (e.g., PdCl₂(dppf)). 2. For Suzuki, try bulky electron-rich phosphine ligands. For Sonogashira, a copper(I) co-catalyst (e.g., CuI) is often essential.[4][5]
Proto-deiodination The C-I bond is cleaved and replaced by a hydrogen atom. This is often caused by side reactions with the base or solvent.1. Use a milder base (e.g., Cs₂CO₃, K₃PO₄). 2. Ensure strictly anhydrous conditions.
Homocoupling The organoboron reagent (Suzuki) or alkyne (Sonogashira) couples with itself.1. Control the stoichiometry carefully. 2. Add the coupling partner slowly to the reaction mixture.
C5-Activation The catalyst intended for the C-I bond may inadvertently activate the C5-H bond, leading to undesired arylation at C5.1. Lower the reaction temperature. 2. Use ligands that favor oxidative addition over C-H activation (e.g., less bulky ligands).
Question 3: Is Directed ortho-Metalation (DoM) a viable strategy for functionalizing the C5 position?

Answer: Yes, Directed ortho-Metalation (DoM) is a powerful tool for regioselective functionalization.[6][7] In this case, the N2 atom of the pyrazole ring can act as a directing metalation group (DMG), guiding a strong base (typically an organolithium reagent) to deprotonate the adjacent C5-position.

Mechanism of DoM for C5-Functionalization:

G Start This compound Complex Coordination Complex (Pyrazole + n-BuLi) Start->Complex + n-BuLi (Coordination at N2) Lithiation C5-Lithiated Intermediate Complex->Lithiation Deprotonation at C5 Quench Electrophile Quench (e.g., with I₂ or TMSCl) Lithiation->Quench + Electrophile (E⁺) Product C5-Functionalized Product Quench->Product

Caption: Directed ortho-metalation (DoM) workflow.

Key Experimental Considerations:

  • Base: n-BuLi or s-BuLi are commonly used. LDA (Lithium diisopropylamide) can also be effective and may offer different selectivity.

  • Solvent: Anhydrous THF or diethyl ether are standard. The addition of a coordinating agent like TMEDA (N,N,N',N'-tetramethylethylenediamine) can accelerate the lithiation.[6]

  • Temperature: Reactions must be conducted at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Electrophiles: A wide range of electrophiles can be used to trap the C5-lithiated species, including iodine (for C5-iodination), aldehydes/ketones, CO₂, and silyl halides.

Troubleshooting DoM:

  • Problem: No reaction or low conversion.

    • Cause: Insufficiently strong base or presence of moisture.

    • Solution: Ensure all reagents and glassware are scrupulously dry. Use freshly titrated n-BuLi. Consider adding TMEDA.

  • Problem: Formation of multiple products.

    • Cause: The temperature may be too high, allowing the lithiated species to react in undesired ways or undergo metal-halogen exchange at the C4 position.

    • Solution: Maintain a strict temperature of -78 °C throughout the lithiation and quenching steps. Add the electrophile slowly at -78 °C before allowing the reaction to warm. A lithium-halogen exchange at the C4 position is a known competing pathway, especially with n-BuLi. Using a magnesium-based reagent after a Br/Mg exchange at C4 could be an alternative strategy for functionalizing that position specifically.[8]

References

  • BenchChem. (2025). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • Bihani, M., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • National Institutes of Health. (n.d.).
  • Couture, A., et al. (2021). C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. PubMed.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Machulek, A. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Knochel, P., et al. (2021). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Royal Society of Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • Reddit. (2024). DOM of Nitro pyrazole.
  • Guzmán-Pérez, A., et al. (n.d.).
  • Snieckus, V., et al. (n.d.).
  • Grokipedia. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • ResearchGate. (2020).
  • National Institutes of Health. (n.d.). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents.
  • Ghorai, P., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications.
  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ResearchGate. (n.d.).
  • Schwärzer, K., et al. (2021). Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. Royal Society of Chemistry.
  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • National Institutes of Health. (2022).

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Technical Support Center: Work-up Procedures for Reactions Involving 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up procedures of reactions involving 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole. The protocols and advice herein are grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges you might encounter during the work-up of reactions with this compound.

Question 1: After my cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), I have a complex mixture. How can I effectively remove the palladium catalyst and other metal residues?

Answer:

The removal of residual palladium and other metal catalysts (like copper in Sonogashira couplings) is a critical step to obtain a pure product. Here’s a breakdown of effective strategies:

  • Filtration through Celite®: A primary and often sufficient method is to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter it through a pad of Celite®.[1][2] This will remove the bulk of the precipitated palladium catalyst.

  • Aqueous Washes:

    • Saturated Ammonium Chloride (NH₄Cl): This is particularly effective for quenching the reaction and removing copper salts, which form a soluble blue complex.[3][4][5] Multiple washes may be necessary until the aqueous layer is colorless.

    • Brine (Saturated NaCl): Washing with brine helps to remove residual water from the organic layer and break up emulsions.[1][2][3][6]

  • Advanced Purification:

    • Silica Gel Chromatography: This is the most common and highly effective method for separating the desired product from residual catalysts and by-products.[3][7][8][9] A gradient elution, typically with hexanes and ethyl acetate, is recommended.[10]

    • Acid-Base Extraction: If your pyrazole derivative has a basic nitrogen atom, it can be protonated with a dilute acid (e.g., HCl) to form a water-soluble salt.[6][9] This allows for the separation of non-basic impurities in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[9]

Question 2: My product appears as an oil and is difficult to purify. What are my options?

Answer:

Obtaining an oily product is a common challenge. Here are several techniques to address this:

  • High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed using a rotary evaporator followed by a high-vacuum pump.[10] Gentle heating can be applied if the compound is thermally stable.

  • Column Chromatography: This is a very effective method for purifying oils. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.[7][10]

  • Salt Formation and Crystallization: Pyrazoles can often be converted to crystalline salts by treatment with an acid (e.g., HCl, H₂SO₄).[10] These salts can then be purified by recrystallization. The pure pyrazole can be recovered by neutralization and extraction.[10]

Question 3: I'm observing multiple spots on my TLC plate after the reaction. How do I identify and remove these impurities?

Answer:

Multiple spots on a TLC plate indicate the presence of impurities, which could include unreacted starting materials, regioisomers, or by-products.[10]

  • Identification:

    • Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate to check for unreacted starting material.[10]

    • Spectroscopic Analysis: If possible, isolate a small amount of the major impurity by preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to help identify its structure.[10] Common impurities in pyrazole synthesis can include regioisomers.[10][11]

  • Removal:

    • Column Chromatography: This is the most effective method for separating closely related impurities like regioisomers.[7][8][10][12] Careful selection of the eluent system is crucial for achieving good separation.

    • Recrystallization: If a suitable solvent is found where the desired product and impurities have different solubilities, recrystallization can be an effective purification method.[7]

Question 4: During my aqueous work-up, a persistent emulsion has formed. How can I break it?

Answer:

Emulsions can be frustrating but can usually be resolved with one of the following methods:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break up the emulsion.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period can lead to separation.

  • Solvent Addition: Adding more of the organic solvent can sometimes help.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the work-up of reactions with this compound.

Question 1: What are the standard work-up procedures for common cross-coupling reactions involving this compound?

Answer:

While the exact work-up will depend on the specific reaction, here are generalized protocols for three common cross-coupling reactions:

Suzuki-Miyaura Coupling
  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.[3][13]

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.[6][13]

  • Washing: Wash the combined organic layers with water and then brine.[2][6][13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][6][8][13]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8][13]

Sonogashira Coupling
  • Catalyst Removal: Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite® to remove the catalyst.[1]

  • Washing: Wash the filtrate sequentially with a saturated aqueous NH₄Cl solution and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1][3]

Buchwald-Hartwig Amination
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute with an organic solvent and filter through Celite® to remove the palladium catalyst.

  • Aqueous Work-up: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Question 2: What is the stability of the C-I bond in this compound under typical work-up conditions?

Answer:

The carbon-iodine bond in iodopyrazoles is generally stable under standard aqueous work-up conditions (e.g., washing with water, brine, and mild bicarbonate solutions). However, it can be susceptible to cleavage under certain conditions:

  • Strong Bases: Prolonged exposure to strong bases, especially at elevated temperatures, could potentially lead to dehalogenation.[14]

  • Reductive Conditions: The C-I bond is susceptible to reduction. Avoid work-up procedures that involve strong reducing agents unless dehalogenation is the desired outcome.

The pyrazole ring itself is generally stable, but the aldehyde group, if present as a substituent, can be sensitive to hydrolysis under non-neutral pH conditions.[15]

Question 3: Are there any specific safety precautions I should take during the work-up of reactions involving this compound?

Answer:

Yes, standard laboratory safety practices should always be followed. Specifically for work-ups involving this compound and its reaction products:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Fume Hood: Perform all manipulations in a well-ventilated fume hood.

  • Quenching of Reagents: Be cautious when quenching reactive reagents, such as organometallics, by adding the quenching agent slowly to an ice-cooled solution.[16]

  • Solvent Handling: Organic solvents are flammable and should be handled with care.[1] Always consult the Safety Data Sheet (SDS) for each reagent before use.[1]

III. Visualization & Data

Workflow for a General Cross-Coupling Work-up

Workup_Workflow Reaction_Mixture Reaction Mixture Cooling Cool to Room Temperature Reaction_Mixture->Cooling Quenching Quench Reaction (e.g., sat. aq. NH4Cl) Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash Organic Layer (Water, Brine) Extraction->Washing Drying Dry Organic Layer (e.g., Na2SO4) Washing->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purification (e.g., Column Chromatography) Concentration->Purification Product Pure Product Purification->Product

Caption: A generalized workflow for the work-up of a cross-coupling reaction.

Typical Eluent Systems for Column Chromatography
Product PolarityRecommended Eluent System (Starting)
Non-polarHexane/Ethyl Acetate (9:1)
Moderately PolarHexane/Ethyl Acetate (4:1 to 1:1)
PolarDichloromethane/Methanol (9.5:0.5)

Note: The optimal eluent system should be determined by TLC analysis.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-Iodopyrazole. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. Retrieved from

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Retrieved from

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Retrieved from

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (n.d.). NIH. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Stability of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Retrieved from

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from

  • Benchchem. (n.d.). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from

Sources

Technical Support Center: Characterization of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of 4-iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS: 1215295-86-5). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the analysis of this compound.

Introduction

This compound is a substituted pyrazole that serves as a valuable building block in medicinal chemistry and materials science.[1] The presence of an iodine atom makes it particularly useful for cross-coupling reactions, allowing for the introduction of diverse functionalities. However, the unique combination of a bulky isopropyl group, a methyl group, and an iodine atom on the pyrazole ring can present specific challenges during characterization. This guide provides practical, experience-based solutions to these challenges.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: How should I store this compound to ensure its stability?

While specific stability data for this compound is not extensively published, iodinated aromatic compounds can be sensitive to light and air over time. To ensure the integrity of your sample, it is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: Is this compound likely to be colored? My sample has a slight yellow tint.

It is not uncommon for iodinated organic compounds to develop a slight color over time due to the slow liberation of iodine, especially upon exposure to light. A pale-yellow color may not necessarily indicate significant impurity. However, a dark brown or purple coloration could suggest more substantial degradation, and purification may be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q3: What are the expected ¹H NMR chemical shifts for this compound?

While a definitive spectrum is not publicly available, we can predict the approximate chemical shifts based on the electronic environment of the protons.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Notes
Isopropyl CH4.3 - 4.6SeptetThe deshielding effect of the pyrazole nitrogen and the iodine atom will shift this proton downfield.
Isopropyl CH₃1.4 - 1.6DoubletWill be split by the isopropyl CH proton.
Pyrazole C5-H7.4 - 7.7SingletThis is the lone proton on the pyrazole ring, and its chemical shift is influenced by the adjacent iodine and nitrogen atoms.
Methyl C3-CH₃2.1 - 2.4SingletThe methyl group on the pyrazole ring.

Q4: I am not seeing a clean septet for my isopropyl proton. What could be the issue?

This could be due to a few factors:

  • Second-Order Effects: If the chemical shift difference between the isopropyl CH and the CH₃ protons is not large enough compared to the coupling constant, you may observe more complex splitting patterns.

  • Sample Purity: The presence of impurities can lead to overlapping signals, obscuring the expected multiplicity.

  • Solvent Effects: The choice of deuterated solvent can influence chemical shifts. Ensure you are using a standard solvent like CDCl₃ or DMSO-d₆.

Q5: What are the predicted ¹³C NMR chemical shifts?

Predicting ¹³C NMR shifts can be more complex, but here is an estimation based on related structures.[2]

Carbon Expected Chemical Shift (ppm) Notes
Pyrazole C3148 - 152Attached to the methyl group.
Pyrazole C460 - 65The carbon bearing the iodine atom will be significantly shifted upfield due to the "heavy atom effect".
Pyrazole C5135 - 140Attached to the C5 proton.
Isopropyl CH50 - 55
Isopropyl CH₃22 - 25
Methyl C3-CH₃12 - 15
Mass Spectrometry (MS)

Q6: What is the expected molecular ion peak for this compound in mass spectrometry?

The monoisotopic mass of this compound (C₇H₁₁IN₂) is approximately 249.9970 g/mol .[3] Therefore, you should look for the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z 250 or 251, respectively.

Q7: Will I see an isotopic pattern for iodine?

Iodine is monoisotopic (¹²⁷I), so you will not observe a characteristic isotopic pattern for the iodine atom itself, unlike with chlorine or bromine. The molecular ion peak should appear as a single peak.

Chromatography

Q8: What is a good starting point for a solvent system for thin-layer chromatography (TLC) and column chromatography purification?

For a compound of this nature, a good starting point for normal-phase chromatography (silica gel) would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • TLC: Start with a 10-20% ethyl acetate in hexanes mixture and adjust the polarity to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Column Chromatography: Once an optimal solvent system is identified by TLC, it can be adapted for column chromatography.[4]

Troubleshooting Guides

Problem: Ambiguous NMR Spectrum

If your NMR spectrum is difficult to interpret, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for ambiguous NMR spectra.

Problem: Low Yield or No Product in Mass Spectrometry

If you are struggling to detect your compound via mass spectrometry, consider the following:

Caption: Troubleshooting guide for mass spectrometry signal issues.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution. A brief sonication can be used if necessary.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the desired spectra (¹H, ¹³C, etc.).

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that provides good separation of your compound from impurities, aiming for an Rf of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with the determined solvent system. A gradient elution (gradually increasing the polarity) may be necessary for complex mixtures.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the pure fractions containing your product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Chemsrc. CAS#:1856020-74-0 | 4-iodo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole. [Link]

  • PubChemLite. 4-iodo-1-isopropyl-5-methyl-1h-pyrazole. [Link]

  • Ottokemi. Speciality Chemicals Product List. [Link]

  • PubChem. 4-Iodopyrazole. [Link]

Sources

Technical Support Center: Stability of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Troubleshooting Guide: Addressing Common Stability Issues

This section is structured to help you diagnose and solve specific problems you may encounter during your work with this compound.

Issue 1: Rapid Degradation of Stock Solutions

Symptom: You've prepared a stock solution in a common organic solvent (e.g., DMSO, DMF, Ethanol), and subsequent analysis by HPLC or LC-MS shows a significant decrease in the parent compound peak and the appearance of new, unidentified peaks within a short period (hours to days).

Potential Causes & Solutions:

  • Oxidative Degradation: The pyrazole ring, while generally stable, can be susceptible to oxidation. The presence of dissolved oxygen in the solvent can facilitate this process.

    • Causality: Oxygen can react with the compound, particularly if initiated by light or trace metal impurities, leading to the formation of various oxidized byproducts.

    • Solution Protocol:

      • Solvent Degassing: Before preparing your solution, degas the solvent by sparging with an inert gas like argon or nitrogen for 15-20 minutes.

      • Inert Atmosphere: Prepare and store the solution under an inert atmosphere. This can be achieved by using a glove box or by flushing the headspace of your storage vial with an inert gas before sealing.

      • Antioxidant Addition: Consider the addition of a radical scavenger like butylated hydroxytoluene (BHT). However, it is crucial to first run a control experiment to ensure the antioxidant does not interfere with your downstream application.

  • Photodegradation: Aromatic and heterocyclic compounds, especially those containing iodine, can be sensitive to light. Energy from UV or even ambient light can be sufficient to break the C-I bond or promote other degradation pathways.

    • Causality: The energy absorbed from light can excite the molecule to a higher energy state, making it more reactive and prone to degradation.

    • Solution Protocol:

      • Use of Amber Vials: Always store solutions of this compound in amber glass vials to protect them from light.

      • Light Protection during Handling: When working with the solution, minimize its exposure to direct light. If possible, work in a dimly lit area or wrap your experimental containers in aluminum foil.

  • Solvent Purity: The presence of impurities in the solvent, such as peroxides in aged ethers or water in hygroscopic solvents, can initiate or catalyze degradation.

    • Causality: Peroxides are strong oxidizing agents, and water can participate in hydrolytic degradation pathways, especially under non-neutral pH conditions.

    • Solution Protocol:

      • Use High-Purity Solvents: Always use anhydrous, high-purity solvents from a reputable supplier.

      • Proper Solvent Storage: Store solvents according to the manufacturer's recommendations to prevent the ingress of moisture and the formation of impurities.

Issue 2: Inconsistent Results in Aqueous Buffers

Symptom: When you dilute your stock solution into an aqueous buffer for a biological assay, you observe a time-dependent loss of activity or inconsistent analytical readings.

Potential Causes & Solutions:

  • pH-Dependent Hydrolysis: The stability of the pyrazole ring and its substituents can be influenced by the pH of the solution. Both strongly acidic and basic conditions can promote degradation.[1]

    • Causality: The ionization state of the molecule can change with pH, potentially leading to different and more rapid degradation pathways.[1] For instance, extreme pH levels can catalyze the hydrolysis of certain bonds within the molecule.[1]

    • Solution Protocol:

      • pH Stability Profiling: Conduct a preliminary experiment to assess the stability of the compound across a range of pH values (e.g., pH 3, 5, 7.4, 9). Prepare dilute solutions in each buffer and analyze them at different time points (e.g., 0, 2, 4, 8, 24 hours).

      • Optimal pH Range: Based on the stability profile, select a buffer system that maintains a pH where the compound is most stable. For many organic molecules, stability is often greatest at or near neutral pH.[1]

      • Fresh Preparations: For critical experiments, prepare fresh dilutions in the aqueous buffer immediately before use.

  • Poor Aqueous Solubility: Many pyrazole derivatives have limited water solubility.[2] What appears to be degradation might be the compound precipitating out of the aqueous solution.

    • Causality: If the concentration of the compound in the aqueous buffer exceeds its solubility limit, it will form a precipitate, leading to a decrease in the concentration of the dissolved, active compound.

    • Solution Protocol:

      • Solubility Determination: Experimentally determine the aqueous solubility of your compound in the chosen buffer.

      • Use of Co-solvents: If solubility is an issue, consider the use of a water-miscible organic co-solvent like ethanol or DMSO in your final assay buffer.[2] However, be mindful of the potential effects of the co-solvent on your biological system.

      • Visual Inspection: Always visually inspect your aqueous solutions for any signs of precipitation (cloudiness, particulates) before use.

Troubleshooting Workflow Diagram

G cluster_stock Stock Solution Troubleshooting cluster_aqueous Aqueous Solution Troubleshooting start Inconsistent Results or Observed Degradation check_stock Is the stock solution stable? (Analyze by HPLC/LC-MS) start->check_stock stock_no No check_stock->stock_no No stock_yes Yes check_stock->stock_yes Yes troubleshoot_stock Implement: 1. Use Degassed, High-Purity Solvents 2. Store Under Inert Atmosphere 3. Protect from Light (Amber Vials) stock_no->troubleshoot_stock check_aqueous Is the issue in the aqueous working solution? stock_yes->check_aqueous re_evaluate Re-evaluate Experiment troubleshoot_stock->re_evaluate troubleshoot_ph Conduct pH Stability Profile and Select Optimal Buffer check_aqueous->troubleshoot_ph pH Issue troubleshoot_solubility Determine Aqueous Solubility. Use Co-solvents if Necessary. check_aqueous->troubleshoot_solubility Solubility Issue troubleshoot_ph->re_evaluate troubleshoot_solubility->re_evaluate

Caption: Troubleshooting workflow for identifying and resolving stability issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: Pyrazole and its derivatives generally exhibit good solubility in common organic solvents such as DMSO, DMF, acetonitrile, ethanol, and methanol.[2] For long-term storage, aprotic solvents like DMSO or DMF are often preferred as they are less likely to participate in degradation reactions compared to protic solvents like alcohols. However, the choice of solvent should always be guided by the requirements of your specific application and downstream experiments.

Q2: How should I store my stock solutions to maximize stability?

A2: To maximize the stability of your stock solutions, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature Store at -20°C or -80°C.Lower temperatures significantly slow down the rate of chemical degradation.
Light Store in amber vials or wrapped in aluminum foil.Protects the compound from light-induced degradation.[3]
Atmosphere Store under an inert atmosphere (argon or nitrogen).Minimizes oxidative degradation.[3]
Container Use high-quality, tightly sealed glass vials.Prevents solvent evaporation and contamination.

Q3: Can I expect any specific degradation products from this compound?

A3: While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of related compounds, potential degradation products could arise from:

  • De-iodination: Cleavage of the carbon-iodine bond, leading to the formation of 1-isopropyl-3-methyl-1H-pyrazole. This can be initiated by light or reducing agents.

  • Oxidation: Oxidation of the pyrazole ring or the isopropyl group.

  • Hydrolysis: Under certain pH conditions, hydrolytic cleavage of substituents could occur, although the core pyrazole ring is generally stable to hydrolysis.[3]

To definitively identify degradation products, a forced degradation study is recommended.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure to intentionally degrade the compound and identify potential degradation products, which is crucial for developing a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.[3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.[3]

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.[3]

    • Photodegradation: Expose a clear vial of the stock solution to a calibrated light source (e.g., a photostability chamber) for a defined period.[3]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples as appropriate. Analyze all samples, along with an unstressed control, by a suitable analytical method like LC-MS to separate and identify the parent compound and any degradation products.

Potential Degradation Pathway Diagram

G cluster_degradation Potential Degradation Pathways parent This compound deiodinated 1-isopropyl-3-methyl-1H-pyrazole parent->deiodinated Light/ Reducing Agents oxidized Oxidized Products parent->oxidized Oxygen/ Peroxides hydrolyzed Hydrolyzed Products parent->hydrolyzed Strong Acid/Base

Caption: Potential degradation pathways for this compound.

By understanding the potential stability issues and implementing the troubleshooting strategies and best practices outlined in this guide, you can ensure the integrity and reproducibility of your research involving this compound.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 4-Iodo- vs. 4-Bromopyrazoles in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Halogen's Role in Pyrazole Functionalization

The pyrazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its functionalization, particularly at the C4 position, is a critical strategy for developing novel molecular entities and building diverse compound libraries for screening.[1] Transition metal-catalyzed cross-coupling reactions are the premier tools for this purpose, and 4-halopyrazoles are the workhorse substrates.

This guide provides an in-depth, objective comparison of the two most common halogenated pyrazole intermediates: 4-iodopyrazole and 4-bromopyrazole. The choice between an iodide and a bromide is not merely one of cost or availability; it is a strategic decision that profoundly impacts reaction efficiency, scope, and even the feasibility of a synthetic route. We will dissect the fundamental principles governing their reactivity, compare their performance in key catalytic cycles, and provide field-proven protocols to guide your experimental design.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between 4-iodopyrazoles and 4-bromopyrazoles lies in the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond.

BondBond Dissociation Energy (approx. kcal/mol)
C-Br~71
C-I~57

This difference is the primary determinant of reactivity in the majority of palladium-catalyzed cross-coupling reactions. The rate-determining step in many of these catalytic cycles is the oxidative addition of the halo-pyrazole to the low-valent metal center (typically Pd(0)). A weaker C-X bond leads to a lower activation energy for this step, resulting in a faster reaction rate.

Consequently, 4-iodopyrazoles generally exhibit higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to their 4-bromo counterparts.[2][3] However, as we will explore, this enhanced reactivity is a double-edged sword that can introduce competing side reactions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common application for 4-halopyrazoles, enabling the formation of C-C, C-N, and C-O bonds with high efficiency.[4][5][6]

Suzuki-Miyaura Coupling: A Tale of Two Halogens

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a robust method for C-C bond formation.[3] Here, the trade-offs between iodo- and bromo-pyrazoles are particularly evident.

  • 4-Iodopyrazoles: Their high reactivity facilitates rapid oxidative addition, making them excellent substrates.[3] This is especially advantageous for challenging couplings or when mild conditions are required to preserve sensitive functional groups. However, this same reactivity increases the propensity for a critical side reaction: proto-dehalogenation , where the halogen is replaced by a hydrogen atom from the solvent or base.[2] This can significantly lower the yield of the desired coupled product.

  • 4-Bromopyrazoles: While less reactive and often requiring more forcing conditions (higher temperatures, more active catalysts), they are more stable and less prone to dehalogenation.[2][7] In a direct comparison for the synthesis of halogenated aminopyrazoles, bromo-derivatives were found to be superior to iodopyrazoles specifically because of this reduced tendency for dehalogenation.[7]

Suzuki_Miyaura_Catalytic_Cycle cluster_OA Rate-Determining Step Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂(X) OxAdd->PdII_Complex R¹-X (Halo-pyrazole) Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupling R¹-Pd(II)L₂(R²) Transmetal->PdII_Coupling R²-B(OR)₂ (Boronic Acid) ReductElim Reductive Elimination PdII_Coupling->ReductElim ReductElim->Pd0 Product R¹-R² in1 in2 out1 out2 note The weaker C-I bond in 4-iodopyrazoles accelerates the critical Oxidative Addition step. Experimental_Workflow start Start reagents 1. Assemble Reagents (Halopyrazole, Boronic Acid, Base, Catalyst, Solvent) start->reagents degas 2. Degas Mixture (Ar bubbling or Freeze-Pump-Thaw) reagents->degas heat 3. Heat Reaction (Under Inert Atmosphere) degas->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 5. Aqueous Workup (Quench, Extract) monitor->workup Reaction Complete purify 6. Purify Product (Column Chromatography) workup->purify end End purify->end reagents_note Choose Pd catalyst & conditions based on halogen reactivity. degas_note Crucial to prevent oxidation of the Pd(0) active catalyst. heat_note 4-Bromopyrazoles typically require higher temperatures or longer reaction times.

Caption: General experimental workflow for cross-coupling reactions.

Objective: To synthesize 1-methyl-4-phenyl-1H-pyrazole from the corresponding 4-halopyrazole.

Materials:

  • Substrate A: 1-methyl-4-iodo-1H-pyrazole

  • Substrate B: 1-methyl-4-bromo-1H-pyrazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the 4-halopyrazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

    • Causality Explanation: An oven-dried vessel and inert atmosphere are essential to prevent moisture from hydrolyzing the boronic acid and oxygen from deactivating the palladium catalyst.

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (1 mL). Add this catalyst solution to the reaction vial.

    • Expert Insight: Using a bulky, electron-rich phosphine ligand like SPhos is crucial for facilitating the reductive elimination step and stabilizing the active Pd(0) species, especially for the less reactive bromopyrazole.

  • Solvent Addition & Degassing: Add toluene (4 mL) and degassed water (1 mL) to the reaction vial. Seal the vial and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Trustworthiness Check: Proper degassing is a self-validating step. An incomplete reaction with catalyst decomposition (turning to palladium black) often points to insufficient removal of oxygen.

  • Reaction: Heat the reaction mixture under an argon atmosphere.

    • For 4-Iodopyrazole: Heat to 80-90°C. Monitor by TLC or LC-MS. The reaction is typically complete within 2-6 hours. [3] * For 4-Bromopyrazole: Heat to 100-110°C. The reaction will require a longer time, potentially 12-24 hours. More forcing conditions are needed to overcome the higher activation energy of oxidative addition.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-methyl-4-phenyl-1H-pyrazole.

Strategic Recommendations: Which Halogen to Choose?

  • Choose 4-Iodopyrazole when:

    • High reactivity is paramount.

    • Mild conditions are required to protect sensitive functional groups elsewhere in the molecule.

    • You are performing a copper-catalyzed C-O or C-N coupling. [8] * The downstream chemistry involves a halogen-metal exchange, which is far more efficient with iodides.

  • Choose 4-Bromopyrazole when:

    • Cost and starting material availability are major drivers.

    • Proto-dehalogenation is a known or anticipated side reaction with your substrate. [7] * The reaction scale is large, where the greater stability and lower cost of the bromide are advantageous.

    • Specific Pd-catalyst systems show empirically better performance, as seen in some Buchwald-Hartwig aminations. [9]

Conclusion

The selection of 4-iodopyrazole versus 4-bromopyrazole is a nuanced decision that extends beyond the simple reactivity trend of I > Br. While 4-iodopyrazoles offer the advantage of higher reactivity and milder reaction conditions, this is often offset by a greater propensity for side reactions like dehalogenation and higher cost. 4-Bromopyrazoles, though requiring more forcing conditions, provide greater stability, which can translate to higher yields in optimized reactions. [2][7]Furthermore, the choice of metal catalyst (Pd vs. Cu) can invert the reactivity preference, opening avenues for orthogonal synthetic strategies. [10][8]A thorough understanding of the underlying mechanistic principles, combined with empirical data, empowers the modern chemist to make the optimal strategic choice for efficient and successful pyrazole functionalization.

References

  • Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413–420.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Wei, Y., & Sha, Q. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds. Synthesis, 45(03), 413-420.
  • BenchChem. (n.d.). 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions.
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  • SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549–1555.
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  • Sci-Hub. (n.d.). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes.
  • BenchChem. (n.d.). Mechanistic Insights into Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1-butyl-1H-pyrazole: A Comparative Guide.
  • National Institutes of Health. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(28), 21881–21889.
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104.
  • National Institutes of Health. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4633.
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.).
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  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4633.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.).
  • American Chemical Society. (2010). A General and Efficient Catalyst for Palladium-Catalyzed C−O Coupling Reactions of Aryl Halides with Primary Alcohols. Journal of the American Chemical Society, 132(32), 11131–11142.
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  • ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to produce (E)-1-styrylpyrazoles 19.
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A Comparative Guide to the Advantages of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Quest for Synthetic Efficiency

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a multitude of FDA-approved therapeutics, including celecoxib (anti-inflammatory), sildenafil (PDE5 inhibitor), and various kinase inhibitors for oncology.[1][2] The biological significance of this five-membered heterocycle has driven a continuous search for more efficient and versatile synthetic methodologies to access novel, functionalized analogues. The strategic introduction of substituents onto the pyrazole ring is paramount for tuning a compound's pharmacological profile.

This guide provides an in-depth comparison of 4-iodo-1-isopropyl-3-methyl-1H-pyrazole against other common pyrazole precursors. We will demonstrate through experimental data and mechanistic insights that its unique combination of high reactivity, synthetic versatility, and regioselective preparation makes it a superior building block for researchers, scientists, and drug development professionals aiming to accelerate their discovery programs.

Pillar 1: Enhanced Reactivity in Metal-Catalyzed Cross-Coupling Reactions

The primary advantage of this compound lies in the intrinsic reactivity of the carbon-iodine (C-I) bond. In the context of transition metal-catalyzed cross-coupling reactions—the workhorse of modern drug discovery—the rate-determining step is often the oxidative addition of the catalyst (typically palladium) into the carbon-halogen bond.[3]

The bond dissociation energy follows the trend C-Cl > C-Br > C-I.[4] Consequently, the weaker C-I bond in 4-iodopyrazoles undergoes oxidative addition more readily than the corresponding C-Br or C-Cl bonds. This translates directly to tangible experimental benefits:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

  • Shorter Reaction Times: Increased reaction rates lead to faster completion, improving laboratory throughput.

  • Broader Catalyst Compatibility: The high reactivity often obviates the need for highly specialized and expensive catalyst/ligand systems that are sometimes required to activate less reactive bromides or chlorides.

G caption Fig. 1: Generalized Palladium Cross-Coupling Cycle.

Comparative Data: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation.[3] The following table, compiled from representative studies, illustrates the performance difference between halo-pyrazoles.

PrecursorCoupling PartnerCatalyst SystemTemp. (°C)Time (h)Yield (%)Reference
4-Iodo-1-aryl-3-CF₃-pyrazole Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Reflux4856%[5][6]
4-Iodopyrazole Derivative Arylboronic acidPd(OAc)₂ / SPhos / K₂CO₃80-1202-18High[4]
4-Bromopyrazole Derivative Arylboronic acidPd(OAc)₂ / SPhos / K₂CO₃12018Moderate-High[7]

Analysis: As the data indicates, 4-iodopyrazoles consistently react under milder conditions and often in shorter timeframes compared to their bromo counterparts.[4][7] While 4-bromopyrazoles are viable, they frequently require more forcing conditions to achieve comparable yields, which can be detrimental to complex substrates.[7]

Pillar 2: Superior Synthetic Versatility

This compound is not limited to a single transformation. Its activated C-I bond serves as a versatile synthetic handle for a wide range of C-C, C-N, and C-O bond-forming reactions, enabling rapid diversification of the pyrazole core.

Key Transformations and Protocols

Below are validated, step-by-step protocols for key reactions utilizing iodopyrazole precursors.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation) [4]

  • Objective: To couple the pyrazole at the C4 position with an aryl or vinyl boronic acid/ester.

  • Methodology:

    • To an oven-dried sealed tube containing a magnetic stir bar, add the 4-iodopyrazole derivative (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), Pd(OAc)₂ (0.02-0.05 equiv), SPhos (0.04-0.10 equiv), and K₂CO₃ (2.0-3.0 equiv).

    • Evacuate and backfill the tube with argon (repeat 3 times).

    • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Seal the tube and heat the reaction at 80-120 °C for 2-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling (C-C Bond Formation) [8]

  • Objective: To introduce an alkyne functionality at the C4 position. This is a powerful method for creating rigid linkers or precursors for further cyclization.[9]

  • Methodology:

    • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-iodopyrazole derivative (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

    • Add an anhydrous solvent (e.g., triethylamine or THF/diisopropylamine).

    • Stir the mixture at room temperature for 10 minutes.

    • Add the terminal alkyne (1.2 equiv) dropwise.

    • Heat the reaction to 50-80 °C and monitor by TLC.

    • Upon completion, cool to room temperature, filter the mixture, and remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography.

Protocol 3: Copper-Catalyzed O-Arylation (C-O Bond Formation) [10][11][12]

  • Objective: To synthesize 4-alkoxypyrazoles, a class of compounds with demonstrated biological activity.[12]

  • Methodology (Microwave Irradiation):

    • In a microwave reaction vial, add the 4-iodopyrazole derivative (1.0 equiv), CuI (20 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%).

    • Add the desired alcohol (typically used as the solvent, 2-3 mL).

    • Carefully add potassium tert-butoxide (tBuOK, 2.0 equiv).

    • Seal the vial and irradiate the mixture at 130 °C for 1 hour with stirring.

    • After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and filter.

    • Concentrate and purify by column chromatography.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_co C-O Bond Formation start 4-Iodo-1-isopropyl- 3-methyl-1H-pyrazole suzuki Suzuki Coupling (+ R-B(OH)₂) start->suzuki sonogashira Sonogashira Coupling (+ R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (+ R₂NH) start->buchwald ullmann_n Ullmann Coupling (+ R₂NH, Cu cat.) start->ullmann_n ullmann_o Ullmann Coupling (+ R-OH, Cu cat.) start->ullmann_o caption Fig. 2: Synthetic versatility of the 4-iodopyrazole scaffold.

Pillar 3: Regioselective Synthesis and Strategic Advantages

The utility of a building block is also defined by the ease and selectivity of its own synthesis. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich and sterically accessible site.[2][13] The direct iodination of 1-isopropyl-3-methyl-1H-pyrazole is therefore highly regioselective, providing the desired C4-iodo isomer cleanly and efficiently.

Comparative Iodination Methods
MethodReagentsSelectivityNotesReference
CAN-mediated I₂, Ceric Ammonium Nitrate (CAN)High for C4Highly effective for 1-aryl-3-CF₃-pyrazoles, affording C4 isomers exclusively.[5][14]
I₂ / H₂O₂ I₂, Hydrogen PeroxideHigh for C4An environmentally friendly method using water as a solvent.[15]
Deprotonation-Trapping n-BuLi, then I₂High for C5Lithiation occurs at the most acidic proton (C5), leading to the 5-iodo isomer.[5][15]

Analysis: For accessing the C4-functionalized scaffold, direct electrophilic iodination methods are superior, offering high yields and excellent regiocontrol.[5][14][15] This contrasts sharply with alternative strategies like direct C-H functionalization, which, while atom-economical, can suffer from a lack of regioselectivity, often yielding mixtures of C4 and C5-functionalized products that require tedious separation.[16]

Strategic Comparison with Other Precursors
  • vs. 4-Bromopyrazoles: As discussed, 4-bromopyrazoles are less reactive, necessitating harsher conditions.[7] While they may be more stable and less prone to dehalogenation side reactions in some cases, the enhanced reactivity of the 4-iodo analogue provides a significant advantage in terms of process efficiency and substrate scope.[7]

  • vs. Pyrazole-4-boronic Acids: These are excellent partners for Suzuki-Miyaura coupling and circumvent the issue of dehalogenation.[7] However, their synthesis is often multi-step, and boronic acids can have limited stability, posing challenges for storage and handling. The direct, regioselective synthesis of 4-iodopyrazoles makes them a more readily accessible and robust precursor.

Conclusion

This compound stands out as a premier building block for the synthesis of functionalized pyrazoles. Its advantages are clear and experimentally validated:

  • Superior Reactivity: The C-I bond facilitates faster and more efficient oxidative addition in cross-coupling reactions, enabling milder conditions and shorter reaction times.[4]

  • Exceptional Versatility: It serves as a universal precursor for a wide array of C-C, C-N, and C-O bond-forming reactions, allowing for rapid analogue synthesis from a single intermediate.[4][8][10]

  • Regioselective Access: Its synthesis via direct iodination is highly regioselective for the desired C4 position, ensuring a clean and efficient route to this critical scaffold.[5][14]

For researchers and drug development professionals, leveraging the distinct advantages of this compound over other precursors is a strategic choice that can significantly streamline synthetic routes, reduce development timelines, and ultimately accelerate the discovery of new chemical entities.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
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  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.
  • Request PDF. (n.d.).
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  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
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A Comparative Guide to the Spectral Analysis of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the scaffold of numerous therapeutic agents.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological properties. Halogenation, in particular, is a powerful tool for modulating a molecule's lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth spectral analysis of a specific, highly functionalized derivative, 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole , by comparing its predicted spectral characteristics against the experimentally determined data of its core structural precursors.

A multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, is indispensable for the unambiguous structural elucidation of such molecules. This document serves as a practical reference for researchers, offering not only spectral data but also the underlying principles and experimental workflows necessary for confident characterization.

Molecular Structure and Numbering

For clarity throughout this guide, the standard IUPAC numbering scheme is applied to the pyrazole ring. The structure of the target molecule, this compound, is presented below.

G M [C₇H₁₁IN₂]⁺˙ m/z = 250 M_minus_15 [C₆H₈IN₂]⁺ m/z = 235 M->M_minus_15 - •CH₃ M_minus_43 [C₄H₅IN₂]⁺ m/z = 207 M->M_minus_43 - •C₃H₇ M_minus_127 [C₇H₁₁N₂]⁺ m/z = 123 M->M_minus_127 - •I

Caption: Predicted key fragmentation pathways for the target molecule.

FTIR Spectroscopy (Predicted)

The FTIR spectrum will confirm the presence of specific functional groups and the overall substitution pattern.

  • C-H Stretching (Aliphatic): Strong absorptions are expected in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H stretching of the isopropyl and methyl groups.

  • C-H Stretching (Aromatic): A weaker absorption corresponding to the pyrazole C5-H stretch should appear around 3100-3120 cm⁻¹ .

  • C=N and C=C Stretching: Pyrazole ring stretching vibrations will be visible in the fingerprint region, typically between 1450-1600 cm⁻¹ .

  • C-H Bending: Characteristic bending vibrations for the methyl groups (around 1375 cm⁻¹ and 1465 cm⁻¹) will be present.

  • Absence of N-H Stretch: Critically, the spectrum will lack the broad N-H stretching band seen in 4-Iodo-1H-pyrazole (around 2600-3200 cm⁻¹), confirming the N1-substitution. [2]

Part 3: Recommended Experimental Protocols

To validate the predicted data, rigorous and standardized experimental procedures are essential.

General Analytical Workflow

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation prep Weigh ~5-10 mg of This compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Solvent: CDCl₃ or DMSO-d₆ prep->nmr ms Mass Spectrometry (EI or ESI) prep->ms ftir FTIR Spectroscopy (ATR or KBr pellet) prep->ftir process Process Spectra (Baseline Correction, Integration) nmr->process ms->process ftir->process assign Assign Signals & Correlate Data process->assign confirm Confirm Structure assign->confirm

Caption: Standard workflow for spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (CDCl₃ is a common first choice due to its volatility; DMSO-d₆ can be used for less soluble compounds) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if not already present in the solvent.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal resolution.

  • ¹H NMR Parameters: Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of ~220 ppm. A longer relaxation delay (5-10 seconds) and a significantly higher number of scans (>1024) are required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Protocol 2: Mass Spectrometry
  • Sample Introduction: For a volatile and thermally stable compound like this, direct injection into an Electron Ionization (EI) source coupled with a Gas Chromatograph (GC-MS) is ideal for observing fragmentation. Alternatively, Electrospray Ionization (ESI) can be used by dissolving a small amount (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • EI-MS Parameters: Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 40-500.

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern and compare it with the predicted pathways. The isotopic distribution will not be significant for this compound as iodine is monoisotopic (¹²⁷I).

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure. If using the KBr pellet method, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups (aromatic C-H, aliphatic C-H, C=N, C=C) and confirm the absence of the N-H band.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of synergistic spectral analysis. While direct experimental data for this specific molecule is not widely published, a robust and reliable spectral profile can be confidently predicted by building upon the validated data of its core structures. The ¹H NMR is defined by its unique set of singlets, a septet, and a doublet. The ¹³C NMR is hallmarked by the heavily shielded C4 carbon, a direct consequence of the iodine substituent. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern dominated by the loss of the iodine and isopropyl groups. This guide provides the necessary framework and comparative data for researchers to confidently identify and characterize this molecule and its related derivatives.

References

  • BenchChem Technical Support Team. (2025). Comparative NMR Analysis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and its N-Alkyl Analogues. BenchChem.
  • PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Rue, K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). HMDB. Retrieved from [Link]

  • SpectraBase. (n.d.). N-ISOPROPYL-1-IODO-1,2,3,4,4A,9A-HEXAHYDROCARBAZOLE. Retrieved from [Link]

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  • Chemsrc. (n.d.). CAS#:1856020-74-0 | 4-iodo-3-(isobutoxymethyl)-1-isopropyl-1H-pyrazole. Retrieved from [Link]

  • Świątek, K., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 11(23), 13935-13943. Available at: [Link]

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A Senior Application Scientist's Guide to the Biological Activity of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone in the design of novel therapeutics. This five-membered heterocyclic ring is a privileged structure, forming the core of a multitude of compounds with a wide array of biological activities. This guide provides an in-depth, comparative analysis of the biological activities of various substituted pyrazoles, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed, field-proven experimental protocols to empower your research.

The Enduring Prominence of the Pyrazole Scaffold

The versatility of the pyrazole ring, with its two adjacent nitrogen atoms, allows for a diverse range of substitutions at multiple positions. This chemical tractability enables the fine-tuning of steric, electronic, and lipophilic properties, which in turn dictates the compound's interaction with biological targets. The clinical success of pyrazole-containing drugs, such as the anti-inflammatory agent celecoxib, underscores the therapeutic potential of this heterocyclic motif.[1][2] This guide will dissect the key substitutions that unlock and enhance the biological activities of pyrazoles.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Numerous pyrazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer progression, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4]

Comparative Anticancer Potency of Substituted Pyrazoles

The following table summarizes the in vitro cytotoxic activity of a selection of substituted pyrazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID Substituents Target Cancer Cell Line IC50 (µM) Reference Drug Reference Drug IC50 (µM) Reference
Compound A 1-aryl, 3-aryl, 5-carbohydrazideA549 (Lung)---[5]
Compound B Pyrazole-thiazolidinone hybridLung CancerModerate Inhibition (31.01%)--[6]
Compound C Pyrazole-isoxazole hybridVarious≥ 100--[6]
Compound D Pyrazole-1,2,3-triazole hybridHT-1080Average--[6]
Compound E Pyrazole naphthalene derivativeMCF-7 (Breast)---[6]
Compound 33 Indole linked to pyrazoleHCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8[3]
Compound 34 Indole linked to pyrazoleHCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8[3]
Compound 5 1H-benzofuro[3,2-c]pyrazoleK562, A549, MCF7-ABT-751-[3]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of pyrazole derivatives is intricately linked to the nature and position of their substituents.

  • Substitution at N1 and C3/C5: The presence of aryl groups at the N1 and C3/C5 positions is a common feature in many anticancer pyrazoles. The electronic properties of these aryl rings, influenced by substituents like halogens, methoxy, or nitro groups, can significantly modulate activity.

  • Hybrid Molecules: The fusion of the pyrazole scaffold with other heterocyclic rings, such as thiazolidinone or triazole, has been shown to produce compounds with notable anticancer effects.[6] This strategy of molecular hybridization can lead to compounds with novel mechanisms of action or improved pharmacological profiles.

  • Target-Specific Substitutions: For pyrazoles targeting specific enzymes like CDKs or VEGFR-2, the substituents are designed to fit into the active site of the enzyme. For instance, in CDK inhibitors, specific substitutions can enhance binding affinity to the ATP-binding pocket.[1]

Visualizing the VEGFR-2 Signaling Pathway

Many pyrazole derivatives exert their anticancer effects by inhibiting VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow. The following diagram illustrates the VEGFR-2 signaling cascade.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes

Caption: VEGFR-2 signaling pathway initiated by VEGF binding, leading to cell proliferation and survival.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Pyrazole derivatives are renowned for their anti-inflammatory properties, with celecoxib being a prime example of a selective cyclooxygenase-2 (COX-2) inhibitor.[2] COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Comparative Anti-inflammatory Efficacy of Substituted Pyrazoles

The following table presents a comparison of the in vivo anti-inflammatory activity of different pyrazole derivatives in the carrageenan-induced paw edema model, a standard assay for evaluating acute inflammation.

Compound ID Substituents Dose (mg/kg) % Inhibition of Paw Edema Reference Drug Reference Drug % Inhibition Reference
Compound 4 5-hydroxy-3-methyl-4-((4-nitrophenyl)methyl)hydrazinecarboxamide-Better than standardDiclofenac sodium-[2]
Lonazolac Analog Non-acidic 1,3,4-trisubstituted pyrazole----[7]
Celecoxib Analog Chalcone moiety added-93.62% (after 5h)Celecoxib93.51%[8]

Structure-Activity Relationship (SAR) Insights:

  • Diaryl Pyrazoles: The 1,5-diaryl pyrazole scaffold is a key pharmacophore for COX-2 inhibition. The nature and substitution pattern of the aryl rings at positions 1 and 5 are critical for both potency and selectivity. For instance, a p-sulfonamide or a p-methylsulfonyl group on one of the aryl rings is often associated with potent and selective COX-2 inhibition.

  • Trifluoromethyl Group: The presence of a trifluoromethyl group at the C3 position of the pyrazole ring is a common feature in many COX-2 inhibitors, including celecoxib. This group is thought to contribute to the selective binding to the COX-2 active site.

Visualizing the COX-2 Signaling Pathway

The anti-inflammatory action of many pyrazoles is achieved through the inhibition of the COX-2 enzyme, which is a central player in the inflammatory cascade. The diagram below outlines the COX-2 signaling pathway.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A₂ Inflammatory_Stimuli->PLA2 Upregulates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 COX-2 Arachidonic_Acid->COX2 Substrate for PGH2 Prostaglandin H₂ COX2->PGH2 Converts to Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate Pyrazole_Inhibitor Substituted Pyrazole (e.g., Celecoxib) Pyrazole_Inhibitor->COX2 Inhibits

Caption: The COX-2 signaling pathway, a key target for anti-inflammatory pyrazole derivatives.

Antimicrobial Activity: Combating Microbial Threats

Substituted pyrazoles have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10] The increasing prevalence of drug-resistant pathogens necessitates the development of novel antimicrobial agents, and pyrazoles offer a promising scaffold for this purpose.

Comparative Antimicrobial Potency of Substituted Pyrazoles

The following table summarizes the minimum inhibitory concentration (MIC) of various substituted pyrazoles against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID Substituents Microorganism MIC (µg/mL) Reference Drug Reference Drug MIC (µg/mL) Reference
Compound 3 Pyrazole derivativeE. coli (Gram-negative)0.25Ciprofloxacin0.5[2]
Compound 4 Pyrazole derivativeS. epidermidis (Gram-positive)0.25Ciprofloxacin4[2]
Compound 2 Pyrazole derivativeA. niger (Fungus)1Clotrimazole2[2]
Chloro derivatives Chloro substituentsS. aureus, C. albicansPotent activity--[9]
Bromo derivatives Bromo substituentsS. aureus, C. albicansPotent activity--[9]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: The presence of halogen atoms, particularly chlorine and bromine, on the aryl rings of pyrazole derivatives has been shown to enhance antimicrobial activity.[9] The lipophilic nature of these substituents may facilitate the penetration of the compounds through the microbial cell membrane.

  • Thioamide and Isonicotinoyl Moieties: The incorporation of carbothioamide and isonicotinoyl groups at the N1 position of the pyrazole ring has yielded compounds with significant antimicrobial properties.[9]

  • Hybrid Structures: As with anticancer activity, hybrid molecules incorporating other heterocyclic systems, such as pyrimidines, have shown promising antimicrobial effects.[10]

Visualizing the Antimicrobial Assay Workflow

A common method for determining the antimicrobial activity of new compounds is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). The following diagram illustrates the general workflow of this experiment.

MIC_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Pyrazole Compound start->prep_compound prep_inoculum Prepare Standardized Bacterial/Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells with Compound and Microorganism prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at Optimal Temperature (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually or Spectrophotometrically Assess Microbial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds.

Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of your findings, adhering to well-established experimental protocols is paramount. Here, we provide detailed, step-by-step methodologies for the key assays discussed in this guide.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4][11][12]

Materials:

  • 96-well tissue culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of compounds by measuring their ability to reduce acute inflammation induced by carrageenan.[13][14][15]

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) carrageenan solution in sterile saline

  • Test pyrazole compounds and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight before the experiment, with free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a reference drug group, and one or more test compound groups. Administer the vehicle, reference drug, or test compounds orally by gavage.

  • Baseline Paw Volume Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement at Different Time Points: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.[16][17][18]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test pyrazole compounds and reference antimicrobial drug

  • Sterile saline

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the reference drug in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without any compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The ability to systematically modify the substituents on the pyrazole ring provides a powerful tool for optimizing biological activity and selectivity. This guide has provided a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of substituted pyrazoles, highlighting key structure-activity relationships. The detailed experimental protocols and visual representations of key signaling pathways and workflows are intended to serve as a valuable resource for researchers in their quest to develop novel and effective pyrazole-based therapeutics. The continued exploration of this versatile heterocyclic system holds great promise for addressing a wide range of unmet medical needs.

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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly in pharmaceutical and agrochemical research, the selection of building blocks is a pivotal decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The pyrazole scaffold is a well-established privileged structure, forming the core of numerous bioactive compounds.[1][2] The strategic introduction of an iodine atom at the C4 position, as in 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole, creates a highly versatile intermediate. This guide provides a comprehensive cost-benefit analysis of employing this specific iodinated pyrazole. We will delve into the causality behind its synthetic utility, compare its performance against viable alternatives using experimental data, and present detailed protocols to empower researchers, scientists, and drug development professionals to make informed, cost-effective decisions.

The Strategic Value of the Carbon-Iodine Bond in Pyrazoles

The utility of this compound stems directly from the unique properties of the carbon-iodine (C-I) bond. In the hierarchy of carbon-halogen bond reactivity for cross-coupling reactions, the C-I bond is the most reactive, followed by C-Br and C-Cl. This enhanced reactivity is due to its lower bond dissociation energy, which facilitates the critical oxidative addition step in catalytic cycles (e.g., Suzuki-Miyaura, Sonogashira, Heck couplings).

This reactivity premium means that reactions involving iodopyrazoles often proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to their bromo- or chloro-analogs.[3] This can be a decisive advantage in complex, multi-step syntheses where preserving sensitive functional groups is paramount.

Synthesis and Cost Profile: An In-House vs. Purchase Decision

A primary consideration for any lab is whether to purchase the target compound or synthesize it in-house from a cheaper precursor like 1-isopropyl-3-methyl-1H-pyrazole. This decision hinges on reagent costs, available equipment, and personnel time.

In-House Synthesis: A Comparative Look at Iodination Methods

The direct electrophilic iodination of the electron-rich pyrazole ring is the most common route.[4] The choice of iodinating agent is critical, impacting yield, regioselectivity, cost, and safety. Several reliable methods exist, each with distinct advantages and drawbacks.[5][6]

G cluster_start Starting Material cluster_reagents Iodination Reagents cluster_process Process cluster_end Final Product start 1-isopropyl-3-methyl-1H-pyrazole reaction Electrophilic Iodination (C4-Position) start->reaction Substrate I2_H2O2 I₂ / H₂O₂ (Green Chemistry) I2_H2O2->reaction I2_CAN I₂ / CAN (Mild & Selective) I2_CAN->reaction NIS NIS / Acid (For Deactivated Rings) NIS->reaction ICl Iodine Monochloride (Highly Reactive) ICl->reaction purification Purification (Chromatography/Recrystallization) reaction->purification Crude Product end_product This compound purification->end_product

Table 1: Comparison of Common Iodination Methods for Pyrazoles

MethodReagent(s)Solvent(s)Temp.TimeTypical Yield (%)Key Advantages & Causality
Iodine/Peroxide I₂, H₂O₂WaterRoom Temp<1 - 72 h63 - 100%Green & Cost-Effective: Uses water as a solvent and generates water as the only by-product. H₂O₂ oxidizes I⁻ back to the electrophilic I₂, maximizing atom economy.[5][7][8]
Iodine/CAN I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxOvernightGood to ExcellentHigh Regioselectivity: CAN acts as a mild oxidant, generating the iodinating species in situ, which is highly effective for C4-iodination, even on pyrazoles with trifluoromethyl groups.[5][9]
N-Iodosuccinimide NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom Temp< 16 hGoodEffective for Deactivated Systems: The acid protonates the pyrazole ring, increasing the electrophilicity of NIS, making it potent enough to iodinate less reactive, electron-poor substrates.[5][6]
Iodine Monochloride ICl, Base (e.g., Li₂CO₃)DichloromethaneRoom Temp1 - 24 hUp to 95%Highly Reactive: ICl is a potent electrophile. The base is crucial to neutralize the HCl formed during the reaction, preventing side reactions and driving the equilibrium.[5]
Cost Profile

The decision to synthesize or purchase is a classic time-versus-money trade-off. While the per-gram cost of the final product from a supplier is high, it eliminates development time, reagent sourcing, and purification efforts.

Table 2: Representative Cost Comparison

ReagentTypical PurityPrice (USD/g) - Representative
Pyrazole (Parent Heterocycle)98%~$0.13 - $2.00
4-Bromopyrazole99%~$21.37
4-Iodopyrazole99%~$22.03 - $60.90

Note: Prices are based on available data from various chemical suppliers and are subject to change. The cost for the specifically substituted this compound will be higher than the unsubstituted 4-iodopyrazole shown.[3]

The higher upfront cost of the iodinated compound is due to the additional iodination step in its manufacturing.[3] However, this initial investment can be recouped in subsequent steps through superior performance.

Performance Analysis: The "Benefit" in Cross-Coupling Reactions

The primary benefit of using this compound is its superior performance in forming new carbon-carbon and carbon-heteroatom bonds. We will compare its theoretical performance with its bromo-analog in two cornerstone reactions.

Suzuki-Miyaura Coupling

This reaction forms a C-C bond between the pyrazole and an aryl or vinyl boronic acid. It is a workhorse reaction in drug discovery.

Table 3: Comparative Performance in Suzuki-Miyaura Coupling

Halogen at C4Catalyst SystemCoupling PartnerYield (%)Mechanistic Insight & Justification
Iodo Pd(OAc)₂ / SPhosArylboronic acidGood to ExcellentThe C-I bond's lower energy allows for faster oxidative addition to the Pd(0) catalyst, often leading to higher turnover numbers and more efficient reactions under milder conditions.[3]
Bromo XPhos Pd G2 / XPhosArylboronic acidHighWhile also effective, the C-Br bond is stronger, sometimes requiring higher temperatures or more activated catalysts, which can be detrimental to sensitive substrates. Dehalogenation can be a more prevalent side reaction with iodo-derivatives if conditions are not optimized.[3]
Sonogashira Coupling

Used to form a C-C bond between the pyrazole and a terminal alkyne, this reaction is vital for creating rigid scaffolds found in many bioactive molecules.

Table 4: Comparative Performance in Sonogashira Coupling

Halogen at C4Catalyst SystemCoupling PartnerYield (%)Mechanistic Insight & Justification
Iodo Pd(PPh₃)₂Cl₂ / CuITerminal alkyneHighThe high reactivity of the C-I bond is a distinct advantage, generally providing high yields under mild conditions, which is crucial for preserving the often-sensitive alkyne coupling partner.[3]
Bromo Pd(PPh₃)₂Cl₂ / CuITerminal alkyneModerate to HighThis coupling is also effective but may require more forcing conditions (higher temperature, longer reaction times) to achieve comparable yields to the iodo-analog.[3]

G cluster_input Decision Point cluster_pathways Synthetic Strategy cluster_outcome Expected Outcome start Project Goal: Synthesize Complex Pyrazole Derivative reactivity_check Is maximum reactivity & mild conditions critical? start->reactivity_check cost_check Is starting material cost the primary driver? reactivity_check->cost_check No iodo_path iodo_path reactivity_check->iodo_path Yes bromo_path bromo_path cost_check->bromo_path Yes ch_path ch_path cost_check->ch_path No (Explore advanced methods) outcome_iodo Benefit: Higher yield, shorter time Cost: Higher reagent price outcome_bromo Benefit: Lower reagent price Cost: Harsher conditions, potentially lower yield outcome_ch Benefit: Atom economical, fewer steps Cost: Requires significant optimization, catalyst cost iodo_path->outcome_iodo bromo_path->outcome_bromo ch_path->outcome_ch

Experimental Protocols

The following protocols are generalized procedures adapted from established methods and should be optimized for the specific substrate, this compound.

Protocol 1: "Green" Synthesis of 4-Iodopyrazole via I₂/H₂O₂

Causality: This method is chosen for its environmental friendliness and simplicity. Hydrogen peroxide acts as a clean in-situ oxidant to regenerate the active iodinating species from the iodide by-product, making the use of molecular iodine more efficient.[7][8]

Materials:

  • 1-isopropyl-3-methyl-1H-pyrazole (1.0 equiv.)

  • Iodine (I₂) (0.5 equiv.)

  • Hydrogen peroxide (H₂O₂, 30% aq. solution) (0.6 equiv.)

  • Water

  • 5% aq. Sodium bisulfite solution

Procedure:

  • Suspend the pyrazole derivative (1.0 equiv.) in water.

  • Add iodine (0.5 equiv.) to the suspension with vigorous stirring.

  • Add hydrogen peroxide (0.6 equiv.) dropwise to the stirred mixture at room temperature.

  • Continue stirring until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary depending on substrate reactivity.

  • Upon completion, quench the excess iodine by adding a 5% aqueous solution of sodium bisulfite until the dark color disappears.

  • The product can often be isolated by direct filtration and washing with cold water if it is a solid.

  • If the product is not a solid, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.[5]

Protocol 2: Microwave-Promoted Suzuki Cross-Coupling

Causality: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the reaction rate compared to conventional heating. This often leads to higher yields, cleaner reactions, and shorter optimization cycles, justifying the initial cost of the more reactive iodo-pyrazole.[3]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.0 - 1.2 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2 mol%)

  • Cs₂CO₃ (Cesium carbonate) (2.5 equiv.)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

Procedure:

  • In a microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), and Cs₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).

  • Add a degassed mixture of DME (e.g., 3 mL) and water (e.g., 1.2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-15 minutes. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Safety and Handling

Iodinated pyrazoles and the reagents for their synthesis require careful handling.

  • 4-Iodopyrazoles: Generally classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11][12]

  • Iodinating Agents: Iodine monochloride (ICl) is highly corrosive and toxic. N-Iodosuccinimide (NIS) is an irritant. Ceric Ammonium Nitrate (CAN) is a strong oxidizer. Handle all reagents according to their specific Safety Data Sheet (SDS) recommendations.

Conclusion and Recommendations

The cost-benefit analysis of using this compound is not a simple calculation of reagent price. It is a strategic decision based on the overall goals of the synthesis.

  • The "Benefit" justifies the "Cost" when:

    • The synthetic route involves sensitive functional groups that cannot tolerate the harsher conditions potentially required for bromo-analogs.

    • Rapid synthesis of analogs for structure-activity relationship (SAR) studies is required, where higher yields and shorter reaction times accelerate project timelines.

    • The coupling partner is particularly valuable or difficult to synthesize, making a high-yielding reaction paramount to conserve material.

  • Alternatives should be considered when:

    • The synthesis is for a large-scale, cost-sensitive application where the higher price of the iodo-starting material is prohibitive.

    • The substrate is robust and can withstand more forcing reaction conditions, allowing the use of a cheaper bromo-pyrazole.

    • The research group has established expertise in direct C-H functionalization, which could bypass the need for halogenation altogether, though this often requires extensive optimization.[3]

Ultimately, this compound represents an investment in efficiency. Its higher reactivity can lead to more streamlined, effective, and ultimately more productive synthetic outcomes, particularly in the fast-paced environment of drug discovery and development.

References

  • A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Benchchem.
  • A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-iodo-1H-imidazole. Benchchem.
  • 4-Iodopyrazole | C3H3IN2 | CID 77022. PubChem - NIH.
  • Synthesis of 4-iodopyrazoles: A Brief Review.
  • 4-Iodo-1-methyl-1H-pyrazole - AWS.
  • The Strategic Application of 4-Iodopyrazole in Synthesis: A Cost-Benefit Analysis. Benchchem.
  • 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. Benchchem.
  • Peculiarities of iodination of pyrazoles by iodine and iodic acid. INIS-IAEA.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.
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  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
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  • 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole, 1 gram. CP Lab Safety.
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  • (PDF) A Convenient One-Pot Synthesis of 1-Aryl-Substituted 4-Iodopyrazol-3-Ols via Aromatisation and Oxidative Iodination Reactions.
  • 4-iodo-1,3,5-trimethyl-1H-pyrazole AldrichCPR. Sigma-Aldrich.
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  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
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A Comparative Guide to Reagents for Pyrazole Functionalization: Moving Beyond 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone of medicinal and materials chemistry.[1][2][3] As a privileged scaffold, its derivatives are found in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3][4] The functionalization of the pyrazole core is therefore a critical endeavor, allowing chemists to modulate the steric and electronic properties of molecules to fine-tune their biological activity and physical characteristics.[5]

Historically, the construction of complex pyrazole-containing molecules has relied heavily on pre-functionalized building blocks, such as 4-iodo-1-isopropyl-3-methyl-1H-pyrazole. This reagent serves as a robust and reliable handle for introducing new carbon-carbon and carbon-heteroatom bonds via classical cross-coupling reactions. However, the field of synthetic chemistry is continually evolving towards greater efficiency, atom economy, and sustainability. This guide provides a comparative analysis of alternative reagents and strategies to this traditional iodinated building block, with a focus on providing researchers with a validated toolkit for pyrazole modification. We will explore alternative halogenating agents, non-halogenated coupling partners, and the paradigm shift towards direct C-H functionalization.[6][7]

The Classical Approach: The Utility and Limitations of Iodopyrazoles

4-Iodopyrazoles are valuable intermediates primarily because the carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., palladium), initiating a wide range of cross-coupling catalytic cycles. This makes them excellent substrates for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings.

However, this strategy is not without its drawbacks:

  • Step Economy: The synthesis of the iodopyrazole itself requires a dedicated synthetic step, adding to the overall length and cost of a synthetic route.

  • Atom Economy: The introduction and subsequent displacement of an iodine atom (atomic weight: 126.9 g/mol ) is inherently atom-inefficient.

  • Reagent Cost and Stability: While many iodo-pyrazoles are commercially available, they can be more expensive than their bromo- or chloro-analogs, and some iodine-containing reagents can be sensitive to light.

The following diagram illustrates the two major strategic approaches to pyrazole functionalization that will be compared in this guide.

G cluster_0 Strategic Approaches to C4-Functionalized Pyrazoles cluster_1 A) Pre-functionalization Pathway cluster_2 B) Direct Functionalization Pathway start Unfunctionalized Pyrazole Core prefunc Step 1: C4-Activation (e.g., Halogenation, Borylation) start->prefunc direct_func Direct C-H Activation (Transition Metal Catalyzed) start->direct_func reagent Activated Pyrazole (e.g., 4-Iodo, 4-Bromo, 4-B(pin)) prefunc->reagent Introduce leaving group coupling Step 2: Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) reagent->coupling product_A C4-Functionalized Pyrazole coupling->product_A product_B C4-Functionalized Pyrazole direct_func->product_B One-step process

Caption: Overview of pyrazole functionalization strategies.

Comparative Analysis of Alternative Reagents and Methodologies

Alternative Halogenating Reagents for Pyrazole C4-Activation

The most direct alternatives to an iodopyrazole are other halopyrazoles. Brominated and chlorinated pyrazoles are often more cost-effective and can participate in many of the same cross-coupling reactions, albeit sometimes requiring more forcing conditions or specialized catalyst systems. The choice of halogenating agent is critical for achieving high regioselectivity at the electron-rich C4 position.[4]

Common Electrophilic Halogenating Agents:

ReagentHalogen SourceTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) Bromine (Br)CCl₄ or H₂O, Room Temp[8]Solid, easy to handle, high yields, mild conditionsByproduct (succinimide) needs removal
N-Chlorosuccinimide (NCS) Chlorine (Cl)CCl₄ or H₂O, Room Temp[8][9]Inexpensive, effective for many substrates4-Chloropyrazoles can be less reactive in cross-couplings
Iodine (I₂) / Base Iodine (I)I₂, NaI, K₂CO₃, aq. solution[9]Direct route to iodopyrazolesCan lead to over-iodination, requires base
PhICl₂ / NH₄SCN or KSeCN SCN or SeCNTHF, 0 °C[10][11]Metal-free access to thio- and selenocyanated pyrazolesReagents are more specialized
Oxone / Sodium Halide Cl or BrWater, Ambient Temp[8]Green, uses inexpensive salts, avoids organic byproductsScope may be limited for highly deactivated pyrazoles

Causality Behind Experimental Choices: The use of N-halosuccinimides (NXS) is prevalent in modern synthesis due to their ease of handling compared to gaseous (Cl₂) or highly corrosive liquid (Br₂) halogens.[8] Reactions in water, such as the Oxone/NaX system, represent a greener alternative, minimizing hazardous organic waste.[8]

Non-Halogen Alternatives: Boronates and Triflates

Beyond halogens, other functional groups can serve as excellent handles for cross-coupling. Pyrazole boronic acids and esters are particularly noteworthy as they are direct partners in the widely-used Suzuki-Miyaura coupling.

  • Pyrazole-4-boronic Esters (e.g., Pinacol Esters): These are typically synthesized via iridium-catalyzed C-H borylation of the pyrazole core using bis(pinacolato)diboron (B₂pin₂).[12][13] This method is highly efficient and often shows excellent regioselectivity. The resulting boronic esters are generally stable, crystalline solids that are highly effective in Suzuki couplings.

  • Pyrazole-4-triflates: While less common for C-H functionalization, triflates can be prepared from corresponding pyrazolones (hydroxy-pyrazoles) and are highly reactive electrophiles in cross-coupling reactions.

Performance Comparison: Halides vs. Boronates

Feature4-Iodopyrazole (Classical)4-Borylpyrazole (Modern)
Synthesis Electrophilic iodination of pyrazole core.Ir-catalyzed C-H borylation of pyrazole core.[13]
Coupling Partner Boronic Acids/Esters (Suzuki)Aryl/Alkenyl Halides/Triflates (Suzuki)
Stability Generally good, can be light-sensitive.Generally very stable, bench-top solids.
Toxicity Iodine reagents; organoiodine byproducts.Boron reagents are generally considered low toxicity.
Key Advantage High reactivity in a broad range of coupling reactions.Enables coupling with readily available aryl halides.
The Paradigm Shift: Direct C-H Functionalization

The most advanced and efficient alternative is to bypass pre-functionalization entirely.[7] Transition-metal-catalyzed direct C-H functionalization enables the coupling of a C-H bond on the pyrazole ring directly with a reaction partner.[6] This approach offers significant improvements in step and atom economy.

Palladium catalysis is most common for direct C-H arylations, while rhodium and iridium are also employed for various transformations.[6][14] The regioselectivity (C4 vs. C5) can often be controlled by the choice of catalyst, ligands, solvent, or the presence of directing groups on the pyrazole.[1][6]

G cluster_0 Simplified Catalytic Cycle: Pd-Catalyzed Direct C-H Arylation pd0 Pd(0)L_n pd_complex1 Ar-Pd(II)-X(L_n) pd0->pd_complex1 Oxidative Addition aryl_halide Ar-X aryl_halide->pd_complex1 pd_complex2 Ar-Pd(II)-Pyrazole(L_n) pd_complex1->pd_complex2 C-H Activation/ Concerted Metalation- Deprotonation hx_base [Base-H]⁺X⁻ pd_complex1->hx_base H-X pyrazole Pyrazole-H pyrazole->pd_complex2 pd_complex2->pd0 Reductive Elimination product Ar-Pyrazole pd_complex2->product base Base base->hx_base

Caption: Catalytic cycle for direct C-H arylation.

Advantages of Direct C-H Functionalization:

  • Maximum Step Economy: Reduces a two-step (halogenation, coupling) sequence to a single step.[6]

  • Reduced Waste: Avoids the use of halogenating agents and the generation of stoichiometric metallic byproducts from organometallic reagents.

  • Late-Stage Functionalization: Ideal for modifying complex molecules in the final stages of a synthesis, as it avoids harsh conditions often required for preparing pre-functionalized precursors.

Experimental Protocols

Protocol 1: C4-Bromination of 1,3-Disubstituted Pyrazole using NBS

This protocol is a representative example of electrophilic halogenation at the C4 position.

  • Setup: To a round-bottom flask charged with 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq), add carbon tetrachloride (CCl₄) or water to make a 0.2 M solution.[8]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature while stirring.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (for CCl₄): Once the starting material is consumed, filter the mixture to remove succinimide. Concentrate the filtrate under reduced pressure.

  • Work-up (for water): If the product is a solid, it may precipitate and can be collected by filtration. If it is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-bromo-1-isopropyl-3-methyl-1H-pyrazole.

Protocol 2: Suzuki-Miyaura Coupling using a 4-Bromopyrazole

This protocol demonstrates the use of an alternative halopyrazole in a standard cross-coupling reaction.

  • Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 4-bromo-1-isopropyl-3-methyl-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1) or DME.

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to afford the C4-arylated pyrazole product.

Protocol 3: Palladium-Catalyzed Direct C4-Arylation

This protocol illustrates the modern, direct C-H functionalization approach.

  • Setup: In a pressure-rated vial, add 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq), the aryl bromide partner (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.1 eq), a phosphine ligand such as P(o-tol)₃ (0.2 eq), and a base like K₂CO₃ (2.5 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMA or DMF.

  • Reaction: Seal the vial and heat the mixture to 120-140 °C for 12-48 hours. Monitor the reaction for the formation of the desired product.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic phase thoroughly with water and brine to remove the solvent and salts. Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude material via flash column chromatography to isolate the C4-arylated product.

Conclusion and Future Outlook

While this compound and its analogs remain effective and reliable reagents for constructing functionalized pyrazoles, the modern synthetic chemist has a much broader and more efficient toolkit at their disposal. The choice of reagent should be guided by the specific goals of the synthesis.

  • For cost-effective, large-scale syntheses where a two-step sequence is acceptable, 4-bromopyrazoles generated via NBS bromination offer a compelling alternative.

  • When designing routes where the pyrazole fragment is coupled to a complex or precious halide, the synthesis of a pyrazole-4-boronic ester via Ir-catalyzed borylation is a superior strategy.

  • For late-stage functionalization and routes where step and atom economy are paramount, direct C-H functionalization represents the state-of-the-art.[6][7] This approach avoids the synthesis of pre-functionalized intermediates altogether, providing the most direct path to the target molecule.

As the field continues to advance, we can expect further development of more selective, efficient, and sustainable catalytic systems for direct pyrazole functionalization, further diminishing the reliance on classical pre-halogenated building blocks.

References

  • Gedgaudaitė, G., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chem. Rec., e202500024. Available at: [Link]

  • Kang, E., et al. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Org. Biomol. Chem., 18, 5442-5456. Available at: [Link]

  • Royal Society of Chemistry. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • OUCI. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(11), 1383. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic strategies of pyrazole‐directing C−H activation. Available at: [Link]

  • Wu, J., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein J. Org. Chem., 20, 1453-1461. Available at: [Link]

  • Wu, J., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 1453-1461. Available at: [Link]

  • SpringerLink. (n.d.). Free-radical and electrophilic functionalization of pyrazol-3-ones with C–O or C–N bond formation (microreview). Available at: [Link]

  • Lyalin, B. V., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. Available at: [Link]

  • National Institutes of Health. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 4945. Available at: [Link]

  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

  • Wiley Online Library. (2009). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. Synthetic Communications, 31(13), 2035-2039. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]

  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl 2 and NH 4 SCN/KSeCN. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic... Available at: [Link]

  • eScholarship.org. (2022). Development of Chiral Ligands for the Transition‐Metal‐Catalyzed Enantioselective Silylation and Borylation. Available at: [Link]

  • Afonso, C. A. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 37. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. Available at: [Link]

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  • ResearchGate. (n.d.). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. Available at: [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

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A Comparative Guide to Confirming the Structure of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, valued for their diverse pharmacological activities. The strategic introduction of an iodine atom onto the pyrazole scaffold, particularly at the C4 position, unlocks a gateway for further molecular elaboration through cross-coupling reactions, making these compounds highly valuable synthetic intermediates in drug discovery programs. This guide provides an in-depth technical comparison of synthetic methodologies for preparing 4-iodo-1-isopropyl-3-methyl-1H-pyrazole and robust analytical techniques for the unambiguous confirmation of its structure, along with potential isomeric byproducts.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, ensuring a self-validating approach to the synthesis and characterization of this important molecule.

I. Synthesis of the Precursor: The Challenge of Regioisomerism in the Knorr Pyrazole Synthesis

The journey to this compound begins with the synthesis of its non-iodinated precursor. The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a β-diketone with a hydrazine. In this case, the reaction of acetylacetone with isopropylhydrazine is the most common route. However, this reaction is not without its challenges, the most significant being the potential for the formation of two regioisomers: the desired 1-isopropyl-3-methyl-1H-pyrazole and the undesired 1-isopropyl-5-methyl-1H-pyrazole.

The formation of these isomers is a critical consideration as they can be difficult to separate and may lead to a mixture of iodinated products. The regioselectivity of the Knorr synthesis is influenced by factors such as reaction temperature, solvent, and pH. Lower temperatures and careful control of pH can favor the formation of one isomer over the other.

Experimental Protocol: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole

Materials:

  • Acetylacetone

  • Isopropylhydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of acetylacetone (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

  • Slowly add isopropylhydrazine (1.0 eq) to the solution at 0°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to separate the regioisomers.

II. Comparative Analysis of Iodination Methodologies

The introduction of an iodine atom at the C4 position of the pyrazole ring is typically achieved through electrophilic aromatic substitution. Several methods exist, each with its own advantages and disadvantages in terms of yield, regioselectivity, and reaction conditions.

MethodReagentsTypical Yield (%)RegioselectivityKey AdvantagesKey Disadvantages
Method A: I₂ / Oxidant I₂, Ceric Ammonium Nitrate (CAN) in MeCNGood to ExcellentHigh for C4Mild conditions, effective for a range of substituted pyrazoles.Requires a stoichiometric amount of a potentially costly oxidant.
Method B: NIS N-Iodosuccinimide (NIS) in AcidGoodHigh for C4Readily available and easy to handle reagent.May require acidic conditions which can be incompatible with sensitive substrates.
Method C: n-BuLi / I₂ n-Butyllithium, then I₂ in THFGoodExclusive for C5Provides access to the 5-iodo isomer which is difficult to obtain otherwise.Requires anhydrous conditions and cryogenic temperatures (-78°C).
Method D: ICl Iodine monochloride, Li₂CO₃ in DCMGood to HighHigh for C4A potent iodinating agent.ICl is corrosive and moisture-sensitive.
Method E: Green Method I₂, H₂O₂ in WaterGood to ExcellentHigh for C4Environmentally friendly, uses water as a solvent.May require longer reaction times for less reactive substrates.

Causality Behind Experimental Choices:

  • For selective C4-iodination , Methods A, B, D, and E are preferred. The choice among them will depend on the scale of the reaction, cost of reagents, and the presence of other functional groups in the molecule. For a substrate like 1-isopropyl-3-methyl-1H-pyrazole, the electron-donating nature of the alkyl groups activates the ring, making milder conditions (like Method E) potentially viable.

  • For the synthesis of the 5-iodo isomer , Method C is the only viable option. This method proceeds through a directed ortho-metalation mechanism, where the lithium coordinates to the N2 nitrogen, directing the deprotonation and subsequent iodination to the C5 position.

Experimental Protocol: C4-Iodination using I₂/CAN (Method A)

Materials:

  • 1-isopropyl-3-methyl-1H-pyrazole

  • Iodine (I₂)

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve 1-isopropyl-3-methyl-1H-pyrazole (1.0 eq) and iodine (1.1 eq) in acetonitrile.

  • To this solution, add a solution of CAN (1.2 eq) in acetonitrile dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Structural Confirmation of Reaction Products: A Multi-Technique Approach

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is essential to differentiate the desired product from its potential isomers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Data: The chemical shifts are predicted based on analogous structures.

CompoundH-5 (s)Isopropyl-CH (septet)Methyl-C3 (s)Isopropyl-CH₃ (d)
This compound ~7.5~4.5~2.2~1.4
5-Iodo-1-isopropyl-3-methyl-1H-pyrazole -~4.5~2.2~1.4
1-isopropyl-5-methyl-4-iodo-1H-pyrazole -~4.5-~1.4

Key Differentiating Features in ¹H NMR:

  • Presence or absence of H-5 proton: The most telling signal is the singlet corresponding to the H-5 proton in the desired 4-iodo product. Its absence in the 5-iodo isomer is a clear indicator.

  • Chemical shift of the C3-methyl group: The electronic environment of the methyl group will be slightly different in the various isomers, leading to small but measurable differences in their chemical shifts.

Predicted ¹³C NMR Data:

CompoundC3C4C5Isopropyl-CHMethyl-C3Isopropyl-CH₃
This compound ~148~65~138~50~12~22
5-Iodo-1-isopropyl-3-methyl-1H-pyrazole ~150~105~90~50~14~22
1-isopropyl-5-methyl-4-iodo-1H-pyrazole ~138~68~145~50-~22

Key Differentiating Features in ¹³C NMR:

  • Chemical shift of C4 and C5: The carbon directly attached to the iodine atom (C4 in the desired product, C5 in the isomer) will experience a significant upfield shift due to the heavy atom effect. This provides a clear distinction between the 4-iodo and 5-iodo isomers.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak: For this compound (C₇H₁₁IN₂), the expected monoisotopic mass is approximately 250.00 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation pattern can also provide structural clues. For instance, the loss of an isopropyl group or an iodine atom would result in characteristic fragment ions.

C. X-ray Crystallography

For crystalline products, single-crystal X-ray crystallography provides the ultimate, unambiguous structural proof. It reveals the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity and stereochemistry. While not always feasible, it is the gold standard for structural determination.

Experimental Protocol: NMR and MS Analysis

NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

MS Sample Preparation:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analyze using a mass spectrometer with an appropriate ionization technique (e.g., ESI, EI) to obtain the mass spectrum.

IV. Visualizing the Workflow and Relationships

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation Precursor Synthesis Knorr Synthesis: Acetylacetone + Isopropylhydrazine Regioisomers 1-isopropyl-3-methyl-1H-pyrazole (Desired) 1-isopropyl-5-methyl-1H-pyrazole (Isomer) Precursor Synthesis->Regioisomers Forms mixture Iodination Electrophilic Iodination (e.g., I2/CAN) Regioisomers->Iodination Reaction_Products Crude Product Mixture: This compound + Isomeric Byproducts Iodination->Reaction_Products NMR NMR Spectroscopy (1H, 13C, 2D) Reaction_Products->NMR Analysis MS Mass Spectrometry (HRMS) Reaction_Products->MS Analysis Xray X-ray Crystallography (if crystalline) Reaction_Products->Xray Analysis Confirmed_Structure Confirmed Structure: This compound NMR->Confirmed_Structure MS->Confirmed_Structure Xray->Confirmed_Structure

A Comparative Guide to the Reproducibility of Synthetic Procedures for 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole is a key building block in medicinal chemistry and drug development. Its utility stems from the presence of a handle for cross-coupling reactions (the iodine atom) and the specific substitution pattern on the pyrazole ring which can influence biological activity. However, the successful and reproducible synthesis of this molecule is paramount for its application in research and development. This guide provides an in-depth comparison of plausible synthetic routes to this compound, with a focus on reproducibility, scalability, and potential pitfalls. The information presented herein is synthesized from established chemical principles and analogous procedures found in the literature, providing a framework for researchers to make informed decisions in their synthetic endeavors.

The reproducibility of chemical syntheses is a cornerstone of scientific integrity.[1][2] Factors such as reagent purity, precise control of reaction conditions, and even the scale of the reaction can significantly impact the outcome.[1] This guide aims to address these aspects within the context of synthesizing the title compound.

Two primary synthetic strategies can be envisaged for the preparation of this compound, differing in the sequence of the key iodination and N-isopropylation steps.

Synthetic Routes Overview:

cluster_0 Route A cluster_1 Route B A1 3-Methyl-1H-pyrazole A2 4-Iodo-3-methyl-1H-pyrazole A1->A2 Iodination A3 This compound A2->A3 N-Isopropylation B1 3-Methyl-1H-pyrazole B2 1-Isopropyl-3-methyl-1H-pyrazole B1->B2 N-Isopropylation B3 This compound B2->B3 Iodination

Caption: Plausible synthetic routes to this compound.

Route A: Iodination Followed by N-Isopropylation

This route commences with the iodination of the commercially available 3-methyl-1H-pyrazole at the C4 position, followed by the introduction of the isopropyl group onto one of the ring nitrogens.

Step 1: Iodination of 3-Methyl-1H-pyrazole

The electrophilic iodination of pyrazoles is a well-established transformation. The C4 position is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. Several methods are available for this purpose, each with its own advantages and disadvantages regarding reproducibility and handling.

Comparison of Iodination Methods:

MethodReagentsSolventTemperatureTypical Yield (%)Key Considerations & Reproducibility
Iodine/Oxidant I₂, Oxidant (e.g., H₂O₂, CAN, Iodic Acid)Acetonitrile, WaterRoom Temp. to Reflux60-95%This is a common and often high-yielding method.[3][4] Reproducibility can be affected by the choice and stoichiometry of the oxidant. The use of Ceric Ammonium Nitrate (CAN) is effective for some substituted pyrazoles.[5] Green chemistry principles favor the use of H₂O₂ in water.[3]
N-Iodosuccinimide (NIS) NISAcetonitrile, DMFRoom Temp.70-90%NIS is a mild and easy-to-handle iodinating agent. Reproducibility is generally good, though the cost of NIS can be a factor for large-scale synthesis.
Iodine Monochloride (ICl) ICl, Base (e.g., NaHCO₃)DichloromethaneRoom Temp.Up to 95%ICl is a highly reactive and effective iodinating agent.[3] The reaction is typically fast. Reproducibility is good, but requires careful handling of the corrosive and moisture-sensitive ICl. The base is crucial to neutralize the HCl byproduct.[3]

Experimental Protocol: Iodination using Iodine and Hydrogen Peroxide

This protocol is adapted from a green and practical method for pyrazole iodination.[3]

  • Suspend 3-methyl-1H-pyrazole (1.0 eq.) in water.

  • Add iodine (0.5 eq.) to the suspension.

  • Add 30% hydrogen peroxide (0.6 eq.) dropwise to the stirred mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the excess iodine with a 5% aqueous solution of sodium bisulfite.

  • The product, 4-iodo-3-methyl-1H-pyrazole, can often be isolated by filtration and washing with water. If not, extract with a suitable organic solvent.

Step 2: N-Isopropylation of 4-Iodo-3-methyl-1H-pyrazole

The N-alkylation of pyrazoles can be challenging due to the potential for reaction at both nitrogen atoms, leading to a mixture of regioisomers. For 4-iodo-3-methyl-1H-pyrazole, the steric hindrance from the adjacent methyl group is expected to favor alkylation at the N1 position.

Comparison of N-Alkylation Methods:

MethodReagentsSolventTemperatureTypical Yield (%)Key Considerations & Reproducibility
Classical Base-mediated Isopropyl halide, Base (e.g., K₂CO₃, NaH)DMF, AcetonitrileRoom Temp. to 80 °C50-80%This is a widely used method.[6] The choice of base and solvent can significantly influence the reaction rate and regioselectivity. Reproducibility can be affected by the purity of the solvent and the strength of the base.
Phase-Transfer Catalysis (PTC) Isopropyl halide, KOH, PTC (e.g., TBAB)Toluene or solvent-freeRoom Temp. to 80 °C70-95%PTC offers a mild and efficient alternative, often with improved yields and easier work-up.[6][7] The reaction can sometimes be performed without a solvent, which is advantageous for green chemistry.[7] Reproducibility is generally high.
Microwave-assisted Isopropyl halide, BaseDMF120 °C60-90%Microwave irradiation can significantly reduce reaction times.[6] This method is particularly useful for high-throughput synthesis but may require specialized equipment. Reproducibility is dependent on precise control of microwave parameters.

Experimental Protocol: N-Isopropylation using Phase-Transfer Catalysis

This protocol is based on general procedures for the N-alkylation of pyrazoles under PTC conditions.[6][7]

  • In a round-bottom flask, combine 4-iodo-3-methyl-1H-pyrazole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Add 2-iodopropane or 2-bromopropane (1.2 eq.) to the mixture.

  • Stir the mixture vigorously at 60 °C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route B: N-Isopropylation Followed by Iodination

This alternative pathway involves the initial N-isopropylation of 3-methyl-1H-pyrazole, followed by the iodination of the resulting 1-isopropyl-3-methyl-1H-pyrazole.

Step 1: N-Isopropylation of 3-Methyl-1H-pyrazole

The N-alkylation of 3-methyl-1H-pyrazole will produce a mixture of two regioisomers: 1-isopropyl-3-methyl-1H-pyrazole and 1-isopropyl-5-methyl-1H-pyrazole. The separation of these isomers can be a significant challenge and a major drawback of this route.

A 3-Methyl-1H-pyrazole B 1-Isopropyl-3-methyl-1H-pyrazole A->B N-Isopropylation C 1-Isopropyl-5-methyl-1H-pyrazole A->C N-Isopropylation

Caption: Formation of regioisomers during N-isopropylation of 3-methyl-1H-pyrazole.

The reaction conditions described for the N-isopropylation in Route A are applicable here. However, the subsequent purification step to isolate the desired 1-isopropyl-3-methyl-1H-pyrazole isomer will likely require careful chromatography, which can be tedious and may result in a lower overall yield.

Step 2: Iodination of 1-Isopropyl-3-methyl-1H-pyrazole

Once the desired regioisomer is isolated, the final iodination step can be performed. The presence of the N-isopropyl group and the C3-methyl group will direct the iodination to the C4 position. The iodination methods and protocols described in Route A are directly applicable to this step. The starting material for this step is an N-alkylated pyrazole, which may exhibit different solubility and reactivity compared to the N-unsubstituted pyrazole in Route A, potentially requiring minor adjustments to the reaction conditions.

Comparison of the Synthetic Routes

FeatureRoute A (Iodination -> N-Isopropylation)Route B (N-Isopropylation -> Iodination)
Regioselectivity Excellent: Iodination is highly selective for the C4 position. N-isopropylation is directed by the C3-methyl group, favoring the desired product.Problematic: N-isopropylation of 3-methyl-1H-pyrazole leads to a mixture of regioisomers, requiring a challenging separation step.
Reproducibility High: Each step is a well-established transformation with predictable outcomes.Moderate to Low: The formation and separation of regioisomers in the first step can introduce significant variability and impact the overall reproducibility.
Scalability Good: The procedures are generally amenable to scale-up, particularly the PTC N-alkylation.Poor: The chromatographic separation of isomers is a major bottleneck for large-scale synthesis.
Overall Efficiency Higher: Avoids the formation of difficult-to-separate isomers.Lower: The need for isomer separation reduces the overall yield and increases the workload.

Conclusion and Recommendation

Based on the analysis of the two plausible synthetic routes, Route A (Iodination followed by N-Isopropylation) is the recommended and more reproducible pathway for the synthesis of this compound. This route offers superior control over regioselectivity, avoids the formation of challenging regioisomeric mixtures, and is more amenable to scaling up. The individual steps are robust and well-documented in the literature for analogous systems, providing a solid foundation for a reproducible and efficient synthesis.

For researchers and drug development professionals, the ability to reliably produce key intermediates is critical. By following the detailed protocols and considering the comparative data presented in this guide, the synthesis of this compound can be approached with a higher degree of confidence and success.

References

  • Vertex AI Search. (2015). Reproducibility In Organic Chemistry.
  • Reddit. (2022). Reproducibility of Synthesis papers : r/chemistry.
  • ResearchGate. (2008).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Organic Process Research & Development. (2014). Editorial Reproducibility of Results.
  • Chemical Science (RSC Publishing). (2024).
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?.
  • ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Benchchem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
  • PMC - NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • ResearchGate. (n.d.). Synthetic Route for the Preparation of 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl).
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • Sciforum. (2024).
  • ChemicalBook. (n.d.). 4-IODO-1,3,5-TRIMETHYL-1H-PYRAZOLE synthesis.
  • ChemicalBook. (n.d.). 4-Iodo-1-methyl-3-nitro-1H-pyrazole synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies.
  • Sigma-Aldrich. (n.d.). 4-Iodo-1-isopropyl-1H-pyrazole AldrichCPR 313350-82-2.
  • BLDpharm. (n.d.). 1399654-52-4|4-(4-Iodophenyl)-1-isopropyl-1H-pyrazole.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • ChemSynthesis. (2025). 4-iodo-3-methyl-5-(1-pyrrolidinylmethyl)-1H-pyrazole.
  • ChemScene. (n.d.). This compound.
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"literature review of the applications of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Strategic Application of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

As a Senior Application Scientist, my focus extends beyond the mere synthesis of molecules to the strategic selection of building blocks that offer maximum efficiency, versatility, and impact. In the vast arsenal available to medicinal and agricultural chemists, the pyrazole scaffold is a well-established "privileged structure," consistently appearing in a multitude of bioactive compounds.[1][2] This guide provides an in-depth, technical evaluation of a highly strategic, yet specific, building block: This compound .

We will move beyond a simple literature review to provide a comparative analysis, grounded in chemical principles and experimental rationale. This guide is designed for fellow researchers, scientists, and drug development professionals to illustrate not just how this reagent is used, but why it is often a superior choice compared to its chemical cousins.

The Strategic Importance of the Pyrazole Core and the Iodine Handle

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a structure that offers a unique combination of chemical stability, hydrogen bonding capabilities, and spatial arrangement for interacting with biological targets.[1] Its derivatives are central to numerous FDA-approved drugs.[1]

The true synthetic power of This compound , however, lies in the iodine atom at the 4-position. This atom is not merely a substituent; it is a versatile synthetic handle. Its primary role is to serve as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Sonogashira, and Heck reactions.[3] These reactions are the cornerstones of modern synthetic chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.

Comparative Reactivity: Why Iodo Over Bromo or Chloro?

In drug discovery and process development, reaction efficiency is paramount. The choice of an aryl halide for a cross-coupling reaction directly impacts reaction conditions, catalyst requirements, and overall yield. The reactivity of the carbon-halogen (C-X) bond towards the crucial, often rate-determining, oxidative addition step with a palladium(0) catalyst follows a well-established trend: C-I > C-Br > C-OTf >> C-Cl .[4][5]

The C-I bond is the longest and weakest among the halogens, making it the most susceptible to cleavage and oxidative addition. This translates into significant practical advantages.

Table 1: Comparative Performance of Aryl Halides in a Prototypical Suzuki-Miyaura Coupling

Feature4-Iodo -pyrazole Derivative4-Bromo -pyrazole Derivative4-Chloro -pyrazole Derivative
Reactivity HighestModerateLowest
Typical Catalyst Loading Low (e.g., 1-2 mol%)Moderate (e.g., 2-5 mol%)High (e.g., >5 mol%) and/or requires specialized ligands
Reaction Temperature Mild (e.g., Room Temp to 80 °C)Moderate to High (e.g., 80-120 °C)High (e.g., >100 °C)
Reaction Time Short (e.g., 1-6 hours)Moderate (e.g., 6-24 hours)Long (e.g., >24 hours)
Substrate Scope BroadestGoodMore limited; struggles with less reactive partners
Relative Cost HighestModerateLowest

Expert Rationale: While the initial procurement cost of an iodo-pyrazole is higher, the downstream benefits often provide a superior return on investment. The ability to use milder conditions preserves sensitive functional groups elsewhere in the molecule, reduces energy consumption, and often leads to cleaner reactions with higher yields, simplifying purification. For complex, multi-step syntheses, the reliability and efficiency afforded by the iodo-derivative can significantly accelerate project timelines.

Key Application Areas and Strategic Advantages

The versatility of this compound makes it a valuable precursor in several research-intensive fields.

Kinase Inhibitors for Oncology and Inflammation

Pyrazole derivatives are a cornerstone in the design of protein kinase inhibitors.[6][7] Kinases are a class of enzymes that are often dysregulated in diseases like cancer.[8][9] The ATP-binding pocket of many kinases can be effectively targeted by the pyrazole scaffold.

The strategic value of our target molecule is the ability to use the 4-iodo position to rapidly generate a library of analogues. By coupling it with a diverse set of boronic acids (via Suzuki coupling) or terminal alkynes (via Sonogashira coupling), chemists can systematically probe the structure-activity relationship (SAR) to optimize potency and selectivity for a specific kinase target.[10][11] For example, adding different aryl groups can target specific pockets within the enzyme's active site, enhancing binding affinity.[7]

Advanced Agrochemicals

The pyrazole scaffold is also prominent in modern fungicides and insecticides.[12] For instance, pyrazole amide fungicides often function by inhibiting the succinate dehydrogenase (SDH) enzyme in fungi. The ability to functionalize the pyrazole core via the 4-iodo position allows for the synthesis of novel derivatives with improved potency, a broader spectrum of activity against different pathogens, or enhanced crop safety profiles.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure this guide is practically useful, here is a detailed, self-validating protocol for a typical Suzuki-Miyaura reaction. The causality behind each step is explained to underscore the principles of good synthetic practice.

Objective: To synthesize 1-isopropyl-3-methyl-4-phenyl-1H-pyrazole from this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene and Water (degassed)

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

Methodology:

  • Flask Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

    • Rationale: Phenylboronic acid is used in slight excess to drive the reaction to completion. The base is essential for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₂Cl₂ (0.02 eq, 2 mol%).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation (vacuum) and backfilling with an inert gas (e.g., Nitrogen or Argon).

    • Rationale: This is a critical step. The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can be deactivated through oxidation.

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

    • Rationale: The reaction is biphasic. The organic solvent solubilizes the pyrazole and catalyst, while the aqueous phase dissolves the inorganic base. Degassing the solvents removes dissolved oxygen.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, then with brine.

    • Rationale: This removes the inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

Suzuki_Workflow Setup 1. Combine Reactants & Base in Flask Inert 2. Evacuate & Backfill with N2/Ar (3x) Setup->Inert Catalyst 3. Add Pd Catalyst & Degassed Solvents Inert->Catalyst Reaction 4. Heat & Stir (90°C, 2-4h) Catalyst->Reaction Workup 5. Aqueous Workup (EtOAc/H2O) Reaction->Workup Purify 6. Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Visualizing the Biological Impact

The ultimate goal of synthesizing these molecules is often to modulate a biological pathway. A pyrazole-derived kinase inhibitor, for example, functions by blocking a specific node in a cellular signaling cascade.

Signaling_Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor 1. Binding KinaseDomain Intracellular Kinase Domain Receptor->KinaseDomain 2. Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS/MAPK) KinaseDomain->Downstream 3. Cascade Activation Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Pyrazole-Based Kinase Inhibitor Inhibitor->KinaseDomain BLOCKS

Caption: Inhibition of a receptor tyrosine kinase pathway by a pyrazole derivative.

Conclusion and Future Perspective

This compound is more than just another chemical in a catalog. It is a strategic tool that leverages fundamental principles of chemical reactivity to accelerate discovery. Its superiority over bromo- and chloro- analogues in cross-coupling reactions—manifested in milder conditions, faster reactions, and broader applicability—makes it an invaluable asset for constructing complex molecular libraries. Whether the goal is to develop a next-generation cancer therapeutic by targeting a specific kinase or to design a more effective agricultural fungicide, this iodinated pyrazole provides a robust and efficient starting point. As synthetic methodologies continue to advance, the strategic application of such well-designed building blocks will remain a cornerstone of innovation in the chemical sciences.

References

  • Ansari, A., et al. (2017). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. This source discusses the role of pyrazole scaffolds in developing dual inhibitors for cancer therapy.
  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. A review of pyrazole derivatives as kinase inhibitors for various diseases. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. This article highlights recent progress in synthesizing pyrazole-containing compounds as anticancer agents targeting various kinases. [Link]

  • Ciovica, V.-I., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. This review emphasizes the pyrazole scaffold as a key building block in the development of protein kinase inhibitors. [Link]

  • Wang, X., et al. (2025). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. ACS Publications. This article reviews the application of pyrazole amides in developing various pesticides. [Link]

  • ResearchGate (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,.... ResearchGate. This source provides examples of specific kinases targeted by pyrazole-containing inhibitors. [Link]

  • Becker, F., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. This paper details the synthesis and SAR of pyrazole derivatives as enzyme inhibitors. [Link]

  • ResearchGate (n.d.). Comparison of reactivity of different aryl halides. ResearchGate. This source provides diagrams and discussion comparing the reactivity of aryl bromides and chlorides in Suzuki coupling. [Link]

  • Wikipedia (n.d.). Cross electrophile coupling. Wikipedia. This article discusses the reactivity differences between aryl halides in oxidative addition. [Link]

  • Ananikov, V. P., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. This study discusses the complex factors influencing the reactivity of different aryl halides in palladium-catalyzed reactions. [Link]

  • Li, G., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. National Institutes of Health (NIH). This paper provides synthetic details and SAR studies for pyrazole derivatives. [Link]

  • Salerno, L., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. This article explores the SAR of pyrazole derivatives for various biological activities. [Link]

  • de Witte, W., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. This source provides examples of SAR studies on substituted pyrazoles. [Link]

  • Dehaen, W., et al. (2010). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. National Institutes of Health (NIH). This paper discusses various cross-coupling reactions involving aryl halides. [Link]

  • Jasiński, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health (NIH). This article details the synthesis of 4-iodopyrazoles and their use in Suzuki and Sonogashira reactions. [Link]

  • Cikotiene, I., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. This paper describes the synthesis and subsequent cross-coupling reactions of iodinated pyrazoles. [Link]

  • da Silva, J. L., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. This review provides an overview of methodologies for synthesizing 4-iodopyrazoles. [Link]

  • ResearchGate (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. A publication detailing the synthesis and reaction of iodopyrazole derivatives. [Link]

  • Sciforum (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Sciforum. This source mentions that iodinated pyrazoles are versatile building blocks for coupling reactions. [Link]

  • Chemical Suppliers (n.d.). This compound. Chemical Suppliers. A commercial listing for the specific compound of interest. [Link]

  • Huang, N., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. A review of pyrazole-containing drugs and their properties. [Link]

  • Kumar, A., et al. (2021). Medicinal Significance of Pyrazole Analogues: A Review. ResearchGate. This review discusses the wide-ranging applications of pyrazole derivatives in medicinal chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Iodo-1-isopropyl-3-methyl-1H-pyrazole (CAS No. 1215295-86-5) is a substituted pyrazole derivative increasingly utilized as a key building block in synthetic organic chemistry, particularly within the realm of drug discovery and development.[1] Like many halogenated heterocyclic compounds, its synthesis and use necessitate a rigorous understanding of its handling and, critically, its proper disposal. The presence of an iodine atom on the pyrazole ring introduces specific environmental and safety considerations that must be addressed to ensure laboratory safety and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound. It is designed for researchers, chemists, and laboratory managers, moving beyond simple instructions to explain the causality behind each procedural step. Our objective is to foster a culture of safety and environmental stewardship by providing a self-validating system for waste management.

Section 1: Hazard Profile and Risk Assessment

Understanding the hazard profile is the foundation of safe disposal. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, we can infer its primary hazards from structurally analogous compounds, such as 4-Iodo-1-methyl-1H-pyrazole and 4-iodopyrazole.[2][3] This process of analogous reasoning is a cornerstone of chemical safety assessment for novel or uncommon reagents.

The primary risks are associated with its irritant properties and the environmental impact of halogenated organics. The carbon-iodine bond and the pyrazole nucleus define its chemical reactivity and toxicological profile.

Causality of Hazards:

  • Irritation: Substituted pyrazoles and iodo-organic compounds are frequently cited as irritants.[2][3][4] Contact with skin, eyes, or mucous membranes can lead to inflammation, redness, and pain.

  • Environmental Persistence: Halogenated organic compounds (HOCs) can be persistent in the environment and may form toxic byproducts if not disposed of correctly.[2] Improper incineration, for example, could lead to the release of hydrogen iodide or other volatile iodine species. Therefore, release to sewers or public waters is strictly prohibited.[2]

  • Toxicity: While chronic effects are often unknown for specific research chemicals, analogous compounds are listed as harmful if swallowed.[2][3]

Table 1: Inferred Hazard Identification for this compound

Hazard Class GHS Hazard Statement (based on analogs) Rationale & Implication for Disposal
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[3] Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment.
Skin Irritation (Category 2) H315: Causes skin irritation[2][3] Mandates the use of chemically resistant gloves during handling and disposal. All contaminated PPE is also hazardous waste.
Serious Eye Damage (Category 2) H318/H319: Causes serious eye damage/irritation[2][3] Requires use of safety goggles or a face shield. Spill cleanup procedures must mitigate any risk of splashing.
Respiratory Irritation (STOT SE 3) H335: May cause respiratory irritation[2][3] All handling and disposal operations should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

| Environmental Hazard | N/A (General Precaution) | An environmental hazard cannot be excluded.[2] Prohibits disposal down the drain or in general refuse. |

Section 2: Pre-Disposal Operations: Segregation and Labeling

Effective waste management begins the moment a substance is deemed "waste." The principle of waste segregation is paramount to prevent dangerous chemical reactions within a waste container and to ensure the waste is routed to the correct disposal facility.

As a halogenated organic compound, this compound must not be mixed with non-halogenated organic waste. This is because the disposal pathways, particularly incineration requirements, are different. Halogenated waste requires specialized incinerators equipped with scrubbers to neutralize acidic gases (like HI) produced during combustion.

Protocol for Waste Segregation and Labeling:

  • Select Container: Obtain a designated hazardous waste container labeled "Halogenated Organic Waste." The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, vapor-tight lid.

  • Transfer Waste: Carefully transfer the waste chemical into the container.

    • Solids: Transfer directly.

    • Solutions: If the compound is in a solvent, the entire solution is considered halogenated waste. Ensure the solvent is compatible with the container.

  • Update Label: Immediately after adding waste, update the container's hazardous waste tag. The label must include:

    • The full, unambiguous chemical name: "this compound".

    • The CAS Number: "1215295-86-5".

    • An accurate estimation of the quantity added.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

    • The date the waste was first added.

  • Secure Storage: Keep the waste container tightly closed when not in use.[2][5] Store it in a designated Satellite Accumulation Area (SAA) that is clearly marked, provides secondary containment, and is away from incompatible materials like strong oxidizing agents.[6]

Section 3: The Primary Disposal Pathway

For small quantities of this compound typical of a research setting, the only acceptable disposal method is through a licensed hazardous waste management company. The most common and effective technology for this chemical class is high-temperature incineration.

Causality of Method Choice: High-temperature incineration in a facility compliant with EPA RCRA (Resource Conservation and Recovery Act) regulations ensures the complete destruction of the organic molecule. The high temperatures break the C-C, C-N, and C-I bonds, while sophisticated afterburners and scrubbing systems capture and neutralize harmful combustion byproducts, preventing their release into the atmosphere.

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Collect waste in the properly segregated and labeled container as described in Section 2.

  • Consult EHS: When the container is full or has been in use for the maximum allowable time per institutional policy (e.g., 6-12 months), contact your institution's Environmental Health & Safety (EHS) office.

  • Schedule Pickup: Arrange for a hazardous waste pickup. The EHS office will handle the logistics of collection, consolidation, and transfer to the licensed disposal facility.

  • Documentation: Ensure all institutional paperwork (e.g., waste pickup request forms) is completed accurately. This creates a manifest trail, which is a legal requirement.

G cluster_prep Preparation Phase (In-Lab) cluster_disposal Disposal Phase (EHS & Vendor) start Identify Waste (Solid or Solution) container Select Designated 'Halogenated Organic Waste' Container start->container transfer Carefully Transfer Waste into Container container->transfer labeling Secure Lid & Affix/Update Hazardous Waste Label transfer->labeling storage Store in Secondary Containment in Satellite Accumulation Area (SAA) labeling->storage ehs_contact Contact EHS for Waste Pickup Request storage->ehs_contact pickup EHS Personnel Collect Waste ehs_contact->pickup transport Transport to Licensed Hazardous Waste Facility pickup->transport incinerate High-Temperature Incineration with Flue Gas Scrubbing transport->incinerate end Complete Destruction incinerate->end caption Figure 1: Primary Disposal Workflow

Caption: Figure 1: Primary Disposal Workflow

Section 4: Emergency Procedures: Spill Management

Accidents happen, and a prepared response is a critical component of safety. The procedure for cleaning a spill of this compound depends on its physical state (solid or solution). The goal is to contain, collect, and decontaminate without creating a larger hazard.

Protocol for Small-Scale Laboratory Spill Cleanup:

  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area. Ensure the fume hood is operational if the spill occurred within it.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered chemically resistant gloves (e.g., nitrile).[2]

  • Containment & Collection:

    • For a Solid Spill: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent dust from becoming airborne.[2] Do not sweep the dry powder. Carefully scoop the mixture into a heavy-duty plastic bag or a designated container.

    • For a Solution Spill: Cover the spill with an inert absorbent material, starting from the outside and working inward to prevent spreading. Once the liquid is fully absorbed, scoop the material into a hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropyl alcohol), followed by soap and water. All cleaning materials (wipes, gloves) are considered hazardous waste.

  • Waste Disposal: Seal the container with the spill cleanup debris. Label it clearly as "Spill Debris containing this compound" and dispose of it through your EHS office.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

G spill Spill Occurs alert Alert Personnel & Secure Area spill->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain Spill (Cover with Inert Absorbent) ppe->contain collect Collect Contaminated Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Surface (Solvent then Soap/Water) collect->decon dispose_ppe Dispose of all Contaminated Items (including PPE) as Hazardous Waste decon->dispose_ppe report Report Incident to Supervisor and EHS dispose_ppe->report end Area Safe report->end caption Figure 2: Spill Response Protocol

Caption: Figure 2: Spill Response Protocol

Section 5: Regulatory Context and Final Compliance

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound falls under the category of halogenated organic compounds (HOCs), which are subject to specific land disposal restrictions.[7][8] The procedures outlined in this guide are designed to meet these federal standards. However, state and local regulations may be more stringent.

The Golden Rule of Disposal: The ultimate authority for waste disposal procedures is your institution's Environmental Health & Safety (EHS) office. They are equipped with the knowledge of local, state, and federal regulations and have established contracts with certified waste management vendors. Always consult your EHS office to confirm disposal procedures.

Conclusion

The proper disposal of this compound is not merely a suggestion but a requirement for ensuring the safety of laboratory personnel and protecting the environment. The key principles are rooted in a thorough understanding of the compound's hazards, strict adherence to waste segregation protocols, and the exclusive use of licensed, high-temperature incineration as the final disposal pathway. By integrating these expert-guided procedures into standard laboratory operations, researchers can handle this valuable synthetic building block with confidence and responsibility.

References

  • 4-Iodo-1-methyl-1H-pyrazole - AWS. (2015).
  • CAS 1215295-86-5 this compound - Alfa Chemistry. Alfa Chemistry.
  • 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem.
  • SAFETY D
  • 6 - Safety D
  • 3-Iodo-1-methyl-1H-pyrazole - SAFETY D
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals... - EPA. U.S. Environmental Protection Agency.

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Mastering the Safe Handling of 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the integrity of your work and the safety of your team are paramount. The novel compound 4-Iodo-1-isopropyl-3-methyl-1H-pyrazole presents unique opportunities in synthetic chemistry, yet its safe handling requires a nuanced understanding of its potential hazards. This guide provides an in-depth, experience-driven framework for the secure management of this halogenated pyrazole derivative, from initial handling to final disposal.

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, extensive data from structurally analogous iodo- and nitro-substituted pyrazoles form a reliable basis for our safety protocols. These related compounds consistently indicate risks of skin irritation, serious eye damage, and respiratory tract irritation. Therefore, we will proceed with a cautious approach, treating this compound with the respect it deserves.

Hazard Assessment of Structurally Similar Compounds

To establish a robust safety protocol, we have synthesized data from the SDS of closely related pyrazole derivatives. This information serves as a critical surrogate for predicting the hazard profile of this compound.

Hazard ClassificationSignal WordHazard Statement CodesPrimary Target Organs
Skin Corrosion/Irritation (Category 2)WarningH315Skin
Serious Eye Damage/Eye Irritation (Category 1/2A)Danger/WarningH318, H319Eyes
Specific Target Organ Toxicity — Single Exposure (Category 3)WarningH335Respiratory System
Acute Oral Toxicity (Category 4)WarningH302-

This table is a composite summary based on data from similar iodinated and nitrated pyrazole compounds and should be used as a precautionary guideline.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with recommendations for escalating protection based on the experimental context.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical splash-resistant safety goggles with side protection. A face shield is strongly recommended for all applications.Must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][2] The pyrazole class of compounds has been shown to cause serious eye irritation or damage.[1][3]
Hands Chemical-resistant gloves (Nitrile).Glove material should be selected based on chemical resistance and breakthrough time. Always inspect gloves for integrity before use and dispose of contaminated gloves immediately.[2]
Body Laboratory coat and closed-toed footwear.A standard lab coat provides a baseline of protection against incidental contact.[4]
Respiratory Use only with adequate ventilation (e.g., chemical fume hood).A NIOSH-approved respirator may be necessary if engineering controls do not maintain exposure below permissible limits. Respirators are not a substitute for robust engineering controls.[2]

Operational Workflow for Safe Handling

Adherence to a strict, step-by-step protocol is the bedrock of safe laboratory practice. The following workflow is designed to minimize exposure risk at every stage of handling this compound.

Safe Handling Workflow cluster_prep Preparation & Engineering Controls cluster_handling Compound Handling cluster_cleanup Post-Procedure & Decontamination prep Verify fume hood functionality. Assemble all necessary equipment and reagents. ppe Don appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep->ppe Before Handling weigh Weigh the compound in the fume hood. Use a disposable weigh boat. ppe->weigh Proceed to Handling dissolve Add solvent to the compound slowly. Keep the sash at the lowest practical height. weigh->dissolve decontaminate Wipe down all surfaces with an appropriate solvent. Dispose of all contaminated disposables as hazardous waste. dissolve->decontaminate After Experiment remove_ppe Remove PPE in the correct order: 1. Gloves 2. Face Shield 3. Goggles 4. Lab Coat decontaminate->remove_ppe wash Wash hands thoroughly with soap and water. remove_ppe->wash

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Before beginning any work, ensure that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

    • Don all required PPE as outlined in the table above.

  • Compound Handling :

    • When weighing the solid compound, do so within the fume hood. Using disposable weigh boats can simplify the cleanup process.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing. Keep the fume hood sash at the lowest possible height that still allows for comfortable work.

  • Post-Procedure and Decontamination :

    • Upon completion of the experimental work, decontaminate all surfaces with an appropriate solvent.

    • All disposable materials that have come into contact with the compound, including gloves and weigh boats, must be disposed of as hazardous chemical waste.

    • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin.

    • Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][3] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.

  • Solid Waste : Collect in a clearly labeled, sealed container.

  • Liquid Waste : Collect in a compatible, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.

  • Disposal : All waste must be disposed of in accordance with local, state, and federal regulations.[1][3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By implementing these comprehensive safety measures, you can confidently and responsibly advance your research with this compound, ensuring the well-being of your team and the integrity of your scientific pursuits.

References

  • 4-Iodo-1-methyl-1H-pyrazole - AWS. (2015-01-03).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal protective equipment for handling 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
  • How to Choose PPE for Chemical Work. (2025-10-23).
  • Essential Safety and Operational Guide for 1-isopropyl-3-methyl-4-nitro-1H-pyrazole - Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.